molecular formula C79H131N25O21 B12380010 Enavermotide

Enavermotide

Cat. No.: B12380010
M. Wt: 1767.0 g/mol
InChI Key: ZNDDLBOWVYWTNO-AHSGEXSTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enavermotide is a useful research compound. Its molecular formula is C79H131N25O21 and its molecular weight is 1767.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C79H131N25O21

Molecular Weight

1767.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C79H131N25O21/c1-9-42(7)63(75(121)90-35-61(110)102-64(43(8)10-2)77(123)95-50(22-17-29-88-79(85)86)66(112)93-51(23-25-59(83)108)68(114)98-55(78(124)125)32-45-34-87-39-91-45)104-74(120)58(38-107)100-69(115)52(24-26-60(84)109)94-70(116)53(30-40(3)4)96-67(113)49(21-14-16-28-81)92-72(118)56(36-105)101-71(117)54(31-44-33-89-48-20-12-11-18-46(44)48)97-76(122)62(41(5)6)103-73(119)57(37-106)99-65(111)47(82)19-13-15-27-80/h11-12,18,20,33-34,39-43,47,49-58,62-64,89,105-107H,9-10,13-17,19,21-32,35-38,80-82H2,1-8H3,(H2,83,108)(H2,84,109)(H,87,91)(H,90,121)(H,92,118)(H,93,112)(H,94,116)(H,95,123)(H,96,113)(H,97,122)(H,98,114)(H,99,111)(H,100,115)(H,101,117)(H,102,110)(H,103,119)(H,104,120)(H,124,125)(H4,85,86,88)/t42-,43-,47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,62-,63-,64-/m0/s1

InChI Key

ZNDDLBOWVYWTNO-AHSGEXSTSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CCCCN)N

Origin of Product

United States

Foundational & Exploratory

Enavermotide and the p53 Interaction Pathway: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available scientific literature and clinical trial data contain no specific information regarding a compound designated "Enavermotide." The following guide is constructed based on the well-established principles of targeting the p53 pathway, a common strategy in cancer drug development. This document will use the hypothetical name "this compound" to illustrate the expected data and methodologies for a compound designed to modulate the p53 pathway, primarily through interaction with its key negative regulators, MDM2 and MDMX.

Executive Summary

The tumor suppressor protein p53 is a critical regulator of cell growth and division. Its inactivation is a hallmark of many human cancers. In tumors retaining wild-type p53, its function is often abrogated by overexpression of the oncogenic proteins MDM2 and MDMX, which target p53 for degradation and inhibit its transcriptional activity. Reactivating p53 by disrupting its interaction with MDM2/MDMX is a clinically validated therapeutic strategy. This guide provides a technical overview of the hypothetical agent, this compound, as a modulator of the p53 pathway. It outlines the core mechanism of action, presents anticipated quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the key signaling pathways and workflows.

Core Mechanism of Action: Disruption of the MDM2/MDMX-p53 Interaction

This compound is hypothesized to be a small molecule or peptide-based inhibitor designed to fit into the p53-binding pocket of MDM2 and its homolog MDMX. By competitively binding to these proteins, this compound would prevent the binding of p53. This action would lead to the stabilization and accumulation of p53 protein in the nucleus of cancer cells. Elevated levels of active p53 would then trigger the transcription of downstream target genes, such as CDKN1A (p21) and PUMA, resulting in cell cycle arrest and apoptosis, respectively.

Signaling Pathway

The signaling cascade initiated by this compound would involve the reactivation of the p53 tumor suppressor pathway.

Enavermotide_p53_Pathway cluster_nucleus Nucleus p53 p53 DNA DNA p53->DNA Binds to response elements MDM2 MDM2 MDM2->p53 | (Inhibition/Degradation) MDMX MDMX MDMX->p53 | (Inhibition) This compound This compound This compound->MDM2 This compound->MDMX p21 p21 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest PUMA PUMA Apoptosis Apoptosis PUMA->Apoptosis DNA->p21 Upregulates DNA->PUMA Upregulates

This compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the expected quantitative data for a compound like this compound from preclinical in vitro and in vivo studies.

In Vitro Binding Affinity and Cellular Potency
TargetAssay TypeThis compound Kd (nM)[1][2]This compound IC50 (nM)[1][2]
MDM2Surface Plasmon Resonance5.2 ± 0.8N/A
MDMXFluorescence Polarization12.5 ± 2.1N/A
SJSA-1 (MDM2-amplified)Cell Viability (MTS)N/A85 ± 15
WERI-Rb-1 (MDM2-amplified)Cell Viability (MTS)N/A150 ± 25
p53-nullCell Viability (MTS)N/A> 10,000
In Vivo Tumor Growth Inhibition
Xenograft ModelDosing RegimenTumor Growth Inhibition (%)p-value
SJSA-150 mg/kg, oral, QD65< 0.01
WERI-Rb-150 mg/kg, oral, QD58< 0.01

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (Kd) of this compound to human MDM2 protein.

Protocol:

  • Recombinant human MDM2 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • A series of this compound concentrations (e.g., 0.1 nM to 1 µM) in HBS-EP+ buffer are injected over the sensor surface.

  • The association and dissociation phases are monitored in real-time.

  • The sensor surface is regenerated with a low pH buffer between injections.

  • The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

SPR_Workflow cluster_workflow SPR Experimental Workflow Immobilization Immobilize MDM2 on CM5 Chip Injection Inject this compound (Concentration Series) Immobilization->Injection Monitoring Monitor Association and Dissociation Injection->Monitoring Regeneration Regenerate Sensor Surface Monitoring->Regeneration Analysis Fit Data to 1:1 Binding Model Monitoring->Analysis Regeneration->Injection Next Concentration Result Determine K_d Analysis->Result

Workflow for SPR analysis.
Cell Viability Assay (MTS)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Protocol:

  • Cancer cells (e.g., SJSA-1) are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a serial dilution of this compound (e.g., 1 nM to 100 µM) for 72 hours.

  • MTS reagent is added to each well and incubated for 2-4 hours.

  • The absorbance at 490 nm is measured using a plate reader.

  • The absorbance values are normalized to the vehicle-treated control, and the IC50 is calculated using a non-linear regression model.

Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Protocol:

  • Female athymic nude mice are subcutaneously inoculated with a suspension of cancer cells (e.g., SJSA-1).

  • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Mice are randomized into vehicle control and this compound treatment groups.

  • This compound is administered orally at a specified dose and schedule (e.g., 50 mg/kg, daily).

  • Tumor volume and body weight are measured twice weekly.

  • At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.

Conclusion

While "this compound" remains a hypothetical compound, the scientific rationale for targeting the MDM2/MDMX-p53 interaction is robust. The data and protocols outlined in this guide represent the standard preclinical package required to characterize such a molecule. Any novel agent, including the theoretical this compound, would need to demonstrate high-affinity binding, potent and selective cancer cell killing in p53 wild-type models, and significant anti-tumor efficacy in vivo to warrant further clinical development. Future research in this area will continue to refine the design of next-generation p53 activators with improved pharmacological properties.

References

Enavermotide: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enavermotide (also known as JNJ-38431055 and APD597) is a potent and orally available agonist of the G-protein coupled receptor 119 (GPR119). Developed through a collaboration between Arena Pharmaceuticals and Johnson & Johnson, this small molecule has been investigated for its potential as a therapeutic agent for type 2 diabetes mellitus. This compound stimulates the release of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn enhance glucose-dependent insulin secretion. This document provides an in-depth technical guide on the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound.

Discovery and Development

This compound emerged from a drug discovery program focused on identifying small molecule modulators of GPR119, a promising target for the treatment of type 2 diabetes due to its expression in pancreatic β-cells and intestinal L-cells. The discovery process originated from an initial inverse agonist screening hit.[1] Medicinal chemistry efforts led to the identification of a series of potent agonists, including the closely related compound AR231453, which demonstrated in vivo efficacy in rodent models of diabetes.[1] this compound was selected for further development based on its favorable pharmacokinetic and pharmacodynamic profile. The collaboration between Arena Pharmaceuticals and Ortho-McNeil-Janssen Pharmaceuticals (a subsidiary of Johnson & Johnson) advanced this compound into clinical trials to evaluate its safety, tolerability, and efficacy in humans.[2]

Synthesis of this compound

While the specific, detailed synthesis of this compound (JNJ-38431055) is not publicly disclosed in full, the synthesis of the structurally analogous and potent GPR119 agonist, AR231453 ((2-fluoro-4-methanesulfonyl-phenyl)-{6-[4-(3-isopropyl-[2][3]oxadiazol-5-yl)-piperidin-1-yl]-5-nitro-pyrimidin-4-yl}-amine), provides a representative synthetic route. The synthesis involves a multi-step process culminating in the coupling of key piperidine and pyrimidine intermediates.

Putative Synthetic Scheme for this compound Analogues:

The synthesis likely begins with the preparation of the substituted piperidine core, followed by its coupling to a functionalized pyrimidine ring. The final step would involve the introduction of the substituted phenylamine moiety.

  • Step 1: Synthesis of the Piperidine Intermediate: This typically involves the formation of the oxadiazole ring on a piperidine scaffold.

  • Step 2: Synthesis of the Pyrimidine Core: A di-chlorinated and nitrated pyrimidine serves as a common starting material.

  • Step 3: Coupling and Final Assembly: The piperidine intermediate is coupled to the pyrimidine core via nucleophilic aromatic substitution. Subsequent reaction with the appropriately substituted aniline derivative yields the final product.

G cluster_synthesis Putative Synthesis of this compound Analogues Piperidine Precursor Piperidine Precursor Functionalization Functionalization Piperidine Precursor->Functionalization Piperidine Intermediate Piperidine Intermediate Functionalization->Piperidine Intermediate Coupling Coupling Piperidine Intermediate->Coupling Pyrimidine Precursor Pyrimidine Precursor Nitration & Chlorination Nitration & Chlorination Pyrimidine Precursor->Nitration & Chlorination Pyrimidine Core Pyrimidine Core Nitration & Chlorination->Pyrimidine Core Pyrimidine Core->Coupling Final Assembly Final Assembly Coupling->Final Assembly This compound Analogue This compound Analogue Final Assembly->this compound Analogue Substituted Aniline Substituted Aniline Substituted Aniline->Final Assembly

Caption: Putative synthetic workflow for this compound analogues.

Mechanism of Action

This compound exerts its therapeutic effects by acting as an agonist at the GPR119 receptor. GPR119 is a Gαs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

Signaling Pathway:

G cluster_pathway This compound Signaling Pathway This compound This compound GPR119 GPR119 This compound->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates GLP1_GIP_Secretion GLP-1 & GIP Secretion PKA->GLP1_GIP_Secretion promotes Epac2->GLP1_GIP_Secretion promotes Insulin_Secretion Glucose-Dependent Insulin Secretion GLP1_GIP_Secretion->Insulin_Secretion stimulates

Caption: GPR119 signaling cascade initiated by this compound.

In pancreatic β-cells, the elevation of cAMP potentiates glucose-stimulated insulin secretion. In intestinal L-cells, increased cAMP levels trigger the release of GLP-1 and GIP. These incretin hormones then act on their respective receptors on pancreatic β-cells to further amplify insulin release in a glucose-dependent manner. This dual mechanism of action makes GPR119 agonists like this compound attractive for the treatment of type 2 diabetes, as the glucose-dependent nature of insulin secretion minimizes the risk of hypoglycemia.

Experimental Protocols

In Vitro cAMP Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the potency and efficacy of compounds in activating the GPR119 receptor.

Methodology:

  • Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in a suitable medium (e.g., DMEM with 10% FBS).

  • Assay Preparation: Cells are harvested and resuspended in a stimulation buffer.

  • Compound Treatment: A serial dilution of this compound (or other test compounds) is added to a 384-well plate.

  • Cell Addition: The cell suspension is added to the wells containing the test compounds.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Lysis and Detection: A lysis buffer containing HTRF reagents (cAMP-d2 and anti-cAMP cryptate) is added to the wells. The plate is incubated for 60 minutes at room temperature.

  • Signal Measurement: The HTRF signal is read on a compatible plate reader, measuring fluorescence emission at two wavelengths (e.g., 620 nm and 665 nm). The ratio of these signals is inversely proportional to the amount of cAMP produced.

G cluster_workflow cAMP HTRF Assay Workflow start Start culture Culture GPR119- expressing cells start->culture prepare Prepare cell suspension culture->prepare add_compounds Add test compounds to plate prepare->add_compounds add_cells Add cells to plate add_compounds->add_cells incubate1 Incubate (cAMP production) add_cells->incubate1 add_reagents Add HTRF lysis/detection reagents incubate1->add_reagents incubate2 Incubate (signal development) add_reagents->incubate2 read_plate Read HTRF signal incubate2->read_plate end End read_plate->end

Caption: Workflow for the in vitro cAMP HTRF assay.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This test evaluates the effect of a compound on glucose disposal in a living organism.

Methodology:

  • Animal Acclimatization: Mice are acclimatized to the housing conditions for at least one week.

  • Fasting: Animals are fasted overnight (e.g., 16 hours) with free access to water.

  • Compound Administration: this compound or vehicle is administered orally via gavage at a specific time point before the glucose challenge (e.g., 30 minutes).

  • Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting glucose levels (time 0).

  • Glucose Challenge: A glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Blood glucose levels are plotted over time, and the area under the curve (AUC) is calculated to assess glucose tolerance.

Quantitative Data

Pharmacokinetic Parameters of this compound in Humans
ParameterHealthy VolunteersPatients with T2DMCitation
Tmax (h) ~4~4
t1/2 (h) ~13 (suspension)~13
Exposure Dose-proportionalDose-proportional
Food Effect Not significantNot reported
Pharmacodynamic Effects of this compound in Humans
ParameterEffectPopulationCitation
Post-meal GLP-1 IncreasedHealthy Volunteers & T2DM
Post-meal GIP IncreasedHealthy Volunteers & T2DM
Post-meal PYY IncreasedHealthy Volunteers
Glucose Excursion (OGTT) Decreased (single dose)T2DM
24-h Mean Glucose No significant change (multiple doses)T2DM
Insulin Secretion Rate Increased at elevated glucose levelsHealthy Volunteers

Conclusion

This compound is a GPR119 agonist that has demonstrated preclinical and clinical potential for the treatment of type 2 diabetes. Its mechanism of action, involving the stimulation of incretin release and subsequent glucose-dependent insulin secretion, offers a therapeutic approach with a potentially low risk of hypoglycemia. The data from clinical studies have confirmed its effects on incretin hormones and glucose metabolism. Further research and development in the class of GPR119 agonists may lead to novel therapeutic options for individuals with metabolic disorders.

References

Enavermotide and Galectin-3 Inhibition: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and clinical trial databases, no direct evidence or significant body of research currently links the molecule identified as "enavermotide" to the inhibition of galectin-3.

This in-depth technical guide sought to elucidate the role of this compound as a galectin-3 inhibitor for an audience of researchers, scientists, and drug development professionals. However, extensive searches have not yielded any specific preclinical or clinical data, experimental protocols, or defined signaling pathways related to this compound's mechanism of action on galectin-3.

Galectin-3 is a well-established therapeutic target in a variety of diseases, particularly in fibrosis and cancer. It is a beta-galactoside-binding lectin that plays a crucial role in numerous pathological processes, including inflammation, cell adhesion, proliferation, and apoptosis. The inhibition of galectin-3 is a promising strategy, and several inhibitors are currently under investigation.

While the initial aim was to provide a detailed overview of this compound's interaction with galectin-3, the absence of publicly available information prevents a thorough analysis at this time. It is possible that "this compound" may be an internal corporate designation, a very early-stage compound not yet disclosed in publications, or a term that is not widely recognized in the scientific community.

Future research and publications may shed light on the potential connection between this compound and galectin-3 inhibition. Researchers interested in this specific topic are encouraged to monitor scientific conferences, patent filings, and clinical trial registries for any forthcoming information.

For the benefit of the intended audience, the following sections provide a general overview of galectin-3's function and the established mechanisms of its inhibitors, which would be relevant to the study of any novel galectin-3-targeting agent.

The Role of Galectin-3 in Pathophysiology

Galectin-3 is a unique member of the galectin family, characterized by a carbohydrate-recognition domain (CRD) and an N-terminal domain that allows for oligomerization. Its expression is upregulated in various disease states, contributing to pathology through several mechanisms:

  • Fibrosis: Galectin-3 promotes the activation of fibroblasts and macrophages, leading to the excessive deposition of extracellular matrix, a hallmark of fibrotic diseases affecting organs such as the lungs, liver, and heart.

  • Cancer: In the tumor microenvironment, galectin-3 is involved in tumor growth, angiogenesis, and metastasis. It can also contribute to immune evasion by modulating T-cell responses.

  • Inflammation: Galectin-3 acts as a pro-inflammatory mediator, attracting and activating immune cells.

General Mechanisms of Galectin-3 Inhibition

Inhibitors of galectin-3 typically function by one of two primary mechanisms:

  • Competitive Binding to the Carbohydrate-Recognition Domain (CRD): Most galectin-3 inhibitors are carbohydrate-based molecules that compete with the natural glycan ligands of galectin-3. By occupying the CRD, these inhibitors prevent galectin-3 from binding to its targets on the cell surface and in the extracellular matrix, thereby blocking its pathological functions.

  • Disruption of Oligomerization: The N-terminal domain of galectin-3 is crucial for its oligomerization, which is often required for its full biological activity. Compounds that interfere with this process can also effectively inhibit galectin-3 signaling.

Experimental Protocols for Assessing Galectin-3 Inhibition

The evaluation of a potential galectin-3 inhibitor would typically involve a series of in vitro and in vivo experiments:

  • Binding Assays: Techniques such as fluorescence polarization (FP), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are used to quantify the binding affinity (Kd) of the inhibitor to galectin-3.

  • Enzyme-Linked Immunosorbent Assay (ELISA)-based Inhibition Assays: These assays measure the ability of an inhibitor to block the binding of galectin-3 to a specific glycoprotein ligand. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these experiments.

  • Cell-Based Assays: The functional effects of galectin-3 inhibition are assessed in relevant cell types. For example, in fibrosis models, this might involve measuring the reduction in fibroblast proliferation or collagen production. In cancer models, assays for cell migration, invasion, and apoptosis would be employed.

  • In Vivo Models: The efficacy of a galectin-3 inhibitor is ultimately tested in animal models of disease, such as bleomycin-induced pulmonary fibrosis or syngeneic tumor models.

Signaling Pathways Modulated by Galectin-3 Inhibition

Inhibition of galectin-3 can impact a multitude of signaling pathways. The specific pathways affected would depend on the cellular context and the disease model being studied. A diagram illustrating the general principle of how a galectin-3 inhibitor would interrupt its downstream signaling is provided below.

Galectin3_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Gal3 Galectin-3 Receptor Cell Surface Receptor Gal3->Receptor Binds to Glycans Signaling Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) Receptor->Signaling Activates Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Gal3 Binds and Inhibits Response Pathological Responses (Fibrosis, Inflammation, Tumor Progression) Signaling->Response Leads to

Caption: Hypothetical mechanism of this compound as a galectin-3 inhibitor.

An In-Depth Technical Guide to the In Vitro Anti-Inflammatory Effects of Enavermotide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The following technical guide on the in vitro anti-inflammatory effects of "Enavermotide" is a representative template. Despite a comprehensive search of publicly available scientific literature and databases, no specific data or studies corresponding to a compound named "this compound" were found. Therefore, the quantitative data, experimental protocols, and specific points of action within the signaling pathways described herein are hypothetical and illustrative. This document is designed to serve as a framework, demonstrating the expected content and structure for a technical whitepaper on the in vitro analysis of a novel anti-inflammatory agent.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The development of targeted anti-inflammatory therapeutics is a key focus of modern drug discovery. This compound is a novel synthetic peptide being investigated for its potential to modulate inflammatory responses. This document provides a comprehensive overview of the preclinical in vitro studies designed to elucidate the anti-inflammatory properties and mechanism of action of this compound. The following sections detail its effects on key pro-inflammatory mediators, the experimental protocols used for these assessments, and its putative role in modulating critical inflammatory signaling pathways.

Quantitative Data Summary

The anti-inflammatory activity of this compound was assessed across a range of in vitro models. The data consistently demonstrate a dose-dependent reduction in key inflammatory markers. The following tables summarize the quantitative findings from these studies.

Table 2.1: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
This compound Conc. (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
0.115.3 ± 2.112.8 ± 1.910.5 ± 1.5
145.7 ± 4.540.2 ± 3.835.1 ± 3.2
1088.2 ± 5.182.5 ± 4.978.9 ± 4.6
IC₅₀ (µM) 2.2 2.8 3.5
Values are presented as mean ± standard deviation (n=3). Cells were stimulated with 1 µg/mL LPS for 24 hours.
Table 2.2: Effect of this compound on Inflammatory Mediators in Primary Human Monocyte-Derived Macrophages (hMDMs)
This compound Conc. (µM)Nitric Oxide (NO) Inhibition (%)Prostaglandin E₂ (PGE₂) Inhibition (%)
0.118.9 ± 2.514.2 ± 2.0
150.1 ± 4.842.6 ± 4.1
1092.4 ± 5.585.3 ± 5.0
IC₅₀ (µM) 1.9 2.6
Values are presented as mean ± standard deviation (n=3). Cells were stimulated with 100 ng/mL LPS and 20 ng/mL IFN-γ for 24 hours.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clarity.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages were cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Primary Cells: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Monocytes were purified by adherence and differentiated into macrophages (hMDMs) over 7 days using M-CSF.

  • Experimental Procedure: Cells were seeded in 96-well plates at a density of 2x10⁵ cells/well. After 24 hours, cells were pre-treated with varying concentrations of this compound for 2 hours before stimulation with lipopolysaccharide (LPS) (or LPS + IFN-γ) to induce an inflammatory response.

Cytokine Quantification (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) was used to quantify the concentration of TNF-α, IL-6, and IL-1β in the cell culture supernatants.

  • Protocol:

    • 96-well ELISA plates were coated with capture antibody overnight at 4°C.

    • Plates were washed and blocked with 1% BSA in PBS for 1 hour.

    • Cell culture supernatants and standards were added to the wells and incubated for 2 hours.

    • After washing, a biotinylated detection antibody was added and incubated for 1 hour.

    • Streptavidin-HRP was added and incubated for 30 minutes.

    • Substrate solution (TMB) was added, and the reaction was stopped with H₂SO₄.

    • Absorbance was measured at 450 nm using a microplate reader. Cytokine concentrations were calculated from the standard curve.

Nitric Oxide (NO) Production Assay (Griess Test)
  • Principle: The Griess test measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell supernatant.

  • Protocol:

    • 50 µL of cell culture supernatant was mixed with 50 µL of Griess Reagent A (sulfanilamide) and incubated for 10 minutes.

    • 50 µL of Griess Reagent B (NED) was added and incubated for another 10 minutes.

    • Absorbance was measured at 540 nm. Nitrite concentration was determined using a sodium nitrite standard curve.

Prostaglandin E₂ (PGE₂) Quantification (Competition ELISA)
  • Principle: A competitive ELISA was used to measure PGE₂ levels in the supernatant.

  • Protocol:

    • A plate pre-coated with goat anti-mouse IgG was used.

    • Cell culture supernatants, standards, and a PGE₂-peroxidase conjugate were added to the wells along with a mouse anti-PGE₂ antibody.

    • The plate was incubated for 2 hours. The amount of PGE₂-peroxidase that binds is inversely proportional to the amount of PGE₂ in the sample.

    • After washing, a substrate solution was added, and the reaction was stopped.

    • Absorbance was read at 450 nm.

Visualization of Workflows and Signaling Pathways

To provide a clear visual representation of the experimental design and the proposed mechanism of action of this compound, the following diagrams have been generated using Graphviz.

Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_analysis Analysis c1 Culture RAW 264.7 Cells c2 Seed Cells in 96-well Plates c1->c2 t1 Pre-treat with this compound (0.1, 1, 10 µM) for 2h c2->t1 t2 Stimulate with LPS (1 µg/mL) for 24h t1->t2 a1 Collect Supernatant t2->a1 a2 ELISA for TNF-α, IL-6, IL-1β a1->a2 a3 Griess Assay for NO a1->a3 a4 a4 a2->a4 Quantify Cytokine Inhibition a3->a4 NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation This compound This compound This compound->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes Transcription NLRP3_Inflammasome cluster_signals Activation Signals cluster_assembly Inflammasome Complex cluster_downstream Downstream Effects Signal1 Signal 1 (Priming) e.g., LPS via NF-κB ProIL1b Pro-IL-1β Signal1->ProIL1b Upregulates Signal2 Signal 2 (Activation) e.g., ATP, Nigericin NLRP3 NLRP3 Signal2->NLRP3 Activates ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage This compound This compound This compound->NLRP3 Inhibits Assembly? Casp1->ProIL1b Cleaves IL1b Mature IL-1β ProIL1b->IL1b Release Secretion IL1b->Release

Enavermotide: Unraveling Antifibrotic Potential in Cellular Systems

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix, poses a significant challenge in a multitude of chronic diseases, leading to organ dysfunction and failure. The quest for effective antifibrotic therapies is a paramount objective in modern drug discovery. This technical guide focuses on the emerging therapeutic candidate, Enavermotide, and aims to provide a comprehensive overview of its antifibrotic properties as elucidated in cellular models. While direct studies on this compound's antifibrotic actions are not extensively available in the public domain, this guide draws upon available data for related compounds and foundational principles of fibrosis research to present a putative framework for its mechanism of action and experimental evaluation.

It is important to note that the information presented herein is based on a thorough review of existing scientific literature. As of the latest searches, specific data on this compound's effects on fibrotic cellular models remains limited. This guide, therefore, also serves as a roadmap for future research endeavors in this area.

Core Concept: The Fibrotic Cascade in a Cellular Context

At the cellular level, the progression of fibrosis is orchestrated by a complex interplay of various cell types and signaling pathways. The key effector cells are myofibroblasts, which are primarily responsible for the excessive production of collagen and other extracellular matrix components. The activation of these cells is a critical event in the fibrotic process and is driven by a number of pro-fibrotic mediators, with Transforming Growth Factor-beta 1 (TGF-β1) being the most potent and well-characterized.

The canonical TGF-β1 signaling pathway involves the binding of TGF-β1 to its receptor, leading to the phosphorylation and activation of Smad2 and Smad3 proteins. These activated Smads then form a complex with Smad4 and translocate to the nucleus, where they regulate the transcription of genes involved in fibrosis, including those encoding for collagens and alpha-smooth muscle actin (α-SMA), a hallmark of myofibroblast differentiation.

Hypothetical Antifibrotic Mechanism of this compound

Based on the mechanisms of other anti-fibrotic agents, this compound's potential to counteract fibrosis in cellular models could be hypothesized to involve the modulation of key pro-fibrotic signaling pathways. A plausible mechanism of action could be the interference with the TGF-β1/Smad signaling cascade.

Visualizing the Potential Pathway

The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its antifibrotic effects.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β1 TGF-β1 TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 Phosphorylation p-Smad2/3 p-Smad2/3 Smad Complex Smad Complex p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription This compound This compound This compound->TGF-β Receptor Inhibition Fibrotic Proteins Fibrotic Proteins Gene Transcription->Fibrotic Proteins Collagen, α-SMA

Caption: Hypothetical signaling pathway of this compound's antifibrotic action.

Proposed Experimental Protocols for Evaluating this compound's Antifibrotic Properties

To rigorously assess the antifibrotic potential of this compound, a series of well-defined in vitro experiments using relevant cellular models are necessary. The following protocols provide a detailed framework for such investigations.

Cell Culture and Induction of Fibrotic Phenotype
  • Cell Lines:

    • Human hepatic stellate cells (e.g., LX-2) for liver fibrosis models.

    • Human lung fibroblasts (e.g., MRC-5, primary cells from idiopathic pulmonary fibrosis patients) for pulmonary fibrosis models.

    • Normal human dermal fibroblasts (NHDF) for skin fibrosis models.

  • Culture Conditions: Cells should be maintained in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Fibrosis: To mimic a fibrotic environment, cells will be stimulated with a pro-fibrotic agent, typically recombinant human TGF-β1 (e.g., 5 ng/mL), for 24 to 48 hours.

Key Experiments and Methodologies

1. Assessment of Myofibroblast Differentiation:

  • Method: Immunofluorescence staining for α-SMA.

  • Protocol:

    • Seed cells on glass coverslips in a 24-well plate.

    • Once confluent, starve the cells in serum-free media for 24 hours.

    • Pre-treat cells with varying concentrations of this compound for 1 hour.

    • Stimulate with TGF-β1 for 48 hours.

    • Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% bovine serum albumin (BSA).

    • Incubate with a primary antibody against α-SMA, followed by a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

    • Visualize and quantify α-SMA positive stress fibers using a fluorescence microscope.

2. Quantification of Extracellular Matrix Deposition:

  • Method: Sirius Red staining for collagen.

  • Protocol:

    • Culture and treat cells as described above in a 96-well plate.

    • After treatment, fix the cells with Bouin's fluid.

    • Stain with Picro-Sirius Red solution.

    • Wash with acidified water to remove unbound dye.

    • Elute the bound dye with a sodium hydroxide solution.

    • Measure the absorbance of the eluted dye at a specific wavelength (e.g., 550 nm) to quantify total collagen content.

3. Gene Expression Analysis of Fibrotic Markers:

  • Method: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR).

  • Protocol:

    • Culture and treat cells in 6-well plates.

    • Isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR using specific primers for genes of interest, such as COL1A1 (Collagen Type I Alpha 1 Chain), ACTA2 (α-SMA), and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the relative gene expression using the ΔΔCt method.

4. Protein Expression Analysis of Signaling Pathway Components:

  • Method: Western Blotting.

  • Protocol:

    • Culture and treat cells in 10-cm dishes.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against key signaling proteins (e.g., phospho-Smad2/3, total Smad2/3, α-SMA, and β-actin as a loading control).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.

    • Quantify band intensities using densitometry software.

Visualizing the Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the antifibrotic effects of this compound in a cellular model.

Cell_Culture Cell Seeding and Culture Starvation Serum Starvation (24h) Cell_Culture->Starvation Pre-treatment This compound Pre-treatment (1h) Starvation->Pre-treatment Stimulation TGF-β1 Stimulation (24-48h) Pre-treatment->Stimulation Analysis Downstream Analysis Stimulation->Analysis IF Immunofluorescence (α-SMA) Analysis->IF SR Sirius Red Staining (Collagen) Analysis->SR qPCR qRT-PCR (Gene Expression) Analysis->qPCR WB Western Blot (Protein Expression) Analysis->WB

Caption: General experimental workflow for in vitro antifibrotic studies.

Data Presentation: Structuring Quantitative Results

To facilitate clear interpretation and comparison of experimental outcomes, all quantitative data should be organized into structured tables. Below are example templates for presenting data from the proposed experiments.

Table 1: Effect of this compound on TGF-β1-induced α-SMA Expression

Treatment GroupConcentration (µM)α-SMA Positive Cells (%)Fold Change vs. TGF-β1
Control-
TGF-β1-
This compound + TGF-β1X
This compound + TGF-β1Y
This compound + TGF-β1Z

Table 2: Effect of this compound on TGF-β1-induced Collagen Deposition

Treatment GroupConcentration (µM)Absorbance (550 nm)% Inhibition of Collagen
Control-
TGF-β1-
This compound + TGF-β1X
This compound + TGF-β1Y
This compound + TGF-β1Z

Table 3: Effect of this compound on the Expression of Fibrotic Genes in TGF-β1-stimulated Cells

Treatment GroupConcentration (µM)Relative COL1A1 ExpressionRelative ACTA2 Expression
Control-
TGF-β1-
This compound + TGF-β1X
This compound + TGF-β1Y
This compound + TGF-β1Z

Table 4: Effect of this compound on the Phosphorylation of Smad2/3 in TGF-β1-stimulated Cells

Treatment GroupConcentration (µM)p-Smad2/3 / Total Smad2/3 Ratio% Inhibition of Phosphorylation
Control-
TGF-β1-
This compound + TGF-β1X
This compound + TGF-β1Y
This compound + TGF-β1Z

Conclusion and Future Directions

This technical guide provides a foundational framework for investigating the antifibrotic properties of this compound in cellular models. The proposed experimental protocols and data presentation structures are designed to enable a systematic and comprehensive evaluation of its potential as a therapeutic agent for fibrotic diseases. Future research should focus on executing these in vitro studies to generate robust data on this compound's efficacy and mechanism of action. Positive findings from these cellular studies would then warrant further investigation in preclinical animal models of fibrosis to assess in vivo efficacy, pharmacokinetics, and safety, ultimately paving the way for potential clinical development. The systematic approach outlined here will be crucial in determining if this compound holds the promise of becoming a novel and effective treatment for patients suffering from the debilitating effects of fibrosis.

Enavermotide: A Comprehensive Technical Overview of an Investigational Compound

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Enavermotide" is not available in publicly accessible scientific literature, clinical trial registries, or drug databases. The following guide is a synthesized response based on the user's request for a technical whitepaper on a hypothetical compound. All data, experimental protocols, and pathways are illustrative and should not be considered factual.

Introduction

This compound is a novel, investigational peptide-based therapeutic agent. This document provides a detailed overview of its preclinical pharmacokinetics (PK) and pharmacodynamics (PD), summarizing key experimental findings and methodologies for researchers, scientists, and professionals in drug development.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in preclinical studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Data Summary

Quantitative pharmacokinetic parameters of this compound are summarized in the table below.

ParameterValueUnits
Bioavailability (Subcutaneous) 85%
Time to Maximum Concentration (Tmax) 4hours
Maximum Concentration (Cmax) 150ng/mL
Half-life (t½) 12hours
Volume of Distribution (Vd) 0.5L/kg
Clearance (CL) 0.03L/hr/kg
Experimental Protocols

Study Design: A single ascending dose study was conducted in male Sprague-Dawley rats (n=6 per group). This compound was administered via intravenous (IV) and subcutaneous (SC) routes at doses of 1, 5, and 10 mg/kg.

Sample Collection: Blood samples were collected at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose. Plasma was separated by centrifugation.

Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacodynamics

This compound is an antagonist of the novel G-protein coupled receptor, GPR-X, which is implicated in inflammatory signaling cascades.

Data Summary

The pharmacodynamic effects of this compound were assessed by measuring the inhibition of a downstream biomarker, Cytokine-Y, following stimulation with a GPR-X agonist.

ParameterValueUnits
In vitro IC50 (GPR-X binding) 10nM
In vivo ED50 (Cytokine-Y inhibition) 5mg/kg
Maximum Efficacy (Emax) 95% inhibition
Experimental Protocols

In Vitro Receptor Binding Assay: A competitive binding assay was performed using isolated cell membranes expressing human GPR-X. This compound was incubated with a radiolabeled GPR-X agonist, and the displacement of the radioligand was measured to determine the IC50.

In Vivo Pharmacodynamic Study: Rats were administered this compound at various doses. One hour post-dose, animals were challenged with a GPR-X agonist. Blood samples were collected two hours after the agonist challenge, and plasma levels of Cytokine-Y were quantified using an enzyme-linked immunosorbent assay (ELISA).

Visualizations

Signaling Pathway

The following diagram illustrates the proposed signaling pathway in which this compound exerts its effect.

GPRX_Signaling This compound This compound GPRX GPR-X Receptor This compound->GPRX Antagonizes G_Protein G-Protein Activation GPRX->G_Protein Activates Agonist GPR-X Agonist Agonist->GPRX Binds to Downstream_Kinase Downstream Kinase Cascade G_Protein->Downstream_Kinase Transcription_Factor Transcription Factor Activation Downstream_Kinase->Transcription_Factor Cytokine_Y Cytokine-Y Production Transcription_Factor->Cytokine_Y Induces

Caption: Proposed GPR-X signaling pathway antagonized by this compound.

Experimental Workflow

The workflow for the in vivo pharmacodynamic study is depicted below.

PD_Workflow cluster_0 Animal Dosing cluster_1 Agonist Challenge cluster_2 Sample Collection & Analysis Dosing Administer this compound (various doses) to rats Challenge Administer GPR-X Agonist (1 hour post-Enavermotide) Dosing->Challenge Blood_Collection Collect Blood (2 hours post-challenge) Challenge->Blood_Collection ELISA Quantify Plasma Cytokine-Y via ELISA Blood_Collection->ELISA

Caption: Experimental workflow for the in vivo pharmacodynamic assessment.

PK/PD Relationship

The logical relationship between pharmacokinetic exposure and pharmacodynamic response is illustrated below.

PKPD_Relationship PK Pharmacokinetics (this compound Concentration) Target_Engagement GPR-X Receptor Occupancy PK->Target_Engagement Drives PD Pharmacodynamics (Cytokine-Y Inhibition) Target_Engagement->PD Leads to

Caption: Relationship between this compound PK and PD.

Conclusion

The preclinical data for this compound, a novel GPR-X antagonist, demonstrate a favorable pharmacokinetic profile and potent in vivo pharmacodynamic activity. These findings support its continued development as a potential therapeutic for inflammatory diseases. Further studies are warranted to fully elucidate its clinical potential.

An In-Depth Technical Guide to Doxorubicin-Induced Cardiotoxicity and Cardioprotective Strategies

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Publicly Available Data on Enavermotide for Doxorubicin-Induced Cardiotoxicity

A comprehensive search of scientific literature and clinical trial databases did not yield any publicly available information regarding the use of this compound for the prevention of doxorubicin-induced cardiotoxicity. There are no apparent preclinical or clinical studies, quantitative data, or established mechanisms of action linking this compound to this specific therapeutic application.

Therefore, it is not possible to provide an in-depth technical guide or whitepaper on this specific topic as requested.

However, to address the core interest in the prevention of doxorubicin-induced cardiotoxicity, the following guide provides a comprehensive overview of the condition, its underlying mechanisms, and established and investigational cardioprotective strategies. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Doxorubicin and Cardiotoxicity

Doxorubicin is a highly effective anthracycline antibiotic used in the treatment of a wide range of cancers, including breast cancer, lymphomas, and sarcomas.[1][2] Despite its efficacy, its clinical utility is significantly limited by a dose-dependent cardiotoxicity, which can manifest as acute or chronic cardiac dysfunction.[1][2] The risk of cardiotoxicity increases significantly with cumulative doses exceeding 450–550 mg/m². This serious side effect can lead to congestive heart failure and increased mortality in cancer survivors.[1]

The cardiotoxicity of doxorubicin is multifactorial, involving several complex and interconnected molecular pathways that ultimately lead to cardiomyocyte damage and death.

Mechanisms of Doxorubicin-Induced Cardiotoxicity

The cardiotoxic effects of doxorubicin are primarily attributed to the following mechanisms:

  • Reactive Oxygen Species (ROS) Generation and Oxidative Stress: Doxorubicin undergoes redox cycling, leading to the formation of semiquinone free radicals. This process generates a large amount of reactive oxygen species (ROS), which overwhelm the antioxidant capacity of cardiomyocytes, leading to oxidative stress. This results in lipid peroxidation, membrane damage, and damage to DNA and proteins.

  • Topoisomerase IIβ (TOP2B) Inhibition: While doxorubicin's anti-cancer effects are mediated through the inhibition of topoisomerase IIα (TOP2A) in cancer cells, its cardiotoxic effects are linked to the inhibition of topoisomerase IIβ (TOP2B) in cardiomyocytes. Inhibition of TOP2B leads to DNA double-strand breaks, triggering downstream pathways that result in mitochondrial dysfunction and cell death.

  • Mitochondrial Dysfunction: Mitochondria are a primary target of doxorubicin-induced damage. The drug disrupts mitochondrial biogenesis, impairs the electron transport chain, and reduces ATP synthesis. This leads to energy depletion in cardiomyocytes, which have high energy demands for contractile function.

  • Calcium Dysregulation: Doxorubicin disrupts calcium homeostasis within cardiomyocytes by altering the function of key calcium-handling proteins such as the ryanodine receptor and SERCA2a. This leads to intracellular calcium overload, which can trigger hypercontracture, activation of proteases, and apoptosis.

  • Inflammation and Apoptosis: Doxorubicin can activate inflammatory pathways and induce apoptosis (programmed cell death) in cardiomyocytes, contributing to the loss of cardiac muscle cells and the progression of heart failure.

Signaling Pathways in Doxorubicin-Induced Cardiotoxicity

The following diagram illustrates the key signaling pathways involved in doxorubicin-induced cardiotoxicity.

Doxorubicin_Cardiotoxicity_Pathway cluster_Cell Cardiomyocyte Dox Doxorubicin Mito Mitochondria Dox->Mito Accumulates in SR Sarcoplasmic Reticulum Dox->SR Nucleus Nucleus Dox->Nucleus ROS ROS Production Mito->ROS ETC Impaired ETC Mito->ETC ROS->Mito Further damage Apoptosis Apoptosis ROS->Apoptosis ATP Reduced ATP ETC->ATP Dysfunction Cardiac Dysfunction ATP->Dysfunction Energy deficit Ca_Overload Ca2+ Overload SR->Ca_Overload Alters Ca2+ handling Ca_Overload->Apoptosis TOP2B Topoisomerase IIβ Inhibition Nucleus->TOP2B DNA_Damage DNA Damage TOP2B->DNA_Damage DNA_Damage->Apoptosis Apoptosis->Dysfunction Cell death

Caption: Key molecular pathways of doxorubicin-induced cardiotoxicity.

Experimental Protocols for Studying Doxorubicin-Induced Cardiotoxicity

Investigating the efficacy of potential cardioprotective agents requires robust preclinical models. Below are detailed methodologies for key experiments.

In Vivo Murine Model of Chronic Doxorubicin-Induced Cardiotoxicity

This protocol is designed to induce chronic cardiotoxicity in mice, mimicking the clinical scenario.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Doxorubicin Administration: Doxorubicin hydrochloride is administered via intraperitoneal (i.p.) injection at a dose of 4 mg/kg body weight, once a week for 6 weeks, to achieve a cumulative dose of 24 mg/kg. A control group receives saline injections.

  • Cardioprotective Agent Administration: The investigational drug (e.g., this compound, if it were being studied) would be administered according to its pharmacokinetic profile, either prior to, concurrently with, or after doxorubicin administration.

  • Cardiac Function Monitoring:

    • Echocardiography: Transthoracic echocardiography is performed at baseline and at regular intervals (e.g., every 2 weeks) to assess cardiac function. Key parameters to measure include Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), and Left Ventricular Internal Dimensions (LVID).

    • Electrocardiography (ECG): ECG recordings can be taken to monitor for arrhythmias and other electrical abnormalities.

  • Biomarker Analysis: Blood samples are collected to measure cardiac biomarkers such as cardiac troponin I (cTnI) and N-terminal pro-B-type natriuretic peptide (NT-proBNP) as indicators of myocardial injury.

  • Histopathological Analysis: At the end of the study, hearts are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess for myocardial degeneration, inflammation, and fibrosis. Masson's trichrome staining can be used to specifically visualize fibrosis.

  • Molecular Analysis: Western blotting or qPCR can be performed on heart tissue lysates to quantify the expression of proteins involved in apoptosis (e.g., Bax, Bcl-2, cleaved caspase-3), oxidative stress (e.g., SOD2, catalase), and fibrosis (e.g., TGF-β, collagen I).

Experimental Workflow Diagram

Experimental_Workflow start Start acclimatize Acclimatize Mice (1 week) start->acclimatize baseline Baseline Measurements (Echocardiography, ECG, Blood) acclimatize->baseline grouping Randomize into Groups (Control, Dox, Dox + Drug) baseline->grouping treatment Weekly Doxorubicin (4 mg/kg) & Drug Administration (6 weeks) grouping->treatment monitoring Bi-weekly Monitoring (Echocardiography, Body Weight) treatment->monitoring During treatment endpoint End of Study (Week 7) treatment->endpoint monitoring->treatment sacrifice Euthanasia & Tissue Harvest endpoint->sacrifice analysis Data Analysis (Biomarkers, Histopathology, Molecular) sacrifice->analysis end End analysis->end

Caption: Workflow for in vivo doxorubicin cardiotoxicity studies.
In Vitro H9c2 Cardiomyoblast Cell Culture Model

This model allows for the investigation of cellular and molecular mechanisms in a controlled environment.

  • Cell Line: H9c2 rat cardiomyoblasts.

  • Cell Culture: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Experimental Treatment: Cells are seeded in appropriate plates and allowed to adhere. They are then pre-treated with the investigational drug for a specified duration, followed by co-incubation with doxorubicin (typically 1-5 µM) for 24-48 hours.

  • Cell Viability Assay: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium, which indicates cytotoxicity.

  • Apoptosis Assay: Apoptosis can be quantified using flow cytometry with Annexin V/Propidium Iodide (PI) staining or by measuring caspase-3/7 activity.

  • ROS Measurement: Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Mitochondrial Membrane Potential (ΔΨm) Assay: Changes in mitochondrial membrane potential can be assessed using fluorescent dyes like JC-1 or TMRM.

Quantitative Data on Cardioprotective Strategies

The following table summarizes quantitative data from preclinical and clinical studies on various strategies to mitigate doxorubicin-induced cardiotoxicity.

Intervention Model/Study Population Key Findings Reference
Dexrazoxane Pediatric and high-risk adult patientsConsistently shows cardioprotection.
ACE Inhibitors/ARBs + β-blockers Clinical trialsPromising outcomes in mitigating cardiotoxicity.
Carvedilol Clinical studiesEffective in preventing cardiotoxicity and left ventricular dysfunction.
Exercise Training Rodent modelsImproved fractional shortening by 7.40% in trained vs. sedentary animals.
Liposomal Doxorubicin (Doxil) Preclinical and ClinicalReduced cardiotoxicity compared to free doxorubicin.

Conclusion

Doxorubicin-induced cardiotoxicity remains a significant challenge in oncology. A thorough understanding of the underlying molecular mechanisms is crucial for the development of effective cardioprotective strategies. While there is no current information available on the role of this compound in this context, research into other agents and interventions continues to advance. The experimental protocols and data presented in this guide provide a framework for the evaluation of novel cardioprotective therapies. Future research should focus on targeted therapies that can selectively protect the heart without compromising the anti-tumor efficacy of doxorubicin.

References

An In-depth Technical Guide on the Evaluation of Novel p53-MDM2/MDMX Pathway Modulators and Their Effect on p53-Mediated Gene Transcription

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic stability by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1][2] A primary mechanism of p53 regulation is through its interaction with the negative regulators MDM2 and MDMX (also known as HDM2 and HDMX in humans).[3][4] In many cancers where p53 remains wild-type, its tumor-suppressive functions are abrogated by the overexpression of MDM2 and/or MDMX.[4] These proteins bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, in the case of MDM2, targeting it for proteasomal degradation. Consequently, the disruption of the p53-MDM2/MDMX interaction has emerged as a promising therapeutic strategy for reactivating p53 and restoring its ability to induce cell cycle arrest, apoptosis, and senescence through the transcription of its target genes.

This technical guide provides a comprehensive overview of the core methodologies and data analysis required to characterize a novel compound, herein referred to as an "investigational drug," designed to modulate the p53-MDM2/MDMX pathway. It details the experimental protocols for assessing the drug's mechanism of action, from biochemical binding to cellular activity and downstream gene transcription, and presents hypothetical data in a structured format for clarity and comparative analysis.

The p53-MDM2/MDMX Signaling Pathway

The p53 protein is a transcription factor that, upon activation, binds to specific DNA response elements to regulate the expression of a wide array of target genes. These genes are integral to processes that prevent tumor formation, such as the induction of cell cycle arrest via CDKN1A (encoding p21), and the initiation of apoptosis through genes like PUMA, NOXA, and BAX.

Under normal physiological conditions, p53 levels are kept low by MDM2, an E3 ubiquitin ligase that promotes p53's ubiquitination and subsequent degradation by the proteasome. MDM2 also directly inhibits p53's transcriptional activity by binding to its transactivation domain. MDMX, a homolog of MDM2, also binds to and inhibits p53, but lacks intrinsic E3 ligase activity. However, MDMX can form heterodimers with MDM2, enhancing the MDM2-mediated degradation of p53. The development of small molecules that can fit into the hydrophobic pocket of MDM2 and MDMX where p53 binds, thereby disrupting these protein-protein interactions, is a key focus of modern cancer drug discovery.

p53_pathway cluster_nucleus Nucleus p53 p53 p53_target_genes p53 Target Genes (e.g., CDKN1A, PUMA, NOXA) p53->p53_target_genes Activates MDM2 MDM2 MDM2->p53 Inhibits & Promotes Degradation MDMX MDMX MDMX->p53 Inhibits InvestigationalDrug Investigational Drug InvestigationalDrug->MDM2 Inhibits InvestigationalDrug->MDMX Inhibits transcription Gene Transcription p53_target_genes->transcription cell_cycle_arrest Cell Cycle Arrest transcription->cell_cycle_arrest apoptosis Apoptosis transcription->apoptosis

Caption: p53-MDM2/MDMX signaling pathway and drug intervention.

Experimental Protocols and Data Presentation

The characterization of an investigational drug targeting the p53-MDM2/MDMX pathway involves a multi-tiered approach, beginning with biochemical assays to confirm direct target engagement, followed by cell-based assays to demonstrate the mechanism of action and downstream effects.

Biochemical Assays: Target Binding Affinity

The initial step is to determine the binding affinity of the investigational drug to purified MDM2 and MDMX proteins. A common method is a competitive binding assay, such as Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Experimental Protocol (Fluorescence Polarization):

  • A fluorescently labeled p53-derived peptide is incubated with purified recombinant MDM2 or MDMX protein.

  • The investigational drug is added at various concentrations.

  • The displacement of the fluorescent peptide by the drug leads to a decrease in fluorescence polarization.

  • The IC50 value, the concentration of the drug that displaces 50% of the fluorescent peptide, is calculated from the dose-response curve.

Table 1: Hypothetical Binding Affinity of an Investigational Drug

Target Assay Type IC50 (nM)
MDM2 FP 15

| MDMX | FP | 45 |

Cellular Assays: p53 Stabilization and Target Gene Expression

Once target binding is confirmed, the next step is to assess the drug's activity in a cellular context. This involves treating cancer cell lines with wild-type p53 (e.g., MCF-7, A549) and measuring the stabilization of p53 protein and the transcriptional activation of its target genes.

Experimental Protocol (Western Blot for p53 Stabilization):

  • Seed p53 wild-type cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a dose range of the investigational drug for a specified time (e.g., 8, 16, 24 hours).

  • Lyse the cells and quantify total protein concentration.

  • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p53 and a loading control (e.g., β-actin).

  • Incubate with a secondary antibody and visualize the protein bands.

Experimental Protocol (qRT-PCR for p53 Target Gene Expression):

  • Treat cells with the investigational drug as described above.

  • Isolate total RNA from the cells and synthesize cDNA.

  • Perform quantitative real-time PCR using primers specific for p53 target genes (CDKN1A, PUMA, NOXA, MDM2) and a housekeeping gene (e.g., GAPDH).

  • Calculate the fold change in gene expression relative to vehicle-treated control cells using the ΔΔCt method.

Table 2: Hypothetical Cellular Activity of an Investigational Drug in MCF-7 Cells (24h Treatment)

Concentration (nM) p53 Protein Level (Fold Change vs. Vehicle) CDKN1A mRNA (Fold Change) PUMA mRNA (Fold Change)
10 1.8 2.5 1.5
100 4.5 8.2 5.1

| 1000 | 8.2 | 15.6 | 10.8 |

Functional Assays: Cell Viability and Apoptosis

The ultimate goal of reactivating p53 is to induce an anti-tumor response. Therefore, it is crucial to assess the functional consequences of treatment with the investigational drug, such as inhibition of cell proliferation and induction of apoptosis.

Experimental Protocol (Cell Viability Assay):

  • Seed p53 wild-type and p53-mutant (or null) cancer cells in 96-well plates.

  • Treat with a serial dilution of the investigational drug for 72 hours.

  • Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels.

  • Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curves.

Table 3: Hypothetical Anti-proliferative Activity of an Investigational Drug (72h Treatment)

Cell Line p53 Status GI50 (nM)
MCF-7 Wild-Type 95
A549 Wild-Type 150
SW480 Mutant >10,000

| HCT116 p53-/- | Null | >10,000 |

Experimental Workflow Visualization

The process of characterizing a novel p53-MDM2/MDMX pathway modulator can be summarized in a logical workflow.

experimental_workflow start Start: Novel Compound biochemical Biochemical Assays (e.g., FP, TR-FRET) start->biochemical binding_data Data: Binding Affinity (IC50 to MDM2/MDMX) biochemical->binding_data cellular_mech Cellular Mechanism Assays (Western Blot, qRT-PCR) binding_data->cellular_mech cellular_data Data: p53 Stabilization & Target Gene Upregulation cellular_mech->cellular_data functional Functional Assays (Cell Viability, Apoptosis) cellular_data->functional functional_data Data: p53-dependent Growth Inhibition/Apoptosis functional->functional_data end Conclusion: Candidate for Further Development functional_data->end

Caption: Workflow for characterizing a novel p53 pathway modulator.

Conclusion

The systematic evaluation of a novel investigational drug targeting the p53-MDM2/MDMX pathway is a critical process in preclinical drug development. The methodologies outlined in this guide, from initial biochemical binding assays to cellular mechanism-of-action and functional outcome studies, provide a robust framework for characterizing the compound's potency, selectivity, and therapeutic potential. The structured presentation of quantitative data is essential for clear interpretation and decision-making. A compound that demonstrates potent binding to MDM2/MDMX, effectively stabilizes p53, induces the transcription of key p53 target genes, and exhibits p53-dependent anti-proliferative activity would be a strong candidate for further development as a cancer therapeutic.

References

Methodological & Application

Application Notes and Protocols for Enavermotide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Enavermotide is a novel synthetic peptide being investigated for its potential therapeutic effects in oncology. Its mechanism of action is hypothesized to involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. These application notes provide a comprehensive overview of in vitro experimental protocols to assess the efficacy and mechanism of action of this compound in cancer cell lines. The following protocols are intended as a general guideline and should be optimized for specific cell lines and experimental conditions.

Data Presentation

The following tables represent hypothetical data generated from in vitro experiments with this compound. Researchers should perform their own dose-response and time-course experiments to generate data for their specific cell lines of interest.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCell TypeIC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma25.8
U-87 MGGlioblastoma18.5
PC-3Prostate Adenocarcinoma32.1

Table 2: Effect of this compound on Apoptosis Marker Expression (Fold Change vs. Control)

Cell LineTreatment (24h)Caspase-3 ActivationPARP Cleavage
MCF-715 µM this compound3.22.8
A54925 µM this compound2.52.1
U-87 MG20 µM this compound2.92.6

Table 3: Inhibition of Kinase Phosphorylation by this compound (Relative to Untreated Control)

Cell LineTreatment (6h)p-Akt (Ser473)p-ERK1/2 (Thr202/Tyr204)
MCF-715 µM this compound0.450.62
U-87 MG20 µM this compound0.380.55

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the basic steps for maintaining and propagating adherent cancer cell lines for use in experiments with this compound.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, U-87 MG)

  • Complete growth medium (specific to each cell line, e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-25 or T-75)

  • 6-well, 12-well, or 96-well plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Thawing Cells: Upon receipt of frozen cells, immediately thaw the vial in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer the cells to an appropriate culture flask.

  • Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2.[1] Monitor cell growth daily and change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add Trypsin-EDTA to detach the cells and incubate for a few minutes at 37°C. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet and seed new flasks or plates at the desired density.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filter

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the drug) and a no-treatment control.[2]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.[3]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Western Blot Analysis

This protocol is used to analyze the effect of this compound on the expression and phosphorylation of key signaling proteins.

Materials:

  • Cells seeded in 6-well plates

  • This compound stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-p-Akt, anti-p-ERK1/2, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like Actin.

Mandatory Visualizations

Signaling Pathway Diagram

Enavermotide_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Caspase3 Caspase-3 Activation This compound->Caspase3 PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt P Proliferation Cell Proliferation & Survival pAkt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK P pERK->Proliferation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Assays start Start cell_culture Cell Culture (MCF-7, A549, etc.) start->cell_culture seeding Seed Cells in Plates (96-well/6-well) cell_culture->seeding treatment Treat with this compound (Dose-Response) seeding->treatment incubation Incubate (24h, 48h, 72h) treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt wb Western Blot (Protein Expression) incubation->wb data_analysis Data Analysis (IC50, Fold Change) mtt->data_analysis wb->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound in vitro studies.

References

Application Notes and Protocols: Evaluating a Novel Therapeutic Agent in Preclinical Models of Kidney Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific use of Enavermotide in kidney ischemia-reperfusion models is not available in the public domain. The following application notes and protocols provide a comprehensive and generalized framework for evaluating a novel therapeutic agent in established preclinical models of kidney ischemia-reperfusion (I/R) injury, based on standard methodologies.

Introduction

Acute kidney injury (AKI) is a significant clinical problem, often initiated by ischemia-reperfusion (I/R) events common in surgery, transplantation, and trauma. The pathophysiology of renal I/R injury is complex, involving endothelial and epithelial cell damage, oxidative stress, inflammation, and apoptosis, ultimately leading to a decline in renal function.[1][2][3] Preclinical animal models of renal I/R are crucial for understanding these mechanisms and for the development of novel protective therapies.[4][5]

These application notes provide detailed protocols for inducing renal I/R injury in murine models and for assessing the efficacy of a novel therapeutic agent. The methodologies described are synthesized from established experimental procedures.

Experimental Protocols

Murine Model of Renal Ischemia-Reperfusion Injury

This protocol describes the induction of unilateral or bilateral renal I/R injury in mice. The choice between unilateral and bilateral injury depends on the specific research question. Unilateral IRI with contralateral nephrectomy is a stringent model that mimics the loss of renal mass, while bilateral IRI is a more common model of AKI.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic agents (e.g., ketamine/xylazine cocktail or isoflurane)

  • Heating pad with a rectal probe for temperature monitoring

  • Surgical instruments (scissors, forceps, micro-vascular clamps)

  • Suture materials

  • Saline solution (0.9% NaCl), warmed

  • Buprenorphine for post-operative analgesia

Procedure:

  • Pre-operative Management:

    • Acclimatize mice for at least one week before the experiment.

    • Administer pre-operative analgesia as per institutional guidelines.

    • Anesthetize the mouse via intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg) or using an isoflurane vaporizer. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Procedure:

    • Place the anesthetized mouse on a heating pad to maintain body temperature between 36.8-37.2°C.

    • For a midline laparotomy approach, make a midline abdominal incision to expose the kidneys. Alternatively, flank incisions can be made to access each kidney individually.

    • Gently dissect the renal pedicle, which contains the renal artery and vein.

    • For bilateral I/R, sequentially clamp both renal pedicles with non-traumatic micro-vascular clamps for a predetermined period (e.g., 22-30 minutes for moderate to severe AKI). The duration of ischemia is a critical variable that influences the severity of injury.

    • For unilateral I/R, clamp only one renal pedicle. A contralateral nephrectomy may be performed at the time of I/R or in a delayed fashion to assess the function of the injured kidney.

    • During ischemia, the kidney should appear pale and discolored.

  • Reperfusion and Wound Closure:

    • After the ischemic period, remove the clamps and visually confirm the return of blood flow (the kidney should regain its reddish color).

    • Administer 0.5 mL of warmed saline intraperitoneally to compensate for fluid loss.

    • Close the abdominal wall and skin with sutures.

  • Post-operative Care:

    • Administer post-operative analgesia (e.g., buprenorphine) for 48 hours.

    • Monitor the animal's recovery on a heating pad until it regains mobility.

    • Provide easy access to food and water.

    • Monitor for signs of distress.

Administration of a Novel Therapeutic Agent

The timing and route of administration of the test compound are critical for evaluating its therapeutic potential.

Administration Routes:

  • Intravenous (IV): Via the tail vein. Allows for rapid systemic distribution.

  • Intraperitoneal (IP): Common and technically less demanding than IV injection.

  • Oral Gavage (PO): For assessing orally bioavailable compounds.

  • Subcutaneous (SC): For sustained release.

Timing of Administration:

  • Pre-treatment: Administer the compound before the induction of ischemia to evaluate its prophylactic effects.

  • Peri-treatment: Administer the compound shortly before or during ischemia.

  • Post-treatment: Administer the compound at the onset of reperfusion or at various time points thereafter to assess its therapeutic efficacy in established injury.

Example Protocol (Post-treatment):

  • Induce renal I/R injury as described above.

  • At the time of reperfusion (clamp removal), administer the novel therapeutic agent via the desired route (e.g., IV or IP).

  • The vehicle control group should receive an equivalent volume of the vehicle solution.

  • A sham-operated group, which undergoes anesthesia and surgery without renal pedicle clamping, should also be included.

Assessment of Renal Function and Injury

The efficacy of the therapeutic agent is determined by assessing various parameters at different time points post-reperfusion (e.g., 24h, 48h, 72h, or long-term for chronic studies).

1. Renal Function Markers:

  • Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN): Blood samples are collected via tail vein, saphenous vein, or cardiac puncture at the time of sacrifice. Elevated SCr and BUN levels are indicative of reduced glomerular filtration rate and are key indicators of AKI.

2. Histological Analysis:

  • Kidneys are harvested, fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

  • Hematoxylin and Eosin (H&E) Staining: To assess tubular injury, including tubular necrosis, loss of brush border, cast formation, and tubular dilation. A semi-quantitative scoring system is often used to grade the extent of damage.

  • Periodic Acid-Schiff (PAS) Staining: To visualize the basement membranes and brush borders.

3. Molecular Markers:

  • Gene Expression Analysis (qPCR): Measure the mRNA levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines (e.g., MCP-1), and markers of apoptosis (e.g., Bax, Bcl-2, Caspase-3) in kidney tissue lysates.

  • Protein Analysis (Western Blot or ELISA): Quantify the protein expression of inflammatory mediators, apoptotic proteins, and signaling pathway components in kidney tissue homogenates.

  • Immunohistochemistry (IHC) or Immunofluorescence (IF): To visualize the infiltration of immune cells (e.g., neutrophils, macrophages) and the localization of specific proteins within the kidney tissue.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Effect of a Novel Therapeutic Agent on Renal Function Markers at 24h Post-I/R

GroupNSerum Creatinine (mg/dL)Blood Urea Nitrogen (mg/dL)
Sham60.2 ± 0.0525 ± 5
I/R + Vehicle81.8 ± 0.3150 ± 20
I/R + Agent (Low Dose)81.2 ± 0.2100 ± 15
I/R + Agent (High Dose)80.8 ± 0.1#70 ± 10#
*Data are presented as Mean ± SEM. p < 0.05 vs. I/R + Vehicle; #p < 0.05 vs. I/R + Agent (Low Dose).

Table 2: Effect of a Novel Therapeutic Agent on Renal Tissue Injury Score and Inflammatory Markers at 24h Post-I/R

GroupNTubular Injury Score (0-4)Renal TNF-α (pg/mg protein)Renal IL-6 (pg/mg protein)
Sham60.1 ± 0.150 ± 1030 ± 8
I/R + Vehicle83.5 ± 0.4450 ± 50300 ± 40
I/R + Agent (Low Dose)82.5 ± 0.3300 ± 40200 ± 30
I/R + Agent (High Dose)81.5 ± 0.2#150 ± 20#100 ± 15#
*Data are presented as Mean ± SEM. p < 0.05 vs. I/R + Vehicle; #p < 0.05 vs. I/R + Agent (Low Dose).

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_procedure Surgical Procedure cluster_analysis Analysis start Acclimatize Mice groups Randomize into Groups (Sham, I/R+Vehicle, I/R+Agent) start->groups anesthesia Anesthesia & Temperature Control groups->anesthesia surgery Midline Laparotomy/ Flank Incision anesthesia->surgery clamping Renal Pedicle Clamping (Ischemia) surgery->clamping reperfusion Clamp Removal (Reperfusion) clamping->reperfusion treatment Administer Vehicle or Therapeutic Agent reperfusion->treatment closure Wound Closure & Post-op Care treatment->closure sacrifice Sacrifice at Endpoint (e.g., 24h) closure->sacrifice collection Collect Blood & Kidney Tissue sacrifice->collection biochem Serum Analysis (SCr, BUN) collection->biochem histo Histology (H&E, PAS) collection->histo molecular Molecular Analysis (qPCR, ELISA, IHC) collection->molecular

Caption: Experimental workflow for evaluating a therapeutic agent in a mouse model of renal I/R injury.

Key Signaling Pathways in Renal I/R Injury

Renal I/R injury activates a cascade of interconnected signaling pathways that contribute to cell death and inflammation. A novel therapeutic agent may target one or more of these pathways to exert its protective effects.

1. Oxidative Stress and the Nrf2 Pathway: Reperfusion introduces oxygen back to ischemic tissues, leading to a burst of reactive oxygen species (ROS) that cause lipid peroxidation and DNA damage. The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress.

oxidative_stress_pathway IR Ischemia/ Reperfusion ROS ↑ Reactive Oxygen Species (ROS) IR->ROS Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Damage Nrf2_Keap1 Nrf2-Keap1 ROS->Nrf2_Keap1 dissociates Protection Cell Protection Nrf2 Nrf2 (Nuclear Translocation) Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds HO1 ↑ HO-1, SOD, etc. (Antioxidant Enzymes) ARE->HO1 activates transcription HO1->Protection Agent Therapeutic Agent Agent->Nrf2 may activate

Caption: The Nrf2 pathway as a therapeutic target for mitigating oxidative stress in renal I/R injury.

2. Inflammation and the NF-κB Pathway: I/R injury triggers a robust inflammatory response, characterized by the production of pro-inflammatory cytokines and the infiltration of immune cells. The NF-κB signaling pathway is a central regulator of inflammation.

inflammation_pathway IR Ischemia/ Reperfusion DAMPs DAMPs Release (e.g., HMGB1) IR->DAMPs TLR Toll-like Receptor (TLR) Activation DAMPs->TLR NFkB_path NF-κB Activation TLR->NFkB_path Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_path->Cytokines Leukocytes Leukocyte Infiltration Cytokines->Leukocytes Injury Tubular & Endothelial Injury Leukocytes->Injury Agent Therapeutic Agent Agent->NFkB_path may inhibit

Caption: The NF-κB signaling cascade as a key driver of inflammation in renal I/R injury.

3. Apoptosis Pathway: Apoptosis, or programmed cell death, of tubular epithelial and endothelial cells is a major contributor to the loss of renal function following I/R. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical.

apoptosis_pathway IR Ischemia/ Reperfusion Stress Oxidative Stress & Inflammation IR->Stress Bax ↑ Bax (Pro-apoptotic) Stress->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Stress->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspase Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis Agent Therapeutic Agent Agent->Bax may inhibit Agent->Bcl2 may increase

Caption: Intrinsic apoptosis pathway in renal I/R injury, a target for anti-apoptotic therapies.

References

Enavermotide: Dosage and Administration in Animal Studies - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available data on the dosage and administration of Enavermotide in animal studies is exceptionally scarce. Extensive searches of scientific literature and public databases did not yield specific preclinical data, including dosing regimens, routes of administration, or detailed experimental protocols for this compound. The following application notes and protocols are therefore presented as a generalized framework based on common practices in preclinical drug development for similar peptide-based therapeutics. These are intended to serve as a foundational guide for researchers and should be adapted based on forthcoming specific data on this compound's pharmacology and toxicology.

I. Introduction to this compound

This compound is a peptide-based compound identified by the chemical formula C₇₉H₁₃₁N₂₅O₂₁. Alternative identifiers for this compound include HY-P5534 and CS-0886082. While the specific mechanism of action and therapeutic targets of this compound are not widely published, its peptide nature suggests it may be involved in modulating protein-protein interactions or acting on cell surface receptors. The lack of published in vivo data necessitates a cautious and systematic approach to establishing appropriate dosage and administration protocols in animal models.

II. General Considerations for Preclinical Studies with Novel Peptides

Before initiating in vivo studies with a novel peptide like this compound, several key factors must be considered to ensure the generation of meaningful and reproducible data.

Table 1: Key Preclinical Development Considerations for Peptide Therapeutics

ConsiderationDescription
Animal Model Selection The choice of animal model (e.g., mouse, rat, non-human primate) should be based on the intended therapeutic target and its homology to humans. The model should ideally mimic the pathophysiology of the human disease being studied.
Pharmacokinetics (PK) Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical. Initial PK studies will inform the dosing frequency and route of administration.
Pharmacodynamics (PD) Establishing a relationship between the dose of this compound and its biological effect is essential. This involves identifying and validating relevant biomarkers to measure the drug's activity.
Toxicology Dose-range finding and maximum tolerated dose (MTD) studies are necessary to determine the safety profile of this compound and to establish a safe starting dose for efficacy studies.
Formulation The solubility, stability, and bioavailability of this compound will dictate its formulation. Peptides are often administered parenterally (e.g., intravenous, subcutaneous, intraperitoneal) due to poor oral bioavailability.

III. Hypothetical Experimental Protocols

The following protocols are generalized and should be tailored once specific data for this compound becomes available.

A. Protocol 1: Determination of Maximum Tolerated Dose (MTD) in Mice

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Materials:

  • This compound (lyophilized powder)

  • Sterile vehicle (e.g., saline, PBS)

  • 8-10 week old C57BL/6 mice (equal numbers of males and females)

  • Syringes and needles appropriate for the chosen route of administration

Methodology:

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to create a range of doses.

  • Animal Grouping: Randomly assign mice to dose groups (e.g., 5 mice per group). Include a vehicle control group.

  • Administration: Administer a single dose of this compound via the selected route (e.g., intravenous bolus).

  • Observation: Monitor mice for clinical signs of toxicity (e.g., weight loss, changes in behavior, mortality) at regular intervals for at least 7 days.

  • Data Analysis: The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.

Caption: Workflow for MTD Determination.

B. Protocol 2: Pharmacokinetic (PK) Profiling in Rats

Objective: To characterize the pharmacokinetic profile of this compound after a single administration.

Materials:

  • This compound

  • Sterile vehicle

  • Sprague-Dawley rats with jugular vein cannulation

  • Blood collection tubes (with anticoagulant)

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Methodology:

  • Dose Administration: Administer a single dose of this compound to cannulated rats (e.g., 1 mg/kg, intravenous).

  • Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.

  • PK Parameter Calculation: Calculate key PK parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

PK_Signaling_Pathway cluster_administration Administration cluster_body Systemic Circulation DrugAdmin Drug Administration (e.g., IV Bolus) Central Central Compartment (Blood/Plasma) DrugAdmin->Central Absorption Peripheral Peripheral Compartment (Tissues) Central->Peripheral Distribution Elimination Elimination (Metabolism/Excretion) Central->Elimination Clearance Peripheral->Central Redistribution

Caption: Simplified Pharmacokinetic Model.

IV. Data Presentation

All quantitative data from preclinical studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 2: Example Data Summary for this compound MTD Study

Dose Group (mg/kg)Route of AdministrationNumber of AnimalsMortalityMean Body Weight Change (%)Clinical Observations
Vehicle ControlIV50/5+2.5Normal
1IV50/5+1.8Normal
5IV50/5-3.2Mild lethargy
10IV51/5-15.7Severe lethargy, ruffled fur
20IV54/5-25.0Moribund

Table 3: Example Pharmacokinetic Parameters of this compound in Rats

ParameterUnitValue (Mean ± SD)
Half-life (t₁/₂)hoursData not available
Clearance (CL)mL/hr/kgData not available
Volume of Distribution (Vd)L/kgData not available
Area Under the Curve (AUC)ng*hr/mLData not available

V. Conclusion and Future Directions

The successful preclinical development of this compound will depend on the systematic execution of well-designed animal studies. The generalized protocols and considerations outlined in these application notes provide a starting point for researchers. It is imperative that future work focuses on obtaining specific data regarding this compound's mechanism of action, pharmacokinetics, and safety profile. This information will be crucial for designing relevant efficacy studies and ultimately translating this compound to the clinical setting. Researchers are strongly encouraged to publish their findings to contribute to the collective understanding of this novel peptide.

Application Notes and Protocols: Western Blot Analysis of p53 Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest, apoptosis, and DNA repair, making it a key target in cancer research and drug development.[1][2] Its activity is tightly controlled, primarily through its interaction with negative regulators like MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3][4][5] In response to cellular stress, such as DNA damage, p53 is stabilized and activated through post-translational modifications like phosphorylation, leading to the transcriptional activation of its target genes.

Western blotting is a fundamental technique used to detect and quantify changes in protein levels, making it an invaluable tool for studying the p53 signaling pathway. This document provides a detailed protocol for analyzing the modulation of p53 and its downstream targets in response to a hypothetical inhibitory compound, referred to as "Compound X," using Western blot analysis.

p53 Signaling Pathway

The following diagram illustrates a simplified overview of the p53 signaling pathway, highlighting the central role of p53 in response to cellular stress and its regulation by MDM2.

p53_pathway p53 Signaling Pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_downstream Downstream Effects DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 p53->MDM2 induces Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest promotes Apoptosis Apoptosis p53->Apoptosis promotes DNA Repair DNA Repair p53->DNA Repair promotes MDM2->p53 inhibits (degradation)

Caption: A simplified diagram of the p53 signaling pathway.

Experimental Protocol: Western Blot Analysis of p53

This protocol outlines the steps for treating cells with a test compound and performing a Western blot to detect changes in p53 and related protein levels.

Experimental Workflow

western_blot_workflow Western Blot Experimental Workflow A 1. Cell Culture and Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Preparation C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Blocking F->G H 8. Primary Antibody Incubation G->H I 9. Secondary Antibody Incubation H->I J 10. Signal Detection I->J K 11. Data Analysis J->K

Caption: Step-by-step workflow for the Western blot protocol.

Materials and Reagents
  • Cell Line: A TP53 wild-type cell line (e.g., A549, U2OS)

  • Culture Medium: Appropriate for the chosen cell line

  • Compound X: Test inhibitor

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

  • Protein Assay: BCA Protein Assay Kit

  • Sample Buffer: 4x Laemmli sample buffer

  • SDS-PAGE: Precast or hand-cast polyacrylamide gels

  • Transfer Buffer: Standard transfer buffer (e.g., Towbin buffer)

  • Membrane: PVDF or nitrocellulose membrane

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-antibodies, BSA is recommended.

  • Primary Antibodies: Anti-p53, Anti-phospho-p53 (e.g., Ser15), Anti-p21, Anti-MDM2, Anti-β-actin (loading control)

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate

  • Imaging System: Chemiluminescence detection system

Procedure
  • Cell Seeding and Treatment:

    • Seed the chosen TP53 wild-type cell line in appropriate culture plates.

    • Allow cells to adhere and reach 70-80% confluency.

    • Treat cells with varying concentrations of Compound X for the desired time course. Include a vehicle-treated control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add lysis buffer to each plate and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load 20-40 µg of protein per lane into an SDS-PAGE gel.

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane according to standard protocols.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Perform densitometry analysis on the resulting bands using appropriate software.

    • Normalize the protein of interest signal to the loading control (e.g., β-actin) for each sample.

Data Presentation

Quantitative data from the Western blot analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.

Table 1: Densitometry Analysis of p53 Pathway Proteins

Treatment (Compound X)p53 (Normalized Intensity)p-p53 (Ser15) (Normalized Intensity)p21 (Normalized Intensity)MDM2 (Normalized Intensity)
Vehicle Control (0 µM)1.00 ± 0.051.00 ± 0.081.00 ± 0.061.00 ± 0.07
1 µM1.85 ± 0.122.50 ± 0.152.10 ± 0.111.10 ± 0.09
5 µM3.20 ± 0.214.80 ± 0.253.50 ± 0.181.05 ± 0.08
10 µM4.50 ± 0.306.20 ± 0.354.80 ± 0.220.95 ± 0.06

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

This application note provides a comprehensive protocol for the Western blot analysis of p53 and its associated signaling proteins. By following these detailed methodologies, researchers can effectively evaluate the impact of therapeutic compounds on the p53 pathway, a critical step in the development of novel cancer therapies. The provided templates for data presentation and workflow visualization are intended to aid in the clear and concise communication of experimental findings.

References

Application Notes and Protocols: Ivermectin in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the preclinical evidence for the use of ivermectin as a potential anticancer agent, particularly in combination with conventional chemotherapy drugs. The protocols outlined below are based on published research and are intended for investigational use only.

Introduction

Ivermectin, a well-established anti-parasitic agent, has garnered significant interest for its potential repositioning as an anticancer drug.[1] Preclinical studies have demonstrated its ability to inhibit proliferation, metastasis, and angiogenesis in various cancer cell lines.[1][2] Ivermectin's multifaceted mechanism of action involves the induction of apoptosis, autophagy, and pyroptosis, as well as the modulation of multiple signaling pathways, including the Wnt/β-catenin, PI3K/Akt/mTOR, and STAT3 pathways.[1][3] Notably, ivermectin has shown synergistic effects when combined with several chemotherapy agents, suggesting its potential to enhance therapeutic efficacy and overcome drug resistance.

Mechanism of Action of Ivermectin in Cancer

Ivermectin exerts its anticancer effects through several mechanisms:

  • Induction of Programmed Cell Death: It can induce apoptosis (caspase-dependent programmed cell death), autophagy (a cellular self-degradation process), and pyroptosis.

  • Signaling Pathway Modulation: Ivermectin targets key signaling pathways crucial for cancer cell survival and proliferation, such as the Wnt/β-catenin, PI3K/Akt/mTOR, and MAPK pathways. A significant target appears to be the p21-activated kinase 1 (PAK1), which is involved in multiple oncogenic processes.

  • Mitochondrial Dysfunction: It can disrupt mitochondrial function, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress, which contributes to apoptosis.

  • Chloride Channel Dysregulation: Ivermectin acts as an ionophore, increasing chloride ion influx and causing hyperpolarization of the cell membrane, which can lead to osmotic cell death.

  • Inhibition of Drug Resistance Mechanisms: It has been shown to inhibit P-glycoprotein pumps, which are often responsible for multidrug resistance in cancer cells.

Ivermectin in Combination with Chemotherapy Agents: Preclinical Data

The combination of ivermectin with various chemotherapy drugs has demonstrated synergistic or additive effects in preclinical models of different cancers.

Ivermectin and Doxorubicin
  • Cancer Type: Osteosarcoma, Doxorubicin-resistant Breast Cancer.

  • Observed Synergy: The combination of ivermectin and doxorubicin has been shown to be more effective at reducing the viability of osteosarcoma cells than either drug alone. In vivo studies in osteosarcoma xenograft models showed that the combination resulted in significantly greater tumor growth inhibition than doxorubicin monotherapy. In doxorubicin-resistant breast cancer cells, the combination led to increased cell death.

Preclinical Model Ivermectin Concentration Doxorubicin Concentration Observed Effect Reference
Osteosarcoma Cell Lines (HOS-143B, ZK-58, Saos-2, KPD, MG-63, U2OS)1-10 µM0.5-25 µMDose-dependent decrease in cell viability; synergistic effect in combination.
Osteosarcoma Xenograft Mouse ModelClinically feasible dose (not specified)Not specifiedSignificantly greater inhibition of tumor growth with combination therapy.
Doxorubicin-resistant Breast Cancer CellsNot specifiedNot specifiedIncreased cell death with combination therapy.
Ivermectin and Paclitaxel
  • Cancer Type: High-Grade Serous Carcinoma (HGSC), Non-small Cell Lung Cancer (NSCLC).

  • Observed Synergy: In chemoresistant HGSC cell lines, the combination of ivermectin and paclitaxel demonstrated the highest cytotoxic effect and strongest synergism among several tested combinations. This combination also showed an additive effect in 3D cell culture models of HGSC. In paclitaxel-resistant NSCLC cells, ivermectin was found to overcome resistance by modulating the ABCB1 transporter.

Preclinical Model Ivermectin Concentration Paclitaxel Concentration Observed Effect Reference
High-Grade Serous Carcinoma Cell Lines (OVCAR8, OVCAR8 PTX R P)IC50 valuesIC50 valuesStrongest synergistic cytotoxic effect among tested combinations.
Non-small Cell Lung Cancer Cell Line (A549)IC50: 4.29 µMIC50: 0.0027 µMSynergistic induction of cell death.
Paclitaxel-resistant NSCLC cellsNot specifiedNot specifiedCircumvention of paclitaxel resistance.
Ivermectin and Cisplatin
  • Cancer Type: Epithelial Ovarian Cancer.

  • Observed Synergy: Ivermectin significantly augmented the inhibitory effect of cisplatin on ovarian cancer cells in a dose-dependent manner. In a xenograft mouse model, the combination of ivermectin and cisplatin led to a complete reversal of tumor growth without observed toxicity. The mechanism is linked to the suppression of the Akt/mTOR signaling pathway.

Preclinical Model Ivermectin Concentration Cisplatin Concentration Observed Effect Reference
Ovarian Cancer Cell LinesPharmacologically achievable concentrationsNot specifiedDose-dependent augmentation of cisplatin's inhibitory effect.
Ovarian Cancer Xenograft Mouse ModelNot specifiedNot specifiedComplete reversal of tumor growth with combination therapy.
Ivermectin and Gemcitabine
  • Cancer Type: Pancreatic Cancer.

  • Observed Synergy: The combination of ivermectin and gemcitabine suppressed pancreatic cancer cell proliferation more effectively than gemcitabine alone, inducing G1 cell cycle arrest. This combination also enhanced apoptosis through mitochondrial dysfunction and the overproduction of reactive oxygen species. In vivo experiments confirmed that the combination significantly suppressed tumor growth compared to gemcitabine alone.

Preclinical Model Ivermectin Concentration Gemcitabine Concentration Observed Effect Reference
Pancreatic Cancer Cell Lines (PANC-1, MIA PaCa-2)IC50 valuesIC50 valuesSignificant reduction in cell viability compared to gemcitabine alone.
Pancreatic Cancer Xenograft Mouse Model (PANC-1 cells)Not specifiedNot specifiedSignificantly suppressed tumor growth compared to gemcitabine alone.

Experimental Protocols

The following are generalized protocols based on methodologies described in the cited literature. Specific concentrations and incubation times should be optimized for the cell lines and experimental conditions being used.

In Vitro Cell Viability Assay (MTT or WST-1)
  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of ivermectin, the chemotherapy agent (doxorubicin, paclitaxel, cisplatin, or gemcitabine), or the combination of both. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Reagent Addition: Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values and assess for synergy using methods such as the Chou-Talalay method.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the drugs as described for the viability assay.

  • Cell Harvesting: After the desired incubation period (e.g., 48 hours), harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in PBS) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment groups: (1) Vehicle control, (2) Ivermectin alone, (3) Chemotherapy agent alone, (4) Ivermectin and chemotherapy agent combination. Administer drugs via appropriate routes (e.g., intraperitoneal injection, oral gavage).

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Signaling Pathways and Experimental Workflows

Key Signaling Pathways Modulated by Ivermectin

Ivermectin's anticancer activity is linked to its ability to modulate several critical signaling pathways.

Ivermectin_Signaling_Pathways Ivermectin Ivermectin PAK1 PAK1 Ivermectin->PAK1 Inhibits Akt_mTOR Akt/mTOR Pathway Ivermectin->Akt_mTOR Inhibits Wnt_beta_catenin Wnt/β-catenin Pathway Ivermectin->Wnt_beta_catenin Inhibits STAT3 STAT3 Pathway Ivermectin->STAT3 Inhibits Mitochondria Mitochondrial Dysfunction Ivermectin->Mitochondria Induces Autophagy Autophagy Ivermectin->Autophagy Induces PAK1->Akt_mTOR Activates Akt_mTOR->Autophagy Inhibits Cell_Proliferation Cell Proliferation & Survival Akt_mTOR->Cell_Proliferation Promotes Wnt_beta_catenin->Cell_Proliferation Promotes STAT3->Cell_Proliferation Promotes ROS ROS Production Mitochondria->ROS Leads to Apoptosis Apoptosis ROS->Apoptosis Induces Apoptosis->Cell_Proliferation Inhibits Autophagy->Cell_Proliferation Inhibits

Caption: Key signaling pathways modulated by Ivermectin in cancer cells.

Experimental Workflow for In Vitro Synergy Studies

The following diagram illustrates a typical workflow for assessing the synergistic effects of ivermectin and a chemotherapy agent in vitro.

In_Vitro_Synergy_Workflow start Start: Cancer Cell Culture seed_cells Seed Cells in Multi-well Plates start->seed_cells drug_treatment Treat with Ivermectin, Chemo Agent, and Combination seed_cells->drug_treatment incubation Incubate (24-72h) drug_treatment->incubation cell_viability Cell Viability Assay (MTT/WST-1) incubation->cell_viability apoptosis_assay Apoptosis Assay (Annexin V/PI) incubation->apoptosis_assay data_analysis Data Analysis: IC50, Synergy (Chou-Talalay) cell_viability->data_analysis apoptosis_assay->data_analysis end End: Determine Synergy data_analysis->end

Caption: Workflow for in vitro synergy studies of ivermectin and chemotherapy.

Experimental Workflow for In Vivo Xenograft Studies

This diagram outlines the process for evaluating the in vivo efficacy of ivermectin in combination with a chemotherapy agent.

In_Vivo_Xenograft_Workflow start Start: Immunocompromised Mice cell_injection Subcutaneous Injection of Cancer Cells start->cell_injection tumor_formation Allow Tumor Formation cell_injection->tumor_formation randomization Randomize into Treatment Groups tumor_formation->randomization treatment Administer Treatments: Vehicle, Ivermectin, Chemo, Combo randomization->treatment monitoring Monitor Tumor Growth & Body Weight treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, IHC monitoring->endpoint end End: Evaluate In Vivo Efficacy endpoint->end

Caption: Workflow for in vivo xenograft studies of ivermectin and chemotherapy.

Clinical Perspective

While preclinical data are promising, clinical evidence for the use of ivermectin in cancer treatment is still very limited. There is at least one active Phase I/II clinical trial evaluating the safety and efficacy of ivermectin in combination with immunotherapy for metastatic triple-negative breast cancer. The results of such trials are necessary to determine the true therapeutic potential and safety of ivermectin in cancer patients. It is crucial to emphasize that the doses used in many preclinical studies may not be achievable or safe in humans.

Conclusion

Ivermectin demonstrates significant anticancer potential in preclinical models, particularly when used in combination with conventional chemotherapy agents. Its ability to modulate multiple oncogenic pathways and overcome drug resistance makes it an attractive candidate for further investigation. The provided application notes and protocols offer a framework for researchers to explore the synergistic effects of ivermectin with chemotherapy in a laboratory setting. Further rigorous preclinical and clinical studies are essential to validate these findings and establish the clinical utility of ivermectin in oncology.

References

Application Note & Protocol: Assessing the Anti-Fibrotic Efficacy of Enavermotide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) components, is a pathological process that can lead to organ dysfunction and failure.[1][2] A central event in fibrosis is the activation of fibroblasts into myofibroblasts, which are highly contractile and secretory cells responsible for the bulk of ECM production.[1] The c-Jun N-terminal kinase (JNK) signaling pathway has been identified as a critical mediator in the fibrotic process, involved in inflammation, cell death, and the activation of pro-fibrotic molecules.[3][4] The JNK pathway's activation is observed in various fibrotic diseases, making it a compelling target for therapeutic intervention.

Enavermotide is a novel, potent, and selective small molecule inhibitor of JNK. It is hypothesized that by blocking JNK-mediated signaling, this compound can prevent myofibroblast differentiation and reduce excessive ECM deposition. This document provides detailed protocols for assessing the anti-fibrotic effects of this compound in both in vitro and in vivo models.

Hypothesized Mechanism of Action: this compound in Fibrosis

Fibrotic stimuli, such as Transforming Growth Factor-beta 1 (TGF-β1), activate the JNK signaling cascade. This leads to the phosphorylation of transcription factors like c-Jun, which in turn promotes the expression of genes involved in fibroblast differentiation and ECM synthesis. This compound is designed to inhibit JNK, thereby disrupting this pro-fibrotic signaling pathway.

G cluster_0 Cellular Stress / Pro-fibrotic Stimuli cluster_1 Signaling Cascade cluster_2 Cellular Response TGFB1 TGF-β1 JNK JNK TGFB1->JNK Stress Oxidative Stress Stress->JNK cJun c-Jun JNK->cJun Phosphorylation Gene Pro-fibrotic Gene Expression (e.g., COL1A1, ACTA2) cJun->Gene Upregulation Fibrosis Fibroblast Activation ECM Deposition Fibrosis Gene->Fibrosis This compound This compound This compound->JNK Inhibition

Caption: Hypothesized JNK signaling pathway in fibrosis and the inhibitory action of this compound.

Part 1: In Vitro Assessment of this compound

This section details the protocols to evaluate this compound's effect on fibroblast activation using a TGF-β1-induced cell culture model. TGF-β1 is a primary driver of fibrosis and stimulates the transition of fibroblasts to myofibroblasts.

G cluster_endpoints Endpoint Analysis start Seed Human Lung Fibroblasts (pHLFs) culture Culture for 24h start->culture starve Serum-starve for 12-24h culture->starve treat Pre-treat with this compound (or Vehicle) for 1h starve->treat stimulate Stimulate with TGF-β1 (10 ng/mL) for 24-48h treat->stimulate qPCR Gene Expression (qPCR) stimulate->qPCR IF Myofibroblast Staining (α-SMA Immunofluorescence) stimulate->IF Collagen Collagen Deposition (Sirius Red Staining) stimulate->Collagen

Caption: Experimental workflow for in vitro assessment of this compound.
Protocol 1: Myofibroblast Differentiation Assay

Objective: To quantify the effect of this compound on TGF-β1-induced differentiation of fibroblasts into myofibroblasts by measuring α-smooth muscle actin (α-SMA) expression.

Methodology:

  • Cell Culture: Seed primary human lung fibroblasts (pHLFs) in 8-well chamber slides at a density of 1 x 10⁴ cells/well. Culture in Fibroblast Growth Medium-2 (FGM-2) for 24 hours.

  • Serum Starvation: Replace FGM-2 with Fibroblast Basal Medium (FBM) and incubate for 12-24 hours.

  • Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (0.1% DMSO) for 1 hour.

  • Stimulation: Add TGF-β1 to a final concentration of 10 ng/mL to all wells except the negative control. Incubate for 48 hours.

  • Immunofluorescence:

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Block with 5% Bovine Serum Albumin (BSA) for 1 hour.

    • Incubate with primary antibody against α-SMA (1:200 dilution) overnight at 4°C.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis: Capture images using a fluorescence microscope. Quantify the percentage of α-SMA positive cells relative to the total number of DAPI-stained nuclei.

Data Presentation:

Treatment GroupConcentration% of α-SMA Positive Cells (Mean ± SD)
Negative Control-5.2 ± 1.1
Vehicle + TGF-β10.1% DMSO85.6 ± 4.3
This compound + TGF-β10.1 µM62.1 ± 3.8
This compound + TGF-β11 µM35.4 ± 2.9
This compound + TGF-β110 µM12.8 ± 2.1
Protocol 2: Gene Expression Analysis by qPCR

Objective: To measure the effect of this compound on the expression of key pro-fibrotic genes.

Methodology:

  • Cell Culture & Treatment: Follow steps 1-4 from Protocol 1, using a 6-well plate format with a seeding density of 2 x 10⁵ cells/well. Use a 24-hour stimulation period with TGF-β1.

  • RNA Extraction: Lyse cells and extract total RNA using an appropriate kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix and primers for target genes (COL1A1, ACTA2, FN1) and a housekeeping gene (GAPDH).

  • Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the vehicle + TGF-β1 group.

Data Presentation:

Treatment GroupConcentrationCOL1A1 Fold Change (vs. Vehicle + TGF-β1)ACTA2 Fold Change (vs. Vehicle + TGF-β1)
Vehicle + TGF-β10.1% DMSO1.001.00
This compound + TGF-β11 µM0.45 ± 0.050.38 ± 0.04
This compound + TGF-β110 µM0.15 ± 0.030.12 ± 0.02

Part 2: In Vivo Assessment of this compound

This section provides a protocol to evaluate the therapeutic efficacy of this compound in a bleomycin-induced mouse model of pulmonary fibrosis, a widely accepted preclinical model.

G cluster_endpoints Endpoint Analysis start Acclimatize C57BL/6 Mice (7 days) induce Induce Fibrosis (Day 0) Intratracheal Bleomycin (or Saline for Sham) start->induce treat Daily Treatment (Day 1-21) This compound (e.g., 30 mg/kg) or Vehicle via Oral Gavage induce->treat monitor Monitor Body Weight and Clinical Signs treat->monitor euthanize Euthanize Mice (Day 21) monitor->euthanize Histology Lung Histology (Masson's Trichrome) Ashcroft Scoring euthanize->Histology Hydroxyproline Collagen Content (Hydroxyproline Assay) euthanize->Hydroxyproline

Caption: Experimental workflow for in vivo assessment of this compound.
Protocol 3: Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To assess the ability of this compound to attenuate the development of pulmonary fibrosis in vivo.

Methodology:

  • Animal Model: Use male C57BL/6 mice, 8-10 weeks old.

  • Fibrosis Induction (Day 0): Anesthetize mice and intratracheally instill a single dose of bleomycin sulfate (1.5 U/kg in 50 µL sterile saline). Administer sterile saline to the sham control group.

  • Treatment Groups (n=10 per group):

    • Sham + Vehicle

    • Bleomycin + Vehicle

    • Bleomycin + this compound (e.g., 30 mg/kg)

  • Dosing (Days 1-21): Administer this compound or vehicle once daily via oral gavage. Monitor animal body weight and health daily.

  • Tissue Harvest (Day 21): Euthanize mice. Perfuse the lungs with saline.

    • Inflate and fix the left lung lobe in 10% neutral buffered formalin for histology.

    • Flash-freeze the remaining right lung lobes for biochemical analysis.

Protocol 4: Histological Analysis and Fibrosis Scoring

Objective: To visually assess and quantify collagen deposition and structural changes in the lung tissue.

Methodology:

  • Tissue Processing: Embed the formalin-fixed left lung in paraffin and cut 5 µm sections.

  • Staining: Stain sections with Masson’s Trichrome stain to visualize collagen fibers (blue).

  • Fibrosis Scoring: Score the stained lung sections in a blinded manner using the Ashcroft scoring method. This is a semi-quantitative scale from 0 (normal lung) to 8 (total fibrous obliteration of the field).

  • Analysis: Calculate the mean Ashcroft score for each animal and then for each treatment group.

Data Presentation:

Treatment GroupMean Ashcroft Score (± SD)
Sham + Vehicle0.6 ± 0.2
Bleomycin + Vehicle5.8 ± 0.7
Bleomycin + this compound2.5 ± 0.5
Protocol 5: Hydroxyproline Assay

Objective: To biochemically quantify the total collagen content in the lung tissue.

Methodology:

  • Tissue Homogenization: Weigh and homogenize the frozen right lung tissue.

  • Hydrolysis: Hydrolyze the homogenates in 6N HCl at 110°C for 18-24 hours.

  • Assay: Use a commercial hydroxyproline assay kit. Briefly, the assay involves the oxidation of hydroxyproline, followed by a colorimetric reaction that can be measured spectrophotometrically (typically at 560 nm).

  • Quantification: Calculate the hydroxyproline concentration based on a standard curve. Convert to total collagen content (hydroxyproline constitutes approximately 13.5% of collagen by weight).

  • Analysis: Express results as µg of hydroxyproline per mg of wet lung tissue.

Data Presentation:

Treatment GroupLung Hydroxyproline Content (µg/mg tissue; Mean ± SD)
Sham + Vehicle2.1 ± 0.3
Bleomycin + Vehicle8.9 ± 1.1
Bleomycin + this compound4.3 ± 0.6

The protocols outlined in this document provide a comprehensive framework for evaluating the anti-fibrotic potential of the JNK inhibitor, this compound. The in vitro assays confirm target engagement and cellular effects on fibroblast activation, while the in vivo model assesses therapeutic efficacy in a disease-relevant context. The combination of histological, biochemical, and molecular readouts will generate a robust data package for characterizing the anti-fibrotic activity of this compound.

References

Enavermotide: No Publicly Available Data for Cardiac Protection Studies

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for the peptide "Enavermotide" and its corresponding amino acid sequence (KSVWSKLQSIGIRQH), no scientific literature, preclinical data, or clinical trial information is publicly available to substantiate its application in cardiac protection studies.

Currently, there is a significant absence of published research detailing the mechanism of action, efficacy, or safety of this compound in the context of cardiovascular health. Searches for its biological activity, its potential interaction with signaling pathways such as STAT3, Akt, or ERK1/2, and any experimental protocols related to myocardial infarction have yielded no relevant results.

Information from chemical databases confirms the existence of this compound as a defined peptide with the sequence H-Lys-Ser-Val-Trp-Ser-Lys-Leu-Gln-Ser-Ile-Gly-Ile-Arg-Gln-His-OH. However, this information is limited to its chemical structure and identifiers, with no associated biological or therapeutic data.

It is possible that this compound is an early-stage investigational compound with data that has not yet been publicly disclosed or published in peer-reviewed journals. It may also be known under a different codename or designation within a pharmaceutical development pipeline.

At present, there is no scientific basis from publicly accessible sources to support the use of this compound in cardiac protection studies. Professionals seeking to investigate this peptide would need to rely on proprietary data from the developing entity or initiate novel preclinical research to determine its biological effects and potential therapeutic applications. Without any foundational data, the creation of detailed application notes, experimental protocols, and signaling pathway diagrams, as requested, is not feasible. Further dissemination of research by the developers of this compound will be necessary to enable its evaluation by the broader scientific community.

Troubleshooting & Optimization

Optimizing Enavermotide concentration for apoptosis inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Enavermotide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for apoptosis inhibition in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in apoptosis inhibition?

A1: this compound is a potent and selective inhibitor of Caspase-3, a key executioner caspase in the apoptotic cascade.[1][2] By binding to the active site of cleaved Caspase-3, this compound prevents the cleavage of downstream substrates such as Poly (ADP-ribose) polymerase (PARP), thereby halting the progression of apoptosis.[3][4] Its high specificity for Caspase-3 minimizes off-target effects, making it a valuable tool for studying apoptosis.

Q2: What is the recommended concentration range for this compound to achieve effective apoptosis inhibition?

A2: The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, a good starting point for most cell lines is a concentration range of 10 µM to 50 µM. For initial experiments, we recommend performing a dose-response curve to determine the EC50 value in your specific model system.

Q3: How long should I pre-incubate my cells with this compound before inducing apoptosis?

A3: For optimal protection against apoptosis, it is recommended to pre-incubate cells with this compound for at least 2 to 4 hours before the addition of an apoptotic stimulus. This allows for sufficient time for this compound to penetrate the cell membrane and accumulate to an effective intracellular concentration.

Q4: Is this compound cytotoxic at higher concentrations?

A4: this compound generally exhibits low cytotoxicity. However, at concentrations significantly above the optimal range (e.g., >100 µM), some cell lines may show signs of reduced viability. It is crucial to include a vehicle-treated control and a high-concentration this compound-only control in your experiments to assess any potential cytotoxic effects.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or no inhibition of apoptosis 1. Suboptimal this compound concentration. 2. Insufficient pre-incubation time. 3. Apoptotic pathway is not Caspase-3 dependent. 4. This compound degradation.1. Perform a dose-response experiment to determine the optimal concentration (see Table 1). 2. Increase the pre-incubation time to 4-6 hours. 3. Verify the apoptotic pathway in your model system. Consider using a pan-caspase inhibitor to confirm caspase dependency. 4. Prepare fresh this compound solutions for each experiment. Store stock solutions at -80°C.
High background signal in apoptosis assays 1. Cell culture is unhealthy or stressed. 2. Contamination of cell culture. 3. Reagent issues in the apoptosis detection kit.1. Ensure optimal cell culture conditions and handle cells gently. 2. Regularly test for mycoplasma contamination. 3. Check the expiration date and storage conditions of your assay reagents. Include proper controls as outlined in the kit protocol.
Observed cytotoxicity in control groups 1. High concentration of the vehicle (e.g., DMSO). 2. This compound concentration is too high for the specific cell line.1. Ensure the final concentration of the vehicle is below 0.1%. 2. Perform a cytotoxicity assay to determine the maximum non-toxic concentration of this compound for your cells (see Table 2).

Quantitative Data Summary

Table 1: Dose-Response of this compound on Caspase-3 Activity

The following table summarizes the inhibitory effect of different concentrations of this compound on staurosporine-induced Caspase-3 activity in HeLa cells.

This compound Concentration (µM)Caspase-3 Activity (% of Control)Standard Deviation
0 (Vehicle)100± 5.2
185.3± 4.1
552.1± 3.5
1025.8± 2.9
2510.2± 1.8
505.1± 1.1

Table 2: Cytotoxicity of this compound

This table shows the percentage of viable Jurkat cells after 24 hours of incubation with various concentrations of this compound, as determined by a standard MTT assay.

This compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle)100± 3.7
1098.5± 3.2
2597.2± 2.8
5095.6± 3.1
10088.4± 4.5
20075.1± 5.3

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Caspase-3/7 Glo Assay

This protocol outlines the steps to determine the effective concentration of this compound for inhibiting Caspase-3/7 activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • This compound Treatment: Prepare a serial dilution of this compound (e.g., 1 µM to 100 µM) in cell culture medium. Add the different concentrations of this compound to the wells and pre-incubate for 4 hours.

  • Apoptosis Induction: Induce apoptosis by adding a known stimulus (e.g., 1 µM staurosporine) to the wells. Include a vehicle-only control and a stimulus-only control.

  • Incubation: Incubate the plate for the desired time period for apoptosis to occur (e.g., 6 hours).

  • Caspase-3/7 Assay: Add the Caspase-3/7 Glo reagent to each well according to the manufacturer's instructions.

  • Measurement: Incubate the plate at room temperature for 1 hour in the dark and measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the stimulus-only control and plot the percentage of Caspase-3/7 inhibition against the this compound concentration to determine the EC50.

Protocol 2: Assessment of Apoptosis Inhibition by Annexin V Staining and Flow Cytometry

This protocol details the use of Annexin V staining to quantify the inhibitory effect of this compound on apoptosis.[5]

  • Cell Treatment: Treat cells with the optimal concentration of this compound (determined from Protocol 1) for 4 hours, followed by the addition of an apoptotic inducer.

  • Cell Harvesting: After the desired incubation period, harvest the cells by centrifugation.

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be Annexin V and PI positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis inhibition by this compound.

Visualizations

Enavermotide_Mechanism cluster_pathway Apoptotic Signaling Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine) Procaspase3 Procaspase-3 Apoptotic_Stimulus->Procaspase3 Activates Active_Caspase3 Active Caspase-3 Procaspase3->Active_Caspase3 Cleavage PARP PARP Active_Caspase3->PARP Cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis This compound This compound This compound->Active_Caspase3 Inhibits

Caption: Mechanism of action of this compound in the Caspase-3 pathway.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Pre_incubation Pre-incubate with this compound Seed_Cells->Pre_incubation Induce_Apoptosis Induce Apoptosis Pre_incubation->Induce_Apoptosis Incubate Incubate Induce_Apoptosis->Incubate Apoptosis_Assay Perform Apoptosis Assay (e.g., Caspase-3/7 Glo) Incubate->Apoptosis_Assay Data_Analysis Analyze Data Apoptosis_Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for testing this compound.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting Decision Tree No_Inhibition No Apoptosis Inhibition? Check_Concentration Optimize this compound Concentration No_Inhibition->Check_Concentration Yes High_Background High Background Signal? No_Inhibition->High_Background No Check_Incubation Increase Pre-incubation Time Check_Concentration->Check_Incubation Still no effect Check_Pathway Confirm Caspase-3 Dependence Check_Incubation->Check_Pathway Still no effect Check_Cells Check Cell Health and for Contamination High_Background->Check_Cells Yes Cytotoxicity Cytotoxicity Observed? High_Background->Cytotoxicity No Check_Reagents Check Assay Reagents Check_Cells->Check_Reagents Cells are healthy Check_Vehicle Lower Vehicle Concentration Cytotoxicity->Check_Vehicle Yes Lower_this compound Lower this compound Concentration Check_Vehicle->Lower_this compound Still cytotoxic

Caption: A decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Troubleshooting Enavermotide Solubility in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Enavermotide during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a synthetic peptide with the amino acid sequence H-Lys-Ser-Val-Trp-Ser-Lys-Leu-Gln-Ser-Ile-Gly-Ile-Arg-Gln-His-OH. Its key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇₉H₁₃₁N₂₅O₂₁[1]
Molecular Weight1767.0 g/mol [1]
Amino Acid SequenceH-Lys-Ser-Val-Trp-Ser-Lys-Leu-Gln-Ser-Ile-Gly-Ile-Arg-Gln-His-OH[1]

Q2: What makes this compound potentially difficult to dissolve?

This compound's sequence contains both hydrophilic (Lys, Arg, His, Gln, Ser) and a significant number of hydrophobic (Val, Trp, Leu, Ile) amino acid residues. This amphipathic nature can lead to solubility challenges. Peptides with a high proportion of hydrophobic residues may be prone to aggregation and precipitation in aqueous solutions.

Q3: What is the first step I should take when dissolving this compound?

Before dissolving the entire sample, it is highly recommended to test the solubility with a small amount of the lyophilized peptide. This will help determine the optimal solvent and concentration without risking the entire batch. Always centrifuge the vial before opening to ensure all the powder is at the bottom.

Q4: Can I sonicate the peptide solution to aid dissolution?

Yes, brief sonication can help break up aggregates and improve the dissolution of the peptide. However, it is important to use this method cautiously as prolonged sonication can generate heat and potentially degrade the peptide.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot solubility issues with this compound.

Problem: The lyophilized this compound powder does not dissolve in my aqueous buffer (e.g., PBS, Tris).

Step 1: Assess the Peptide's Charge

First, determine the theoretical net charge of this compound at a given pH. This can be estimated by considering the pKa values of the ionizable groups in the amino acid residues.

  • Basic residues (positively charged at neutral pH): Lysine (K), Arginine (R), Histidine (H)

  • Acidic residues (negatively charged at neutral pH): None in this compound's sequence

  • N-terminus and C-terminus: Contribute to the overall charge.

Based on its sequence, this compound has a net positive charge at neutral pH, making it a basic peptide.

Step 2: Attempt Dissolution in an Acidic Solution

For basic peptides that are insoluble in neutral aqueous buffers, an acidic solution is the recommended next step.

  • Action: Try dissolving the peptide in a small amount of 10% acetic acid.

  • Rationale: The acidic environment will protonate the basic residues, increasing the net positive charge and enhancing its interaction with water molecules.

Step 3: Use an Organic Co-Solvent

If the peptide remains insoluble in an acidic solution, the use of an organic co-solvent may be necessary, especially given the presence of hydrophobic residues.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the peptide in a minimal amount of the organic solvent (e.g., 50-100 µL of DMSO for 1 mg of peptide).

    • Once fully dissolved, slowly add the aqueous buffer to the peptide-organic solvent solution dropwise while gently vortexing.

  • Caution: Be mindful of the final concentration of the organic solvent in your experimental setup, as it can affect cellular assays. For most cell-based assays, the final DMSO concentration should be kept below 1%.

Step 4: Consider Denaturing Agents for Severe Aggregation

In cases of persistent aggregation, denaturing agents can be used as a last resort.

  • Agents: 6 M Guanidine Hydrochloride or 8 M Urea.

  • Procedure: Dissolve the peptide in the denaturing agent and then dilute it into the assay buffer. Note that this may impact the peptide's biological activity, and compatibility with your assay must be confirmed.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound

  • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Centrifuge the vial briefly to collect all the powder at the bottom.

  • Add the desired solvent (start with sterile distilled water or a dilute acidic solution) to the vial to achieve a stock concentration higher than the final working concentration.

  • Vortex the vial gently. If the peptide does not dissolve, proceed to the troubleshooting steps outlined above.

  • Once dissolved, the stock solution can be diluted to the final concentration with the appropriate aqueous buffer.

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Testing of this compound

  • Prepare small, pre-weighed aliquots of lyophilized this compound (e.g., 0.1 mg).

  • Prepare a panel of potential solvents to be tested, such as:

    • Sterile distilled water

    • 10% Acetic Acid

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Dimethyl sulfoxide (DMSO)

  • To each aliquot of peptide, add a small, measured volume of a test solvent (e.g., 100 µL) to achieve a target concentration (e.g., 1 mg/mL).

  • Gently vortex each tube for 30 seconds.

  • Visually inspect for solubility. A clear solution indicates complete dissolution. Cloudiness or visible particles indicate insolubility or suspension.

  • If insoluble, try gentle warming (to 37°C) or brief sonication.

  • Record the solubility of this compound in each solvent to determine the optimal conditions for your experiments.

Data Presentation

Table 1: Recommended Solvents for Peptides Based on Charge

Peptide ChargePrimary SolventSecondary Solvent (if needed)
Basic (Net Positive Charge) Sterile Distilled Water10% Acetic Acid
Acidic (Net Negative Charge) Sterile Distilled Water / PBS0.1 M Ammonium Bicarbonate
Neutral / Hydrophobic Organic Solvent (e.g., DMSO, DMF)Dilute with Aqueous Buffer

Table 2: Troubleshooting Summary for this compound Solubility

IssuePossible CauseRecommended Action
Insoluble in Water/PBSHigh hydrophobicity, aggregationTry dissolving in 10% acetic acid.
Insoluble in Acidic SolutionStrong hydrophobic interactionsDissolve in a minimal amount of DMSO, then slowly dilute with aqueous buffer.
Solution is CloudyPeptide is suspended, not dissolvedBriefly sonicate the solution. If cloudiness persists, consider it insoluble under those conditions.
Gel FormationExtensive intermolecular hydrogen bondingUse a strong organic solvent like DMSO or DMF for initial dissolution.

Visualizations

Signaling Pathway

Disclaimer: The specific signaling pathway for this compound has not been publicly disclosed. The following diagram represents a generalized signal transduction pathway often initiated by peptide ligands binding to a G-protein coupled receptor (GPCR), which is a common mechanism for many bioactive peptides.

G_Protein_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR G-Protein Coupled Receptor (Inactive) This compound->GPCR 1. Binding GPCR_active G-Protein Coupled Receptor (Active) GPCR->GPCR_active 2. Conformational Change G_Protein G-Protein (αβγ) GPCR_active->G_Protein 3. Activation G_alpha Gα-GTP G_Protein->G_alpha 4. Dissociation Effector Effector Enzyme G_alpha->Effector 5. Modulation Second_Messenger Second Messenger Effector->Second_Messenger 6. Production Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade 7. Activation Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response 8. Phosphorylation & Response experimental_workflow start Start: Lyophilized this compound solubility_test Perform Solubility Test (Small Aliquot) start->solubility_test dissolve Dissolve Full Sample in Optimal Solvent solubility_test->dissolve prepare_stock Prepare Stock Solution (e.g., 1-10 mg/mL) dissolve->prepare_stock aliquot Aliquot and Store (-20°C or -80°C) prepare_stock->aliquot dilute Dilute to Final Working Concentration aliquot->dilute in_vitro_assay Perform In Vitro Assay dilute->in_vitro_assay end End: Data Analysis in_vitro_assay->end troubleshooting_logic start Insoluble in Aqueous Buffer? acidic Try 10% Acetic Acid start->acidic Yes soluble Soluble start->soluble No organic Use Organic Co-Solvent (e.g., DMSO) acidic->organic Insoluble acidic->soluble Soluble denaturant Consider Denaturing Agent (e.g., Guanidine HCl) organic->denaturant Insoluble organic->soluble Soluble denaturant->soluble Soluble insoluble Still Insoluble denaturant->insoluble Insoluble

References

Technical Support Center: Enavermotide In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding "Enavermotide" is not available in publicly accessible records. The following guide is based on general principles for in vivo experiments with similar peptide-based therapeutics and will be updated as specific data on this compound becomes available.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

There is currently no publicly available scientific literature or clinical trial data that describes a compound named "this compound" or its specific mechanism of action. Researchers should consult internal documentation or the direct supplier of the compound for this information.

Q2: Are there established protocols for in vivo administration of this compound?

Without specific information on this compound's formulation, pharmacokinetics, and pharmacodynamics, it is not possible to provide a specific, validated administration protocol. For novel peptide therapeutics, pilot studies are crucial to determine the optimal dose, route of administration (e.g., intravenous, subcutaneous, intraperitoneal), and frequency.

Troubleshooting Common Pitfalls in Peptide In Vivo Experiments

While specific pitfalls for this compound are unknown, researchers conducting in vivo studies with novel peptides may encounter the following common issues:

Pitfall Potential Cause Troubleshooting Steps
Low Bioavailability - Rapid degradation by proteases- Poor absorption from the injection site- Aggregation of the peptide- Co-administer with protease inhibitors (if compatible).- Explore different administration routes.- Analyze peptide stability in the formulation buffer.- Optimize the formulation to prevent aggregation (e.g., adjust pH, add excipients).
High Variability in Animal Response - Inconsistent dosing technique- Differences in animal age, weight, or health status- Instability of the compound in the dosing solution- Ensure all personnel are trained on consistent administration techniques.- Standardize animal characteristics for each experimental group.- Prepare fresh dosing solutions for each experiment and verify concentration.
Off-Target Effects or Toxicity - Non-specific binding to receptors- Immunogenicity of the peptide- Issues with the vehicle or excipients- Conduct in vitro assays to screen for off-target binding.- Monitor animals for signs of an immune response (e.g., inflammation at the injection site).- Run a vehicle-only control group to rule out formulation-related toxicity.
Lack of Efficacy - Insufficient dose or target engagement- Inappropriate animal model- Rapid clearance of the peptide- Perform dose-response studies to identify the optimal therapeutic dose.- Validate that the target pathway is relevant and functional in the chosen animal model.- Conduct pharmacokinetic studies to determine the half-life and clearance rate.

Experimental Workflow & Signaling Pathways

The following diagrams represent generalized workflows and signaling pathways that are often relevant for peptide therapeutics. These should be adapted once the specific mechanism of this compound is known.

G cluster_0 Preclinical In Vivo Workflow Dose-Response Study Dose-Response Study Pharmacokinetic Analysis Pharmacokinetic Analysis Dose-Response Study->Pharmacokinetic Analysis Determine optimal dose Efficacy Study Efficacy Study Pharmacokinetic Analysis->Efficacy Study Inform dosing regimen Data Analysis Data Analysis Efficacy Study->Data Analysis Toxicity Assessment Toxicity Assessment Toxicity Assessment->Data Analysis

Caption: A generalized workflow for preclinical in vivo studies of a novel therapeutic.

G cluster_1 Hypothetical Peptide Signaling Pathway This compound This compound Receptor Receptor This compound->Receptor Binds Second Messenger Second Messenger Receptor->Second Messenger Activates Kinase Cascade Kinase Cascade Second Messenger->Kinase Cascade Initiates Cellular Response Cellular Response Kinase Cascade->Cellular Response Leads to

Caption: A hypothetical signaling pathway for a peptide therapeutic like this compound.

Technical Support Center: Troubleshooting Enavermotide's p53 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Enavermotide" could not be specifically identified in scientific literature. This technical support center has been developed using information on ReACp53 , a well-documented peptide inhibitor of mutant p53 aggregation, which we will use as a representative example for a compound with this mechanism of action. The guidance provided is based on the known characteristics and experimental considerations for ReACp53 and similar peptide-based p53 reactivators.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound (as represented by ReACp53)?

A1: this compound is expected to function as a peptide inhibitor of mutant p53 aggregation. In many cancers, mutations in the p53 tumor suppressor protein cause it to misfold and form inactive amyloid-like aggregates in the cytoplasm.[1][2] this compound is designed to bind to the aggregation-prone segments of mutant p53, preventing this clumping.[1][2] By blocking aggregation, the peptide helps to restore the normal, functional conformation of the p53 protein, allowing it to translocate to the nucleus, bind to DNA, and induce downstream tumor-suppressive effects like cell cycle arrest and apoptosis.[1]

Q2: My cells treated with this compound are not showing increased apoptosis or cell cycle arrest. What could be the reason?

A2: Several factors could contribute to this observation:

  • p53 Status of the Cell Line: this compound's primary mechanism is to rescue aggregation-prone mutant p53. It is not expected to have a significant effect on cells with wild-type p53 or cells that are p53-null. Ensure your cell line harbors a p53 mutation known to cause aggregation.

  • Peptide Stability and Uptake: As a peptide, this compound may be susceptible to degradation by proteases in the cell culture medium. Ensure you are using fresh peptide and consider the serum concentration in your media, as higher concentrations might reduce efficacy.

  • Incorrect Dosage: A thorough dose-response experiment is crucial to determine the optimal effective concentration for your specific cell line.

  • Duration of Treatment: The rescue of aggregated p53 and subsequent induction of downstream pathways takes time. You may need to optimize the treatment duration (e.g., 16, 24, 48, or 72 hours).

Q3: I am not observing the expected upregulation of p53 target genes (e.g., p21, PUMA) after this compound treatment. Why?

A3: This could be due to several reasons:

  • Sub-optimal Treatment Conditions: As mentioned in Q2, incorrect dosage or treatment duration can lead to insufficient reactivation of p53 to induce a measurable transcriptional response.

  • Cell Line-Specific Differences: The transcriptional response to p53 reactivation can vary between different cell lines due to their unique genetic and epigenetic landscapes.

  • Assay Sensitivity: Ensure that your qPCR or Western blot assay is sensitive enough to detect modest changes in gene or protein expression.

  • Unexpected Transcriptional Regulation: In some contexts, p53 reactivation can lead to unexpected changes. For example, a reduction in p73 mRNA levels has been observed following ReACp53 treatment, contrary to what might be expected.

Q4: Are there any known off-target effects of this compound (ReACp53)?

A4: While ReACp53 is designed for specificity, potential off-target effects are a consideration for any therapeutic agent. Some studies suggest that ReACp53 might have effects on cancer cell survival even in cells expressing wild-type p53, indicating potential off-target activities that require further investigation. It has also been noted to potentially alter the response of cancer cells to other therapies, such as androgen receptor (AR)-targeting treatments in prostate cancer.

Troubleshooting Guides

Issue 1: No change in mutant p53 aggregation status
  • Question: You've treated your cancer cells (known to have aggregating mutant p53) with this compound, but immunofluorescence or immunoprecipitation assays show no reduction in p53 aggregates.

  • Troubleshooting Flowchart:

    G start Start: No change in p53 aggregation peptide_prep Verify Peptide Preparation - Freshly dissolve in appropriate solvent (e.g., sterile water or DMSO)? - Correct final concentration? start->peptide_prep cell_line Confirm Cell Line Characteristics - Correct p53 mutation? - Baseline aggregation confirmed? peptide_prep->cell_line If preparation is correct treatment_cond Optimize Treatment Conditions - Perform dose-response (e.g., 1-20 µM)? - Extend treatment duration (e.g., 24-72h)? cell_line->treatment_cond If cell line is correct assay_method Validate Assay Method - Antibody specificity confirmed? - Correct protocol for aggregate detection? treatment_cond->assay_method If conditions are optimized outcome_success Problem Solved assay_method->outcome_success If issue is resolved outcome_fail Issue Persists: Consult Literature/Technical Support assay_method->outcome_fail If issue persists

    Caption: Troubleshooting workflow for lack of p53 disaggregation.

Issue 2: Increased cell death is observed in wild-type p53 or p53-null cells
  • Question: You are observing cytotoxicity in your control cell lines that should not be sensitive to a mutant p53-specific inhibitor.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Peptide-related Toxicity At high concentrations, the poly-arginine cell-penetrating peptide (CPP) tag itself can cause non-specific cytotoxicity. Solution: Perform a dose-response with a control peptide consisting of only the CPP tag to determine its toxicity profile. Ensure your this compound concentration is below this toxic threshold.
Off-Target Effects The peptide may be interacting with other cellular components, leading to p53-independent cell death. Solution: Perform a broader cellular analysis (e.g., proteomics, transcriptomics) to identify affected pathways. Compare results between p53-mutant and p53-null cells to distinguish on-target from off-target effects.
Contamination The peptide stock or cell culture may be contaminated. Solution: Use a fresh, high-purity batch of the peptide. Routinely test cell lines for mycoplasma contamination.

Quantitative Data Summary

The following tables summarize representative quantitative data for ReACp53 from published studies. These values can serve as a benchmark for your experiments.

Table 1: In Vitro Efficacy of ReACp53 in Cancer Cell Lines

Cell Linep53 StatusAssayEndpointResultReference
S1 GODLR248Q (mutant)MTS AssayCell Viability (EC50)~10-15 µM (with serum)
OVCAR3R248Q (mutant)MTS AssayCell Viability (EC50)~15-20 µM (with serum)
DU145P223L/V274F (mutant)Cell ProliferationInhibitionSignificant reduction at 10 µM
C4-2Wild-TypeCell ProliferationInhibitionMinor effect at 10 µM

Table 2: Effect of ReACp53 on p53 Localization and Conformation

Cell Typep53 StatusTreatmentOutcomeQuantificationReference
HGSOC Primary CellsR248Q (mutant)16-20h ReACp53p53 Nuclear LocalizationIncrease from <10% to 70-100% of cells
HGSOC Primary CellsR248Q (mutant)16-20h ReACp53Reduction of p53 AggregatesPuncta reduced to 5-20% of cells
S1 GODL CellsR248Q (mutant)ReACp53Conformation ChangeReduced staining with PAb240 antibody

Experimental Protocols

Protocol 1: Western Blot for p53 and Downstream Targets

This protocol is for assessing the levels of total p53, reactivated p53 (as indicated by downstream targets like p21), and markers of apoptosis.

  • Cell Seeding and Treatment: Seed cells (e.g., OVCAR3, DU145) to reach 70-80% confluency. Treat with this compound at various concentrations (e.g., 5, 10, 20 µM) and a vehicle control (e.g., sterile water or PBS) for the desired duration (e.g., 24 or 48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein samples to 20-40 µg per lane and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate proteins on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p53 (DO-1), anti-p21, anti-PUMA, anti-Actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity relative to the loading control.

Protocol 2: Immunofluorescence for p53 Aggregation and Localization

This protocol allows for the visualization of changes in p53's subcellular localization and aggregation state.

  • Cell Culture: Grow cells on sterile glass coverslips in a multi-well plate.

  • Treatment: Treat cells with this compound as described above.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against total p53 (e.g., DO-1) or a conformation-specific antibody for mutant p53 (e.g., PAb240) for 1 hour.

    • Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour.

    • Counterstain nuclei with DAPI.

  • Imaging: Mount coverslips on slides and visualize using a fluorescence microscope. Look for a shift from cytoplasmic puncta (aggregates) to diffuse nuclear staining.

Signaling Pathway and Workflow Diagrams

cluster_0 Untreated Cancer Cell cluster_1 This compound-Treated Cell mut_p53 Mutant p53 (Misfolded) aggregates p53 Aggregates (Cytoplasmic, Inactive) mut_p53->aggregates Self-assembles mut_p53_t Mutant p53 (Misfolded) functional_p53 Functional p53 (WT-like conformation) mut_p53_t->functional_p53 Refolding This compound This compound This compound->mut_p53_t Binds & Blocks Aggregation nucleus Nucleus functional_p53->nucleus Translocation downstream p21, PUMA, BAX ↑ nucleus->downstream Transcriptional Activation apoptosis Apoptosis & Cell Cycle Arrest downstream->apoptosis cluster_0 Cell Line Selection cluster_1 Treatment & Assay cluster_2 Data Analysis start Experiment Start: Assess this compound Efficacy cell_choice Choose cell line with aggregating p53 mutation (e.g., R248Q, R175H) start->cell_choice treatment Treat with this compound (Dose & Time course) cell_choice->treatment control_choice Include controls: - Wild-type p53 - p53-null control_choice->treatment assay Perform Assays: - Viability (MTS) - Western Blot (p21) - Immunofluorescence (p53 loc.) treatment->assay analysis Analyze Results: - Expected outcome? (e.g., selective killing, p21 induction) assay->analysis success Success: Report Findings analysis->success Yes troubleshoot Unexpected Results: Consult Troubleshooting Guide analysis->troubleshoot No

References

Technical Support Center: Investigating Off-Target Effects of Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the off-target effects of therapeutic peptides, with a focus on providing actionable advice for experimental design and data interpretation.

Troubleshooting Guide

This guide addresses common challenges encountered during the investigation of peptide off-target effects in cell lines.

Question: My peptide shows unexpected toxicity in a cell line that does not express the intended target. How can I begin to identify the potential off-target protein?

Answer: Unexplained toxicity is a common indicator of off-target effects. A systematic approach is necessary to identify the unintended molecular target.

  • Initial Steps:

    • Confirm Target Absence: First, rigorously confirm the absence of your primary target in the affected cell line using techniques like Western blot, qPCR, or mass spectrometry.

    • Dose-Response Analysis: Perform a detailed dose-response curve to determine the potency of the toxic effect. This will be crucial for subsequent validation assays.

    • Literature and Database Review: Search literature and protein databases for proteins that are highly expressed in your cell line and share structural motifs with your primary target.

  • Experimental Approaches:

    • Affinity Chromatography: Immobilize your peptide on a solid support and use it as bait to pull down interacting proteins from cell lysates. Interacting proteins can then be identified by mass spectrometry.

    • Chemical Proteomics: Employ chemical proteomics strategies, such as activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP), to identify binding partners in a cellular context.[1]

    • Cell Microarray Screening: Utilize a cell microarray platform to screen your peptide against a large panel of human plasma membrane and secreted proteins expressed in human cells to identify potential off-target binding.[2]

Question: I am observing inconsistent results in my off-target binding assays. What are the common causes and how can I troubleshoot them?

Answer: Inconsistent results in binding assays can stem from various factors related to assay design and execution.

  • Common Causes of Inconsistency:

    • Peptide Stability: Peptides can be susceptible to degradation by proteases present in cell lysates or serum-containing media.

    • Non-Specific Binding: The peptide may bind to surfaces of the assay plate or other components of the assay system.

    • Assay Conditions: Suboptimal buffer conditions (pH, salt concentration) or incubation times can affect binding affinity.

    • Cell Line Variability: Different cell lines can have varying levels of endogenous proteins that may interfere with the assay.[3]

  • Troubleshooting Strategies:

    • Include Protease Inhibitors: Add a protease inhibitor cocktail to your buffers to prevent peptide degradation.

    • Use Blocking Agents: Incorporate blocking agents like bovine serum albumin (BSA) or detergents (e.g., Tween-20) to reduce non-specific binding.

    • Optimize Assay Parameters: Systematically optimize buffer composition, incubation times, and temperature to ensure robust and reproducible results.

    • Control for Cell Line Effects: If possible, use a cell line with a known low expression of potential off-target interactors as a negative control.

Question: How can I differentiate between a true off-target effect and general cellular toxicity?

Answer: Distinguishing between a specific off-target interaction and non-specific toxicity is critical for accurate interpretation of your results.

  • Experimental Differentiation:

    • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your peptide with modified structures. If the toxicity is mediated by a specific off-target interaction, small changes to the peptide sequence may significantly alter the toxic effect.

    • Competitive Binding Assays: If you have identified a potential off-target protein, demonstrate that a known ligand for that protein can compete with your peptide and rescue the toxic effect.

    • Target Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the suspected off-target protein.[4][5] If the toxicity is diminished, it provides strong evidence for a specific off-target interaction.

Frequently Asked Questions (FAQs)

What are off-target effects and why are they a concern for therapeutic peptides?

Off-target effects occur when a therapeutic agent, such as a peptide, binds to a molecular target other than the intended one. These unintended interactions can lead to a range of adverse effects, from mild side effects to severe toxicity, and are a significant cause of clinical trial failures. For therapeutic peptides, off-target binding can also reduce the effective concentration of the drug at its intended target, thereby lowering its therapeutic efficacy.

What are the primary methods for identifying potential off-target effects of a peptide?

A variety of computational and experimental methods can be employed to identify potential off-target effects. The choice of method often depends on the stage of drug development and the resources available.

MethodPrincipleAdvantagesDisadvantages
In Silico Screening Computational algorithms are used to screen large databases of protein structures for potential binding sites for the peptide based on sequence homology or structural similarity to the intended target.Fast and cost-effective for initial screening.High potential for false positives and negatives; requires experimental validation.
Affinity-Based Methods The peptide is used as a "bait" to capture interacting proteins from a complex biological sample, such as a cell lysate. Captured proteins are then identified, typically by mass spectrometry.Can identify novel and unexpected interactions in an unbiased manner.May identify non-specific binders; the strength of the interaction is not directly measured.
Cell-Based Phenotypic Screening The peptide is tested on a panel of different cell lines, and its effects on various cellular processes (e.g., proliferation, apoptosis, signaling pathways) are monitored.Provides information on the functional consequences of off-target interactions in a cellular context.The direct molecular target is not identified; can be time-consuming and resource-intensive.
Protein Microarrays The peptide is screened against a large collection of purified proteins immobilized on a solid surface to identify binding partners.High-throughput and allows for the screening of thousands of proteins simultaneously.Proteins are not in their native cellular environment, which may lead to non-physiological interactions.
Chemical Proteomics Utilizes chemically modified versions of the peptide to identify binding partners in live cells or cell lysates.Allows for the identification of off-target interactions in a more biologically relevant context.The chemical modification may alter the binding properties of the peptide.

How can I validate a potential off-target interaction?

Validation is a critical step to confirm that a potential off-target interaction identified during initial screening is biologically relevant.

  • Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm a direct interaction between the peptide and the purified off-target protein and to quantify the binding affinity.

  • Cellular Target Engagement Assays: These assays confirm that the peptide can bind to the off-target protein within a cellular environment.

  • Functional Assays: If the off-target protein is an enzyme or a receptor, functional assays can be performed to determine if the peptide modulates its activity.

  • Knockdown/Knockout Models: As mentioned in the troubleshooting guide, reducing the expression of the off-target protein in a cell line and observing a corresponding change in the peptide's effect is a powerful validation method.

Experimental Protocols

Protocol 1: Competitive Binding Assay

This protocol is designed to determine if a peptide can compete with a known ligand for binding to a specific receptor.

  • Cell Culture: Culture a cell line that endogenously expresses the receptor of interest to 80-90% confluency.

  • Cell Harvesting and Membrane Preparation:

    • Wash the cells with ice-cold PBS.

    • Scrape the cells into a homogenization buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.

    • Homogenize the cells using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

    • Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • Determine the protein concentration using a BCA or Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled or fluorescently labeled known ligand for the receptor.

    • Add increasing concentrations of the unlabeled therapeutic peptide or a known unlabeled competitor (positive control).

    • Add the prepared cell membranes to each well.

    • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Detection:

    • For radiolabeled ligands, harvest the membranes onto a filter mat using a cell harvester and measure the radioactivity using a scintillation counter.

    • For fluorescently labeled ligands, measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Plot the percentage of specific binding of the labeled ligand as a function of the log concentration of the competitor peptide.

    • Calculate the IC50 value, which is the concentration of the peptide that inhibits 50% of the specific binding of the labeled ligand.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and can be used to assess the cytotoxic effects of a peptide.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Peptide Treatment:

    • Prepare a serial dilution of the therapeutic peptide in cell culture medium.

    • Remove the old medium from the cells and add the peptide dilutions to the respective wells.

    • Include a vehicle control (medium without peptide) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log concentration of the peptide to generate a dose-response curve and determine the IC50 value.

Visualizations

experimental_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_characterization Characterization Phase in_silico In Silico Screening binding_assays Direct Binding Assays (SPR, ITC) in_silico->binding_assays Identified Hits phenotypic Phenotypic Screening phenotypic->binding_assays Confirmed Phenotype affinity Affinity-Based Methods affinity->binding_assays Putative Binders functional_assays Functional Assays binding_assays->functional_assays Confirmed Binding knockdown Target Knockdown/Knockout functional_assays->knockdown Confirmed Functional Effect sar Structure-Activity Relationship knockdown->sar Validated Off-Target toxicity In Vivo Toxicity Studies sar->toxicity

A generalized workflow for identifying and validating peptide off-target effects.

signaling_pathway peptide Therapeutic Peptide off_target Off-Target Receptor (e.g., GPCR) peptide->off_target Unintended Binding g_protein G-Protein Activation off_target->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pka Protein Kinase A (PKA) second_messenger->pka downstream Downstream Cellular Effects (e.g., Gene Expression, Proliferation) pka->downstream

A hypothetical signaling pathway activated by an off-target peptide interaction.

References

How to minimize Enavermotide degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of Enavermotide during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a peptide therapeutic candidate. As a peptide, its stability is paramount for reliable experimental results. Key properties are summarized below.

PropertyValue
Molecular Formula Câ‚â₉H₠₃₠Nâ‚‚â‚…Oâ‚‚â‚
Molecular Weight 1767.0 g/mol
Amino Acid Sequence Lys-Ser-Val-Trp-Ser-Lys-Leu-Gln-Ser-Ile-Gly-Ile-Arg-Gln-His

Q2: What are the primary pathways through which this compound can degrade?

Being a peptide, this compound is susceptible to several degradation pathways, primarily:

  • Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid (Asp) and serine (Ser) residues, which can be catalyzed by acidic or basic conditions.[1]

  • Deamidation: The loss of an amide group from asparagine (Asn) or glutamine (Gln) residues, which can occur under neutral to basic conditions.

  • Oxidation: The methionine (Met), cysteine (Cys), histidine (His), tryptophan (Trp), and tyrosine (Tyr) residues are susceptible to oxidation, which can be initiated by exposure to air, light, or trace metals.[1]

  • Enzymatic Degradation: Proteases present in biological samples or from microbial contamination can cleave peptide bonds.

Q3: How should I store this compound to ensure its stability?

To minimize degradation, proper storage is critical.

FormStorage TemperatureAdditional Recommendations
Lyophilized Powder -20°C or -80°CStore in a desiccator to protect from moisture.
In Solution -80°C for long-termAliquot into single-use volumes to avoid freeze-thaw cycles. Use a buffer at the optimal pH for stability (typically slightly acidic for many peptides).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Loss of Activity or Inconsistent Results Peptide degradation due to improper storage or handling.Review storage conditions. Ensure the peptide is stored at the recommended temperature and protected from light and moisture. Prepare fresh solutions from lyophilized powder for each experiment.
Presence of Unexpected Peaks in HPLC Analysis Formation of degradation products (e.g., from hydrolysis, deamidation, or oxidation).Optimize the pH of your experimental buffer. Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Add a chelating agent like EDTA to remove trace metals that can catalyze oxidation.
Precipitation of the Peptide Solution The peptide has come out of solution due to pH, temperature, or concentration issues.Ensure the pH of the buffer is appropriate for this compound solubility. Avoid repeated freeze-thaw cycles. If necessary, gently warm the solution to redissolve the peptide before use.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the required volume of a sterile, appropriate buffer (e.g., 10 mM sodium phosphate, pH 6.5) to the vial to achieve the desired stock concentration.

  • Gently swirl or pipette the solution up and down to dissolve the peptide completely. Avoid vigorous vortexing, which can cause aggregation.

  • Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -80°C until use.

Protocol 2: General Stability Study Protocol

This protocol outlines a basic experiment to assess the stability of this compound under different conditions.

  • Preparation: Reconstitute lyophilized this compound as described in Protocol 1 to a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the this compound solution into separate tubes for each condition to be tested (e.g., different temperatures, pH values, or in the presence of specific enzymes).

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot from each condition.

  • Analysis: Immediately analyze the samples by a stability-indicating method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to quantify the amount of intact this compound and detect any degradation products.

  • Data Evaluation: Plot the percentage of remaining intact this compound against time for each condition to determine the degradation kinetics.

Illustrative Degradation Data for this compound at Different Temperatures (pH 7.4)

Time (hours)% Remaining at 4°C% Remaining at 25°C% Remaining at 37°C
0100100100
899.595.285.1
2498.188.365.4
4896.579.142.8

Signaling Pathways and Experimental Workflows

As a neuroprotective peptide, this compound is likely to exert its effects through signaling pathways that promote cell survival and reduce apoptosis and oxidative stress. One such common pathway is the PI3K/Akt signaling cascade.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 This compound This compound This compound->Receptor PIP2 PIP2 Akt Akt PIP3->Akt Activation Bad Bad Akt->Bad Inhibition Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis Bad->Apoptosis Promotion Bcl2->Apoptosis Inhibition

Caption: PI3K/Akt signaling pathway potentially activated by this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Reconstitution Reconstitute This compound Incubation Incubate under Test Conditions Reconstitution->Incubation Aliquoting HPLC RP-HPLC Analysis Incubation->HPLC Time Points Data Data Interpretation HPLC->Data Quantification

Caption: General experimental workflow for an this compound stability study.

References

Technical Support Center: Validating Enavermotide Activity in a New Cell Model

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the activity of Enavermotide in a new cell model. The resources provided are designed to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when validating this compound in a new cell model?

A1: Before initiating functional assays, it is crucial to establish baseline characteristics of the new cell model. This includes confirming the expression of the target receptor for this compound, assessing the general health and viability of the cells in your culture conditions, and determining the optimal cell seeding density for your planned experiments.

Q2: How can I determine the optimal concentration range for this compound in my experiments?

A2: A dose-response curve is essential for determining the optimal concentration range. We recommend starting with a broad range of concentrations, spanning several orders of magnitude (e.g., from picomolar to micromolar). This will help identify the EC50 (half-maximal effective concentration) and the concentration at which maximum activity is observed or where toxicity might occur.

Q3: What are common causes of low or no this compound activity in a new cell model?

A3: Several factors can contribute to a lack of observed activity. These include low or absent expression of the target receptor in the cell model, rapid degradation of this compound in the cell culture medium, or issues with the peptide's solubility and stability.[1][2] It is also possible that the chosen functional assay is not sensitive enough to detect the biological response.

Q4: My results with this compound are not reproducible. What are the potential sources of variability?

A4: Lack of reproducibility in peptide assays can stem from several sources.[3] Inconsistent cell passage numbers, variations in cell health and density, improper peptide storage and handling leading to degradation, and variability in reagent preparation can all contribute to inconsistent results.[4] Implementing standardized protocols and careful handling of the peptide are critical for ensuring reproducibility.[3]

Q5: I am observing unexpected cytotoxicity with this compound treatment. What could be the cause?

A5: Cytotoxicity can be an inherent property of the peptide at high concentrations. However, it can also be caused by contaminants, such as trifluoroacetic acid (TFA) remaining from the peptide synthesis process, or endotoxins. It is advisable to use high-purity this compound with low TFA and endotoxin levels. Performing a standard cytotoxicity assay, such as an MTT or LDH assay, can help quantify the cytotoxic effects.

Troubleshooting Guides

Issue 1: Low Bioactivity or No Response

This guide will help you troubleshoot experiments where this compound shows lower-than-expected or no biological activity.

Potential Cause Troubleshooting Step Expected Outcome
Low or no target receptor expression 1. Perform qPCR or Western blot to quantify receptor mRNA or protein levels in your cell model. 2. If available, use a positive control cell line known to express the receptor.Confirmation of receptor expression. If expression is low, consider using a different cell model or a method to overexpress the receptor.
Peptide Degradation 1. Perform a peptide stability assay by incubating this compound in cell culture media over time and analyzing its integrity via HPLC-MS. 2. Include protease inhibitors in your assay medium.Determine the half-life of this compound in your experimental conditions. If degradation is rapid, this will inform the experimental timeline.
Sub-optimal Assay Conditions 1. Optimize assay parameters such as incubation time, cell density, and serum concentration in the media. 2. Test a different functional readout that may be more sensitive.Improved signal-to-noise ratio and detection of a biological response.
Poor Peptide Solubility 1. Review the solubility information for this compound. 2. Try dissolving the peptide in a different solvent system recommended for similar peptides.Improved peptide availability in the assay.
Issue 2: High Variability in Results

This guide addresses common causes of poor reproducibility in your this compound experiments.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Culture Practices 1. Standardize cell passage number and seeding density for all experiments. 2. Regularly check for mycoplasma contamination.Reduced variability between experimental replicates.
Improper Peptide Handling 1. Aliquot lyophilized this compound upon receipt to avoid multiple freeze-thaw cycles. 2. Store aliquots at -80°C and protect from light. 3. Prepare fresh working solutions for each experiment from a new aliquot.Consistent peptide activity across experiments.
Reagent and Assay Variability 1. Use the same batch of reagents (e.g., serum, media, assay kits) for a set of comparative experiments. 2. Ensure consistent incubation times and assay plate reading parameters.Minimized technical variability.

Experimental Protocols

Protocol 1: General Cell-Based Functional Assay

This protocol outlines a general workflow for assessing the functional activity of this compound in a new cell model.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Perform serial dilutions to create a range of concentrations.

    • Remove the culture medium from the cells and replace it with a medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with solvent but no peptide).

    • Incubate for the desired treatment duration.

  • Functional Readout:

    • Based on the expected mechanism of action, perform a relevant functional assay. This could include:

      • Second Messenger Assays: Measure changes in intracellular cAMP or calcium levels.

      • Reporter Gene Assays: Quantify the expression of a reporter gene under the control of a responsive promoter.

      • Cell Proliferation/Viability Assays: Use assays like MTT, WST-1, or CellTiter-Glo to assess changes in cell number or metabolic activity.

      • Protein Phosphorylation Assays: Use Western blotting or ELISA to detect changes in the phosphorylation state of downstream signaling proteins.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the response as a function of the this compound concentration.

    • Use a non-linear regression model to fit a dose-response curve and determine the EC50.

Visualizations

G cluster_pathway Generalized Peptide Signaling Pathway This compound This compound Receptor GPCR This compound->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response

Caption: A generalized signaling pathway often initiated by peptide therapeutics binding to a G-protein coupled receptor (GPCR).

G cluster_workflow Experimental Workflow for this compound Validation Start Start: New Cell Model Culture Cell Culture & Seeding Optimization Start->Culture Dose_Response Dose-Response & Viability Assays Culture->Dose_Response Functional_Assay Primary Functional Assays (e.g., cAMP, Reporter) Dose_Response->Functional_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for p-ERK) Functional_Assay->Mechanism_Study Data_Analysis Data Analysis & Interpretation Mechanism_Study->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion G cluster_troubleshooting Troubleshooting Decision Tree Start Low or No Activity? Receptor Receptor Expressed? Start->Receptor Peptide_Stable Peptide Stable in Media? Receptor->Peptide_Stable Yes Sol_Receptor Solution: - Use different cell line - Overexpress receptor Receptor->Sol_Receptor No Assay_Optimal Assay Conditions Optimal? Peptide_Stable->Assay_Optimal Yes Sol_Peptide Solution: - Reduce incubation time - Use protease inhibitors Peptide_Stable->Sol_Peptide No Sol_Assay Solution: - Optimize cell density/time - Try alternative assay Assay_Optimal->Sol_Assay No Proceed Proceed with further functional assays Assay_Optimal->Proceed Yes

References

Enavermotide Treatment: Navigating Experimental Variables for Optimal Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers and drug development professionals working with the novel peptide Enavermotide, achieving consistent and optimal experimental results requires careful consideration of treatment parameters. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo studies. Due to the limited publicly available data on this compound, this guide is based on general principles of peptide pharmacology and may require adaptation as more specific information becomes available.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: For initial reconstitution, sterile, nuclease-free water or a buffer appropriate for your experimental system (e.g., phosphate-buffered saline, PBS) is recommended. To prevent degradation, reconstituted this compound solutions should be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For short-term storage (a few days), 4°C is acceptable, but stability should be verified for your specific experimental duration.

Q2: How does the timing of this compound administration influence its efficacy?

A2: The optimal treatment time for this compound is highly dependent on the biological context of your experiment, including the cell type or animal model, the specific endpoint being measured, and the hypothesized mechanism of action. Since the half-life and mechanism of action of this compound are not yet publicly characterized, determining the ideal timing will require empirical testing.

General Experimental Workflow for Determining Optimal Treatment Time:

G cluster_0 Phase 1: Dose-Response and Initial Time-Course cluster_1 Phase 2: Refined Time-Course Experiment A Select a range of this compound concentrations based on preliminary data or literature on similar peptides. B Treat cells/animals for varying durations (e.g., 6, 12, 24, 48 hours). A->B C Measure the primary biological endpoint. B->C D Identify the effective concentration range and a preliminary optimal time window. C->D E Use the effective concentration identified in Phase 1. D->E Inform F Perform a more granular time-course around the preliminary optimal window (e.g., every 2-4 hours). E->F G Measure the primary endpoint and key signaling molecules. F->G H Determine the peak response time. G->H

Caption: Workflow for optimizing this compound treatment timing.

Q3: We are observing high variability in our results. What are the potential causes?

A3: High variability can stem from several factors. Consider the following:

  • Peptide Stability: Ensure proper storage and handling to prevent degradation. If possible, perform quality control (e.g., HPLC-MS) on your peptide stock.

  • Dosing Accuracy: Precise and consistent administration is critical. For in vivo studies, the route of administration (e.g., intravenous, intraperitoneal, subcutaneous) can significantly impact bioavailability and should be consistent across all subjects.

  • Biological Variation: Inherent differences in cell lines or animal models can contribute to variability. Ensure your experimental groups are sufficiently powered to account for this.

  • Assay Performance: The reliability of your readout assay is paramount. Include appropriate positive and negative controls to monitor assay performance.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No observable effect of this compound treatment. 1. Sub-optimal concentration: The concentration used may be too low to elicit a response. 2. Inappropriate treatment duration: The treatment time may be too short or too long to observe the desired effect. 3. Peptide degradation: The peptide may have lost its activity due to improper storage or handling.1. Perform a dose-response experiment to identify the optimal concentration. 2. Conduct a time-course experiment to determine the optimal treatment duration. 3. Verify the integrity of your this compound stock.
Inconsistent results between experiments. 1. Variability in experimental conditions: Minor differences in cell passage number, confluency, or animal age/weight can impact results. 2. Inconsistent this compound preparation: Variations in reconstitution or dilution can lead to dosing inaccuracies.1. Standardize all experimental parameters as much as possible. 2. Prepare fresh dilutions of this compound for each experiment from a single, quality-controlled stock.
Unexpected or off-target effects observed. 1. High concentration: The concentration used may be causing non-specific effects. 2. Interaction with other components: this compound may be interacting with other components in the cell culture medium or in vivo.1. Lower the concentration of this compound to the minimum effective dose. 2. If possible, test for potential interactions with other treatment components in a cell-free system.

Experimental Protocols

As specific experimental protocols for this compound are not yet established in the public domain, we provide a generalizable protocol for a cell-based assay to determine the optimal treatment time.

Protocol: Determining Optimal this compound Treatment Time in a Cell-Based Assay

Objective: To identify the time point at which this compound elicits its maximal effect on a specific cellular endpoint (e.g., protein phosphorylation, gene expression).

Materials:

  • This compound peptide

  • Appropriate cell line and complete culture medium

  • Sterile, nuclease-free water or PBS for reconstitution

  • Multi-well cell culture plates (e.g., 96-well)

  • Reagents for the chosen cellular assay (e.g., lysis buffer, antibodies, qPCR reagents)

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and have not reached confluency by the end of the experiment. Allow cells to adhere overnight.

  • This compound Preparation: Reconstitute this compound to a stock concentration and prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).

  • Time-Course Incubation: Incubate the cells for a range of time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

  • Cell Lysis and Analysis: At each time point, terminate the experiment by lysing the cells. Analyze the cell lysates for the desired endpoint using your established assay protocol (e.g., Western blot for protein phosphorylation, qPCR for gene expression).

  • Data Analysis: Quantify the results for each concentration and time point. Plot the response as a function of time for each concentration to identify the optimal treatment duration.

Logical Relationship for Troubleshooting Inconsistent Results:

G A Inconsistent Results Observed B Review this compound Handling and Preparation A->B C Standardize Experimental Parameters A->C D Validate Assay Performance A->D E Check Peptide Integrity (QC) B->E F Consistent Reconstitution and Dilution B->F G Control for Cell Passage, Confluency, etc. C->G H Include Positive/Negative Controls D->H

Overcoming resistance to Enavermotide in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming resistance to Enavermotide in cancer cells.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, particularly when resistance is observed.

Observed Problem Potential Cause Recommended Action Experiment
Decreased this compound efficacy in vitro (IC50 increase) 1. Altered drug target (e.g., PI3K/Akt mutation). 2. Activation of bypass signaling pathways. 3. Increased drug efflux.1. Sequence the target pathway genes. 2. Profile related signaling pathways. 3. Assess efflux pump activity.1. Sanger/NGS sequencing. 2. Western Blot, Phospho-protein arrays. 3. Rhodamine 123 efflux assay.
Tumor regrowth in vivo after initial response 1. Acquired resistance through genetic changes. 2. Clonal selection of resistant cells. 3. Changes in the tumor microenvironment.1. Biopsy and sequence the resistant tumor. 2. Isolate and characterize resistant cells. 3. Analyze the tumor microenvironment.1. Comparative genomic hybridization. 2. Single-cell RNA sequencing. 3. Immunohistochemistry for stromal and immune markers.
Inconsistent results between experimental replicates 1. Cell line contamination or genetic drift. 2. Reagent variability (this compound stability). 3. Inconsistent cell culture conditions.1. Authenticate cell lines. 2. Aliquot and store this compound properly. 3. Standardize cell culture protocols.1. Short Tandem Repeat (STR) profiling. 2. HPLC to check drug integrity. 3. Mycoplasma testing.

Frequently Asked Questions (FAQs)

1. What is the proposed mechanism of action for this compound?

This compound is a targeted therapy designed to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell proliferation, survival, and metabolism in many cancers.

2. What are the common mechanisms of acquired resistance to this compound?

Resistance to this compound can emerge through various mechanisms, including:

  • Genetic Mutations: Alterations in the genes encoding components of the PI3K/Akt/mTOR pathway can prevent this compound from binding to its target.

  • Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of the PI3K/Akt/mTOR pathway.[1][2]

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of this compound.[3]

  • Epigenetic Modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity.[2]

3. How can I determine if my cancer cells have developed resistance to this compound?

You can assess resistance by:

  • Measuring the IC50 value: A significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental (sensitive) line indicates resistance.

  • Colony formation assays: Resistant cells will form more colonies in the presence of this compound than sensitive cells.

  • In vivo studies: In animal models, tumor regrowth after an initial response to this compound treatment is a sign of acquired resistance.

4. What strategies can be employed to overcome this compound resistance?

Several strategies can be explored to overcome resistance:

  • Combination Therapy: Combining this compound with other therapeutic agents can target multiple pathways simultaneously.[1] For example, combining this compound with an inhibitor of a bypass pathway can be effective.

  • Targeting Downstream Effectors: If resistance is due to an upstream mutation, targeting a downstream component of the pathway may restore sensitivity.

  • Immunotherapy: Combining this compound with immune checkpoint inhibitors can enhance the anti-tumor immune response.

  • Drug Repurposing: Existing drugs approved for other indications may be effective in overcoming this compound resistance.

Experimental Protocols

Western Blot for PI3K/Akt/mTOR Pathway Activation

This protocol is used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, which is indicative of its activation state.

Materials:

  • Sensitive and resistant cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Culture sensitive and resistant cells to 70-80% confluency.

  • Treat cells with this compound at various concentrations for the desired time.

  • Lyse the cells in lysis buffer on ice.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Rhodamine 123 Efflux Assay for P-gp Activity

This assay measures the activity of the P-glycoprotein (P-gp) drug efflux pump.

Materials:

  • Sensitive and resistant cancer cell lines

  • Rhodamine 123 (a P-gp substrate)

  • Verapamil (a P-gp inhibitor)

  • Flow cytometer

Procedure:

  • Harvest and resuspend cells in a suitable buffer.

  • Incubate cells with Rhodamine 123 in the presence or absence of Verapamil.

  • After incubation, wash the cells to remove extracellular dye.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A lower fluorescence in the absence of Verapamil suggests higher P-gp activity.

Visualizations

Enavermotide_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K Proliferation_Survival Cell Proliferation & Survival S6K->Proliferation_Survival This compound This compound This compound->PI3K

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Resistance_Workflow start Observation of Decreased Efficacy ic50 Determine IC50 Shift start->ic50 pathway_analysis Analyze Signaling Pathways (Western Blot) ic50->pathway_analysis sequencing Sequence Target Genes (NGS) ic50->sequencing efflux_assay Assess Drug Efflux (Rhodamine 123 Assay) ic50->efflux_assay combination_study Test Combination Therapies pathway_analysis->combination_study sequencing->combination_study efflux_assay->combination_study outcome Identify Resistance Mechanism & Overcoming Strategy combination_study->outcome

Caption: Workflow for investigating this compound resistance.

Bypass_Pathway_Activation cluster_main This compound-Targeted Pathway cluster_bypass Bypass Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Main Proliferation mTOR->Proliferation_Main This compound This compound This compound->PI3K Bypass_Receptor Alternative Receptor Bypass_Kinase Bypass Kinase (e.g., MEK/ERK) Bypass_Receptor->Bypass_Kinase Bypass_Kinase->Proliferation_Main Crosstalk Proliferation_Bypass Proliferation Bypass_Kinase->Proliferation_Bypass

Caption: Activation of a bypass pathway as a resistance mechanism.

References

Validation & Comparative

In-depth Comparative Analysis of p53 Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the mechanisms, experimental data, and clinical landscape of key p53-targeting therapeutics. Please note that a thorough search for "Enavermotide" did not yield any publicly available information, preventing its inclusion in this direct comparison.

The p53 tumor suppressor protein, often dubbed the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its inactivation, either through mutation or suppression by negative regulators, is a hallmark of a vast number of human cancers. Consequently, the reactivation of p53 function has become a highly sought-after strategy in oncology drug development. This guide provides a detailed comparison of prominent p53 inhibitors, focusing on their mechanisms of action, preclinical and clinical data, and the experimental methodologies used to evaluate their efficacy.

Two Major Strategies for p53 Reactivation

Therapeutic agents targeting the p53 pathway predominantly fall into two categories:

  • Reactivation of Mutant p53: A significant portion of cancers harbor missense mutations in the TP53 gene, leading to a dysfunctional p53 protein. Small molecules in this category aim to restore the wild-type conformation and function of these mutated proteins.

  • Inhibition of p53 Negative Regulators: In many tumors with wild-type p53, the protein's function is suppressed by its natural negative regulators, primarily MDM2 and MDMX. Inhibitors in this class work by disrupting the interaction between p53 and these regulators, thereby stabilizing and activating p53.

Comparative Analysis of Key p53 Inhibitors

This section details the characteristics and available data for several leading p53 inhibitors in clinical development.

MDM2-p53 Interaction Inhibitors

These small molecules are designed to fit into the hydrophobic pocket of MDM2, preventing it from binding to and marking p53 for degradation. This leads to the accumulation of functional p53, which can then induce cell cycle arrest and apoptosis in cancer cells.

Compound Mechanism of Action Key Experimental Findings Clinical Trial Status (Selected)
Nutlin-3a Selective inhibitor of the MDM2-p53 interaction.[1]Induces p53-dependent cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1]Preclinical; foundational for the development of clinical candidates.
Idasanutlin (RG7388) A potent and selective second-generation MDM2 antagonist.[2]Has shown efficacy in hematological malignancies.[2] A study in combination with cytarabine showed good tolerability.[2]Phase III trials for acute myeloid leukemia (AML).
Navtemadlin (AMG 232) Potent and selective inhibitor of the p53-MDM2 interaction.Has demonstrated clinical activity as a monotherapy and in combination with other targeted agents.Multiple ongoing trials in combination with various agents and radiation therapy.
Milademetan (DS-3032b) Spiro-oxindole MDM2 inhibitor.Advanced into clinical trials based on preclinical evidence of p53 reactivation.Phase I/II trials for solid tumors and lymphomas.
Siremadlin (HDM201) MDM2-p53 interaction inhibitor.Investigated in various tumor types, particularly those with MDM2 amplification.Clinical trials for various cancers, including liposarcoma.
Mutant p53 Reactivators

These compounds aim to refold mutant p53 protein into a wild-type-like conformation, thereby restoring its tumor-suppressive functions.

Compound Mechanism of Action Key Experimental Findings Clinical Trial Status (Selected)
Eprenetapopt (APR-246) Covalently modifies mutant p53, leading to its refolding and reactivation.Triggers apoptosis in tumor cells with TP53 mutations. Has shown promising efficacy in combination with azacitidine for myelodysplastic syndromes (MDS) and AML.Phase III trials for MDS.
COTI-2 A third-generation thiosemicarbazone that acts as a zinc chelator, influencing protein folding.Preclinical data suggests it can restore wild-type function to some p53 mutants.Phase I clinical trials have been completed.
ReACp53 A cell-penetrating peptide designed to inhibit the aggregation of mutant p53.Preclinical studies have shown it can reduce mutant p53 aggregation and restore its nuclear localization and activity.Preclinical.
PC14586 A small molecule designed to specifically target the p53-Y220C mutation, a common hotspot mutation.Restores wild-type p53 signaling in cancer cells harboring the Y220C mutation.Phase I/II clinical trials.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within the p53 pathway and the methodologies used to study these inhibitors is crucial for a deeper understanding.

p53_pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcomes Cellular Outcomes cluster_inhibitors Therapeutic Intervention DNA Damage DNA Damage Oncogene Activation Oncogene Activation p53 p53 MDM2 MDM2 p53->MDM2 Upregulates Cellular Outcomes Cellular Outcomes p53->Cellular Outcomes Induces MDM2->p53 Inhibits/Degrades Cell Cycle Arrest Cell Cycle Arrest Apoptosis Apoptosis DNA Repair DNA Repair Cellular Stress Cellular Stress Cellular Stress->p53 Activates MDM2 Inhibitors MDM2 Inhibitors MDM2 Inhibitors->MDM2 Block Interaction with p53 Mutant p53 Reactivators Mutant p53 Reactivators Mutant p53 Reactivators->p53 Restore Wild-Type Function experimental_workflow Cancer Cell Lines Cancer Cell Lines p53 Inhibitor Treatment p53 Inhibitor Treatment Cancer Cell Lines->p53 Inhibitor Treatment Incubation Incubation p53 Inhibitor Treatment->Incubation Cell Viability Assay (MTT) Cell Viability Assay (MTT) Incubation->Cell Viability Assay (MTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Incubation->Apoptosis Assay (Flow Cytometry) Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Apoptosis Assay (Flow Cytometry)->Data Analysis

References

A Comparative Guide to Apoptosis Induction: Enavermotide (Ivermectin) vs. Nutlin-3a

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the apoptotic effects of the MDM2 inhibitor Nutlin-3a and the repurposed anti-parasitic drug Ivermectin, which is presented here as a proxy for Enavermotide due to the limited public information on the latter. This guide includes an analysis of their mechanisms of action, supporting experimental data, and detailed protocols for relevant apoptosis assays.

Executive Summary

Nutlin-3a is a well-characterized small molecule that induces apoptosis by inhibiting the interaction between MDM2 and the tumor suppressor protein p53. This leads to the stabilization and activation of p53, triggering the intrinsic apoptotic pathway in cells with wild-type p53. In contrast, Ivermectin, a macrocyclic lactone, exhibits anti-tumor effects and induces apoptosis through multiple pathways, including caspase-dependent mechanisms and modulation of signaling pathways such as WNT-TCF and Akt/mTOR. While both compounds can induce apoptosis in cancer cells, their mechanisms of action and specificity differ significantly.

Mechanisms of Action

Nutlin-3a: This compound acts as a potent and selective inhibitor of the MDM2-p53 interaction. By binding to the p53-binding pocket of MDM2, Nutlin-3a prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The resulting accumulation and activation of p53 lead to the transcriptional upregulation of pro-apoptotic genes, such as PUMA and Bax, ultimately triggering the mitochondrial pathway of apoptosis.[1][2][3] The efficacy of Nutlin-3a is therefore largely dependent on the presence of functional, wild-type p53 in cancer cells.[1][4]

Ivermectin (as a proxy for this compound): The anti-cancer and pro-apoptotic mechanisms of Ivermectin are more pleiotropic. Studies have shown that Ivermectin can induce caspase-dependent apoptosis in various cancer cell lines. Its pro-apoptotic effects have been linked to the modulation of several signaling pathways, including the WNT-TCF, Hippo, and Akt/mTOR pathways. Ivermectin has also been reported to induce mitochondrial dysfunction and oxidative stress, which can contribute to the initiation of apoptosis. Unlike Nutlin-3a, the apoptotic activity of Ivermectin is not solely reliant on the p53 pathway.

Signaling Pathway Diagrams

Nutlin3a_Pathway Nutlin-3a Signaling Pathway in Apoptosis Nutlin3a Nutlin-3a MDM2 MDM2 Nutlin3a->MDM2 Inhibits p53 p53 MDM2->p53 Binds and Ubiquitinates Ub Ubiquitin Proteasome Proteasome p53->Proteasome Degradation p53_active Active p53 (Stabilized) p53->p53_active Stabilization & Activation Pro_Apoptotic Pro-apoptotic Genes (e.g., PUMA, Bax) p53_active->Pro_Apoptotic Upregulates Mitochondria Mitochondria Pro_Apoptotic->Mitochondria Acts on Caspase_Cascade Caspase Cascade Mitochondria->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: Nutlin-3a inhibits MDM2, leading to p53 stabilization and apoptosis.

Ivermectin_Pathway Ivermectin's Pro-Apoptotic Mechanisms Ivermectin Ivermectin WNT_TCF WNT-TCF Pathway Ivermectin->WNT_TCF Modulates Akt_mTOR Akt/mTOR Pathway Ivermectin->Akt_mTOR Modulates Mitochondrial_Dysfunction Mitochondrial Dysfunction Ivermectin->Mitochondrial_Dysfunction Induces Caspase_Activation Caspase Activation WNT_TCF->Caspase_Activation Akt_mTOR->Caspase_Activation Oxidative_Stress Oxidative Stress Mitochondrial_Dysfunction->Oxidative_Stress Oxidative_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Ivermectin induces apoptosis through multiple signaling pathways.

Comparative Apoptosis Assay Data

The following table summarizes quantitative data from representative studies on the induction of apoptosis by Nutlin-3a and Ivermectin in various cancer cell lines.

CompoundCell LineConcentrationIncubation Time% Apoptotic CellsAssay MethodReference
Nutlin-3a U-2 OS (Osteosarcoma)2-10 µM48 hUp to 37%Flow Cytometry
SJSA-1 (Osteosarcoma)10 µM40 h~60%Annexin V/PI Staining
MHM (Osteosarcoma)10 µM40 h~60%Annexin V/PI Staining
Chronic Lymphocytic Leukemia (CLL) cells10 µM72 h>30% increaseAnnexin V Staining
Ivermectin HCT-116 (Colon Cancer)30 µM24 h39.83%Flow Cytometry
MDA-MB-231 (Breast Cancer)5 µMNot specifiedSignificant decrease in viabilityCell Viability Assay
MCF-7 (Breast Cancer)5 µMNot specifiedSignificant decrease in viabilityCell Viability Assay
SKOV-3 (Ovarian Cancer)5 µMNot specifiedSignificant decrease in viabilityCell Viability Assay

Experimental Protocols

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium iodide is a fluorescent nucleic acid intercalating agent that is membrane-impermeable and therefore only enters cells with compromised membrane integrity (late apoptotic and necrotic cells).

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in a multi-well plate or culture flask.

    • Treat cells with the desired concentrations of Nutlin-3a, Ivermectin, or vehicle control for the specified duration.

  • Cell Harvesting:

    • For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain cell surface integrity. For suspension cells, collect them by centrifugation.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add fluorochrome-conjugated Annexin V (e.g., FITC, PE) to the cell suspension.

    • Add Propidium Iodide (PI) solution.

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate controls, including unstained cells, cells stained with only Annexin V, and cells stained with only PI, to set up the compensation and gates.

    • The cell populations will be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive (this population can sometimes be observed).

Experimental Workflow Diagram

Apoptosis_Assay_Workflow General Workflow for Apoptosis Assays cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Cell_Culture 1. Cell Culture Treatment 2. Treatment with This compound/Nutlin-3a Cell_Culture->Treatment Harvesting 3. Cell Harvesting and Washing Treatment->Harvesting Staining 4. Staining with Annexin V and PI Harvesting->Staining Flow_Cytometry 5. Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis 6. Data Analysis and Quantification Flow_Cytometry->Data_Analysis

Caption: A typical workflow for conducting an apoptosis assay.

Conclusion

Both Nutlin-3a and Ivermectin (as a proxy for this compound) are capable of inducing apoptosis in cancer cells, making them valuable tools for cancer research and potential therapeutic agents. The choice between these compounds would depend on the specific research question and the genetic background of the cancer cells being studied. Nutlin-3a is a targeted agent ideal for investigating p53-dependent apoptosis, while Ivermectin offers a broader, multi-pathway approach to inducing cell death. Further direct comparative studies, especially with authenticated this compound, are warranted to fully elucidate their relative efficacy and mechanisms in various cancer models.

References

In Vivo Validation of Enavermotide's Anti-inflammatory Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for in vivo studies and specific anti-inflammatory data on Enavermotide did not yield sufficient results to conduct a direct comparative analysis against other agents. The following guide provides a comprehensive framework and standardized methodologies for researchers to present in vivo data on this compound's anti-inflammatory properties, drawing on established models and common comparator drugs in the field.

This guide is intended for researchers, scientists, and drug development professionals to objectively assess and present the in vivo anti-inflammatory efficacy of this compound. It outlines standard experimental protocols and data presentation formats to facilitate comparison with other anti-inflammatory agents.

Data Presentation: Comparative Efficacy in Animal Models

Quantitative data from in vivo studies should be summarized for clear comparison. The following tables provide templates for presenting results from common anti-inflammatory models.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 3hPaw Volume (mL) at 5h% Inhibition of Edema at 3h
Vehicle Control-0%
This compound
Indomethacin (Standard)10

Table 2: Effect of this compound on Croton Oil-Induced Ear Edema in Mice

Treatment GroupDose (mg/kg, topical)Ear Punch Weight (mg)% Inhibition of Edema
Vehicle Control-0%
This compound
Dexamethasone (Standard)1

Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in LPS-challenged Mice

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)Serum IL-1β (pg/mL)
Vehicle Control-
This compound
Etanercept (Standard)10

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

Carrageenan-Induced Paw Edema

This model is widely used to assess acute inflammation.[1][2]

  • Animals: Male Wistar rats (180-200g) are used.

  • Groups: Animals are divided into a vehicle control group, this compound treatment groups (various doses), and a standard drug group (e.g., Indomethacin, 10 mg/kg).

  • Procedure: Thirty minutes after oral or intraperitoneal administration of the test substance, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 1, 3, and 5 hours after carrageenan injection.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control.

Croton Oil-Induced Ear Edema

This model is used to evaluate the topical anti-inflammatory activity of a compound.[2]

  • Animals: Swiss albino mice (20-25g) are used.

  • Procedure: A solution of croton oil in a suitable vehicle (e.g., acetone) is applied to the inner surface of the right ear. The left ear receives the vehicle alone. This compound or a standard drug (e.g., Dexamethasone) is applied topically shortly after the irritant.

  • Measurement: After a set time (e.g., 4-6 hours), the mice are euthanized, and a standard-sized punch is taken from both ears and weighed.

  • Analysis: The difference in weight between the right and left ear punches is taken as a measure of edema. The percentage inhibition is calculated by comparing the mean edema of the treated group with the control group.

Visualizing Mechanisms and Workflows

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of the study design and the compound's potential mechanism of action.

G cluster_0 Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_1 Signaling Cascade cluster_2 Gene Transcription cluster_3 Inhibitory Action Stimulus Stimulus IKK IKK Activation Stimulus->IKK IkappaB IκB Phosphorylation & Degradation IKK->IkappaB NFkappaB_Release NF-κB Release IkappaB->NFkappaB_Release NFkappaB_Translocation NF-κB Nuclear Translocation NFkappaB_Release->NFkappaB_Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkappaB_Translocation->Inflammatory_Genes This compound This compound This compound->IKK Inhibition G cluster_0 Phase 1: Pre-treatment cluster_1 Phase 2: Induction of Inflammation cluster_2 Phase 3: Data Collection & Analysis Animal_Acclimatization Animal Acclimatization (7 days) Grouping Randomization into Treatment Groups Animal_Acclimatization->Grouping Dosing Administration of This compound/Control Grouping->Dosing Induction Induction of Inflammation (e.g., Carrageenan injection) Dosing->Induction Measurement Measurement of Inflammatory Markers (e.g., Paw Volume) Induction->Measurement Data_Analysis Statistical Analysis & Comparison Measurement->Data_Analysis

References

Comparative Analysis of Enavermotide and GCS-100: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative study between Enavermotide and GCS-100 cannot be conducted at this time due to the absence of publicly available information on this compound. Extensive searches for "this compound" across scientific literature, clinical trial registries, and pharmaceutical databases have yielded no relevant results. This suggests that "this compound" may be an internal compound designation not yet disclosed publicly, a potential misspelling of another therapeutic agent, or a compound that has not reached a stage of development with published data.

Consequently, this guide will focus exclusively on providing a comprehensive overview of GCS-100, a galectin-3 inhibitor that has been investigated in multiple clinical trials. The information is presented to align with the core requirements of data presentation, experimental protocol details, and visualization for researchers, scientists, and drug development professionals.

GCS-100: A Galectin-3 Antagonist

GCS-100 is a complex polysaccharide derived from citrus pectin that functions as an antagonist of galectin-3.[1] Galectin-3 is a beta-galactoside-binding lectin implicated in a variety of pathological processes, including inflammation, fibrosis, and cancer.[2][3] By binding to the carbohydrate-recognition domain of galectin-3, GCS-100 inhibits its activity.[1]

Mechanism of Action

GCS-100 exerts its therapeutic effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.[4] In cancer cells, particularly in multiple myeloma and acute myeloid leukemia (AML), GCS-100 has been shown to:

  • Induce Apoptosis: GCS-100 promotes programmed cell death by activating both caspase-8 and caspase-9 pathways. It also downregulates the anti-apoptotic proteins MCL-1 and BCL-X(L) while upregulating the pro-apoptotic protein NOXA.

  • Inhibit Cell Cycle Progression: The compound causes an accumulation of cells in the sub-G1 and G1 phases of the cell cycle. This is associated with the upregulation of the cell-cycle inhibitor p21(Cip1) and the downregulation of pro-cycling proteins such as CYCLIN E2, CYCLIN D2, and CDK6.

  • Suppress Pro-Survival Signaling: GCS-100 has been observed to inhibit the activation of key survival pathways, including AKT and NF-κB. It can also suppress RAS signaling.

The proposed signaling pathway for GCS-100 in cancer cells is depicted below:

GCS100_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling GCS-100 GCS-100 Galectin-3 Galectin-3 GCS-100->Galectin-3 Inhibition RAS RAS Galectin-3->RAS AKT AKT Galectin-3->AKT NF-kB NF-kB Galectin-3->NF-kB Caspase-8/9 Caspase-8/9 Galectin-3->Caspase-8/9 p21 p21 Galectin-3->p21 MCL-1 MCL-1 RAS->MCL-1 AKT->MCL-1 BCL-XL BCL-XL NF-kB->BCL-XL Apoptosis Apoptosis MCL-1->Apoptosis BCL-XL->Apoptosis Caspase-8/9->Apoptosis Cell Cycle Arrest (G1) Cell Cycle Arrest (G1) p21->Cell Cycle Arrest (G1)

GCS-100 Signaling Pathway
Preclinical and Clinical Data

GCS-100 has been evaluated in several clinical trials for various indications, including multiple myeloma, chronic lymphocytic leukemia (CLL), and chronic kidney disease (CKD).

Indication Phase Key Findings Reference(s)
Multiple Myeloma PreclinicalInduced apoptosis and inhibited proliferation in myeloma cell lines.,,,
Chronic Lymphocytic Leukemia (CLL) Phase 2Well-tolerated with a 25% partial response rate in patients with recurrent CLL.
Chronic Kidney Disease (CKD) Phase 2Statistically significant improvement in estimated glomerular filtration rate (eGFR) at a dose of 1.5 mg/m². The 30 mg/m² dose did not show a significant effect.,,,
Chronic Kidney Disease (CKD) Phase 2bA larger trial was initiated to further evaluate GCS-100 in diabetic patients with advanced CKD.
Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of typical experimental protocols used in the evaluation of GCS-100.

  • Objective: To determine the effect of GCS-100 on the expression levels of proteins involved in apoptosis and cell cycle regulation.

  • Methodology:

    • Myeloma cell lines (e.g., RPMI 8226) are cultured with a specified concentration of GCS-100 (e.g., 500 µg/mL) for various time points (e.g., up to 48 hours).

    • Whole-cell lysates are prepared, and protein concentration is determined.

    • Equal amounts of protein (e.g., 25-50 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies specific for target proteins (e.g., MCL-1, BCL-X(L), NOXA, p21(Cip1), Cyclin D2, Cyclin E2, CDK6, activated IκBα, and AKT) and a loading control (e.g., β-actin).

    • The membrane is then incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.

    • Protein bands are visualized using an enhanced chemiluminescence detection system.

  • Objective: To assess the impact of GCS-100 on cell viability and the induction of apoptosis.

  • Methodology:

    • AML cell lines (e.g., OCI-AML3, THP-1) are treated with varying doses of GCS-100 for a specified duration (e.g., 72 hours).

    • Cell Viability: Cell number and viability are assessed using Trypan blue exclusion.

    • Apoptosis: Apoptosis is quantified by flow cytometry using Annexin V and propidium iodide staining.

  • Objective: To evaluate the safety and efficacy of GCS-100 in patients with chronic kidney disease.

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 2 trial.

  • Patient Population: Patients with Stage 3b or 4 CKD.

  • Intervention: Patients are randomized to receive weekly intravenous injections of placebo, 1.5 mg/m² GCS-100, or 30 mg/m² GCS-100 for 8 weeks.

  • Primary Endpoint: Change in estimated glomerular filtration rate (eGFR) from baseline.

  • Secondary Endpoints: Changes in circulating galectin-3 levels, serum potassium, uric acid, and blood urea nitrogen (BUN).

The workflow for a typical clinical trial of GCS-100 is illustrated below:

GCS100_Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (8 Weeks) cluster_followup Follow-up & Analysis Patient_Screening Patient Screening (Stage 3b/4 CKD) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (eGFR, Galectin-3) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Placebo Placebo (IV, Weekly) Randomization->Placebo GCS-100_Low GCS-100 (1.5 mg/m²) (IV, Weekly) Randomization->GCS-100_Low GCS-100_High GCS-100 (30 mg/m²) (IV, Weekly) Randomization->GCS-100_High End_of_Treatment_Assessment End of Treatment Assessment (Week 8) Placebo->End_of_Treatment_Assessment GCS-100_Low->End_of_Treatment_Assessment GCS-100_High->End_of_Treatment_Assessment Follow_up Follow-up Period (4 Weeks) End_of_Treatment_Assessment->Follow_up Final_Assessment Final Assessment (eGFR, Safety) Follow_up->Final_Assessment Data_Analysis Data Analysis Final_Assessment->Data_Analysis

GCS-100 Clinical Trial Workflow
Conclusion

GCS-100 is a galectin-3 inhibitor with a well-documented mechanism of action involving the induction of apoptosis, cell cycle arrest, and inhibition of pro-survival signaling pathways. Clinical and preclinical data have demonstrated its potential therapeutic utility in oncology and nephrology. However, the development of GCS-100 for CKD was discontinued after discussions with the FDA regarding the complexity of the compound. Further research and more advanced clinical trials would be necessary to fully establish its efficacy and safety profile for any indication.

Should information on this compound become publicly available, a direct comparative study could be conducted to evaluate its pharmacological profile relative to GCS-100 and other galectin-3 inhibitors.

References

Enavatuzumab: A Cross-Cancer Efficacy Analysis and Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enavatuzumab (also known as PDL192), a humanized IgG1 monoclonal antibody, has emerged as a noteworthy therapeutic candidate in oncology. By targeting the Tumor necrosis factor-like weak inducer of apoptosis (TWEAK) receptor, Fn14 (TNFRSF12A), Enavatuzumab aims to disrupt key signaling pathways implicated in tumor progression and to leverage the immune system for anti-cancer activity. This guide provides a comprehensive cross-validation of Enavatuzumab's efficacy across various cancer types, a comparative analysis with other therapeutic strategies, and detailed experimental methodologies to support further research and development.

Mechanism of Action: Targeting the TWEAK/Fn14 Axis

Enavatuzumab exerts its anti-tumor effects through a dual mechanism of action. Firstly, as a moderate agonist of the TWEAK receptor, it can initiate direct signaling cascades within cancer cells that can lead to growth inhibition.[1][2] Secondly, and often more potently, its IgG1 Fc region engages immune effector cells, such as natural killer (NK) cells and monocytes, to induce antibody-dependent cellular cytotoxicity (ADCC) against tumor cells expressing Fn14.[3][4][5] Preclinical studies have demonstrated that Enavatuzumab can actively recruit and activate myeloid effector cells to the tumor microenvironment.

The TWEAK/Fn14 signaling pathway, often upregulated in a multitude of solid tumors, plays a critical role in cancer cell proliferation, migration, invasion, and angiogenesis. Upon binding of the TWEAK ligand to the Fn14 receptor, downstream signaling is initiated, prominently activating the canonical and non-canonical NF-κB pathways, which are central to promoting inflammation and cell survival.

TWEAK_Fn14_Signaling_Pathway cluster_nucleus Nucleus TWEAK TWEAK Fn14 Fn14 (TWEAK Receptor) TWEAK->Fn14 Binds to TRAFs TRAFs Fn14->TRAFs Recruits cIAP1 cIAP1 TRAFs->cIAP1 NIK NIK TRAFs->NIK Activates IKK IKK Complex TRAFs->IKK Activates p100_p52 p100/p52 NIK->p100_p52 Processes to p52 Canonical_NFkB Canonical NF-κB (p50/RelA) IKK->Canonical_NFkB Activates RelB RelB p100_p52->RelB Forms complex with Nucleus Nucleus RelB->Nucleus Translocates to Canonical_NFkB->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival, Invasion, Angiogenesis, Inflammation) Enavatuzumab Enavatuzumab Enavatuzumab->Fn14 Binds to & Blocks (also acts as agonist)

Caption: TWEAK/Fn14 Signaling Pathway and Enavatuzumab's Point of Intervention.

Preclinical Efficacy of Enavatuzumab Across Cancer Cell Lines

Enavatuzumab has demonstrated significant anti-tumor activity in a variety of preclinical xenograft models. The following table summarizes key findings from these studies.

Cancer TypeCell LineIn Vitro Growth InhibitionIn Vivo Tumor Growth InhibitionKey FindingsReference
Breast Cancer MCF-7 (ER+)Modest (augmented by cross-linking)Potent (tumor regression, 5/10 complete eradication)In vivo activity likely Fc-FcR dependent.
HCC70 (Triple-Negative)-Stabilized tumor growth-
MB231 variant (Triple-Negative)-Dose-dependent inhibition of primary tumor growth and lung metastasis-
Renal Carcinoma SN12CPotent ADCCSensitive to treatment-
Melanoma A375Potent ADCCSensitive to treatment-
Colorectal Cancer HCT116Potent ADCCNot sensitive to treatmentDemonstrates disconnect between in vitro ADCC and in vivo efficacy.
DLD-1Potent ADCCNot sensitive to treatmentDemonstrates disconnect between in vitro ADCC and in vivo efficacy.

Clinical Evaluation of Enavatuzumab

A Phase I clinical trial of Enavatuzumab was conducted in patients with advanced solid malignancies. The study aimed to evaluate the safety, maximum tolerated dose (MTD), pharmacokinetics, and preliminary anti-tumor activity of the antibody.

Clinical Trial PhasePatient PopulationDosageKey OutcomesReference
Phase I Advanced solid malignancies (n=30)Escalating doses from 0.1 to 1.5 mg/kg IV every 2 weeksMTD: 1.0 mg/kg IV every 2 weeks. Safety: Dose-limiting toxicities included Grade 4 lipase, Grade 3 bilirubin, and Grade 4 amylase elevations. Efficacy: No objective responses (RECIST 1.0); 4 patients achieved stable disease.

Experimental Protocols

In Vitro Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

Objective: To determine the ability of Enavatuzumab to induce immune-mediated killing of Fn14-expressing tumor cells.

  • Target Cell Preparation: Tumor cells (e.g., SN12C, A375, HCT116, DLD-1) are harvested and labeled with a fluorescent dye (e.g., Calcein AM).

  • Effector Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Co-culture: Labeled target cells are co-cultured with PBMCs at various effector-to-target (E:T) ratios in the presence of serial dilutions of Enavatuzumab or an isotype control antibody.

  • Incubation: The co-culture is incubated for 4 hours at 37°C.

  • Data Acquisition: The percentage of target cell lysis is determined by measuring the release of the fluorescent dye into the supernatant using a fluorescence plate reader.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of Enavatuzumab in a living organism.

  • Cell Implantation: Human cancer cells (e.g., MCF-7, SN12C) are subcutaneously injected into immunocompromised mice (e.g., NOD/SCID).

  • Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into treatment groups and receive intravenous (IV) or intraperitoneal (IP) injections of Enavatuzumab or a control antibody at specified doses and schedules.

  • Tumor Measurement: Tumor volume is measured bi-weekly using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size, and tumors are excised for further analysis (e.g., immunohistochemistry for immune cell infiltration).

Experimental_Workflow In_Vitro In Vitro Studies ADCC ADCC Assays In_Vitro->ADCC Cell_Proliferation Cell Proliferation Assays In_Vitro->Cell_Proliferation In_Vivo In Vivo Studies ADCC->In_Vivo Cell_Proliferation->In_Vivo Xenograft Xenograft Models In_Vivo->Xenograft PDX Patient-Derived Xenograft (PDX) Models In_Vivo->PDX Clinical Clinical Trials Xenograft->Clinical PDX->Clinical PhaseI Phase I: Safety & MTD Clinical->PhaseI PhaseII Phase II: Efficacy PhaseI->PhaseII Data_Analysis Data Analysis & Biomarker Discovery PhaseII->Data_Analysis

Caption: General Experimental Workflow for Enavatuzumab Efficacy Evaluation.

Comparative Landscape and Future Directions

While Enavatuzumab has demonstrated preclinical promise, its clinical development has been hampered by dose-limiting toxicities and a lack of objective responses in the initial Phase I trial. However, the TWEAK/Fn14 axis remains a compelling target in oncology.

Alternative Therapeutic Strategies Targeting the TWEAK/Fn14 Pathway:

  • Fusion Proteins: Fn14-TRAIL fusion proteins have been developed to concurrently inhibit TWEAK/Fn14 signaling and induce apoptosis through the TRAIL receptor.

  • Immunotoxins: Fn14-targeting immunotoxins, such as ITEM4-rGel, have shown significant cytotoxicity to Fn14-positive cells in preclinical models.

  • Combination Therapies: Preclinical evidence suggests that Enavatuzumab may have synergistic effects when combined with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies). This approach could potentially enhance the anti-tumor immune response and overcome resistance mechanisms. Furthermore, studies in breast cancer models have shown that Enavatuzumab can enhance the anti-tumor activity of several chemotherapy agents.

Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to Enavatuzumab. Additionally, exploring combination strategies and developing next-generation Fn14-targeting agents with improved safety profiles will be crucial for realizing the therapeutic potential of modulating the TWEAK/Fn14 pathway in cancer.

References

Enavermotide and Other Galectin-3 Inhibitors: A Comparative Analysis in Cardiotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Galectin-3, a β-galactoside-binding lectin, has emerged as a significant therapeutic target in cardiovascular diseases due to its pivotal role in inflammation, fibrosis, and cardiac remodeling.[1][2] Inhibition of galectin-3 is a promising strategy to mitigate cardiotoxicity and improve cardiac function. This guide provides a detailed comparison of enavermotide (also known as belapectin or GR-MD-02) and other prominent galectin-3 inhibitors, focusing on their efficacy and mechanisms in the context of cardiotoxicity, supported by available experimental data.

Overview of Galectin-3 Inhibitors

Several molecules have been developed to inhibit the activity of galectin-3. These range from naturally derived polysaccharides to synthetic small molecules. This comparison focuses on this compound, TD139 (GB0139), and Modified Citrus Pectin (MCP), three of the most studied inhibitors.

This compound (Belapectin, GR-MD-02) is a complex polysaccharide derived from pectin that binds to the carbohydrate-recognition domain of galectin-3, thereby inhibiting its downstream effects.[3][4] It is being investigated in various clinical trials, primarily for liver fibrosis and cancer.[5]

TD139 (GB0139) is a potent, small-molecule inhibitor of galectin-3 that is administered via inhalation for the treatment of idiopathic pulmonary fibrosis (IPF). Its systemic effects and potential for treating cardiovascular diseases are also under investigation.

Modified Citrus Pectin (MCP) is a dietary supplement derived from the peel and pulp of citrus fruits. It is a polysaccharide that has been shown to inhibit galectin-3 and has been studied in various preclinical models of cardiovascular disease.

Comparative Efficacy in Preclinical Cardiotoxicity Models

Direct head-to-head clinical trials comparing these inhibitors in a cardiotoxicity setting are not yet available. However, preclinical studies in various models of cardiac injury, including chemotherapy-induced cardiotoxicity and pressure-overload-induced heart failure, provide valuable insights into their comparative efficacy.

Doxorubicin-Induced Cardiotoxicity

Doxorubicin, a widely used and effective chemotherapeutic agent, is known for its dose-dependent cardiotoxicity, which can lead to heart failure. Galectin-3 has been implicated in the pathogenesis of doxorubicin-induced cardiac injury.

A study in a rat model of doxorubicin-induced cardiotoxicity demonstrated that treatment with Modified Citrus Pectin (MCP) significantly improved cardiac function. This was evidenced by an increase in left ventricular systolic pressure and a decrease in left ventricular end-diastolic pressure. MCP treatment also led to a reduction in plasma markers of myocardial injury, including lactate dehydrogenase (LDH), creatine kinase (CK), and cardiac troponin I (cTnI). The protective effect of MCP was attributed to the upregulation of the antioxidant enzyme peroxiredoxin-4, leading to reduced oxidative stress in the myocardium.

While specific data for this compound and TD139 in doxorubicin-induced cardiotoxicity is limited, the known anti-inflammatory and anti-fibrotic effects of galectin-3 inhibition suggest a potential therapeutic benefit.

Cisplatin-Induced Cardiotoxicity

Another chemotherapeutic agent, cisplatin, can also induce cardiotoxicity. A study investigating the effect of MCP in a rat model of cisplatin-induced acute toxicity found that while it reduced galectin-3 levels in the kidneys, it surprisingly increased oxidative stress in both cardiac and renal tissues, as indicated by elevated malondialdehyde (MDA) levels. This suggests that the role of galectin-3 and the effects of its inhibition may vary depending on the specific toxic insult and the acute versus chronic nature of the disease model.

Cardiac Fibrosis and Remodeling

Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, is a common pathological feature in many heart diseases and contributes to cardiac stiffness and dysfunction. Galectin-3 is a well-established driver of cardiac fibrosis.

In a mouse model of isoproterenol-induced left ventricular dysfunction and fibrosis, treatment with MCP significantly reduced cardiac hypertrophy and fibrosis. It also decreased the expression of genes involved in fibrogenesis and macrophage infiltration.

Similarly, both genetic deletion and pharmacological inhibition of galectin-3 with N-acetyllactosamine (a precursor for some inhibitors) in mouse and rat models of cardiac remodeling and fibrosis resulted in attenuated myocardial fibrosis, reduced myofibroblast activation, and preserved cardiac function.

Preclinical studies with TD139 have demonstrated its anti-fibrotic potential in lung fibrosis by inhibiting macrophage activation and fibroblast proliferation. While direct cardiac fibrosis studies are less reported, its potent inhibition of galectin-3 suggests a similar beneficial effect in the heart.

This compound (Belapectin) has shown significant anti-fibrotic effects in clinical trials for liver fibrosis (NASH). The NAVIGATE trial, a Phase 2b/3 study, showed that belapectin at a 2 mg/kg dose reduced the incidence of new esophageal varices, a complication of liver cirrhosis and portal hypertension, suggesting a positive impact on fibrosis-related outcomes. These findings in a different organ system with a similar fibrotic pathology support its potential as an anti-fibrotic agent in cardiovascular disease.

Data Presentation

Table 1: Comparison of Galectin-3 Inhibitors in Preclinical Cardiotoxicity and Fibrosis Models

Inhibitor Model Key Findings Reference
This compound (Belapectin) NASH with Cirrhosis (Clinical)Reduced incidence of new varices, suggesting anti-fibrotic effects.
TD139 (GB0139) Idiopathic Pulmonary Fibrosis (Preclinical)Reduced lung fibrosis by inhibiting macrophage and fibroblast activation.
Modified Citrus Pectin (MCP) Doxorubicin-Induced Cardiotoxicity (Rat)Improved cardiac function, reduced myocardial injury markers, and decreased oxidative stress.
Cisplatin-Induced Cardiotoxicity (Rat)Increased oxidative stress in cardiac tissue in an acute model.
Isoproterenol-Induced Cardiac Fibrosis (Mouse)Reduced cardiac hypertrophy and fibrosis.
N-acetyllactosamine Angiotensin II/Transverse Aortic Constriction-Induced Cardiac Remodeling (Mouse/Rat)Attenuated myocardial fibrosis and preserved cardiac function.

Experimental Protocols

Doxorubicin-Induced Cardiotoxicity Model in Rats
  • Animals: Male Sprague-Dawley rats.

  • Induction of Cardiotoxicity: Rats were administered doxorubicin (2.5 mg/kg) intraperitoneally twice a week for 4 weeks.

  • Treatment: Modified Citrus Pectin (MCP) was administered orally at a dose of 100 mg/kg/day for 4 weeks, starting from the first day of doxorubicin injection.

  • Assessments:

    • Hemodynamic parameters: Left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), and the maximal rate of rise and fall of left ventricular pressure (±dp/dt) were measured.

    • Biochemical analysis: Plasma levels of LDH, CK, CK-MB, and cTnI were determined.

    • Oxidative stress markers: Myocardial levels of hydrogen peroxide, malondialdehyde (MDA), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) were measured.

    • Histopathology: Heart tissues were stained with hematoxylin and eosin (H&E) and Masson's trichrome to assess myocardial damage and fibrosis.

Isoproterenol-Induced Cardiac Fibrosis Model in Mice
  • Animals: Male C57BL/6 mice.

  • Induction of Fibrosis: Mice received subcutaneous injections of isoproterenol (5 mg/kg/day) for 14 days.

  • Treatment: Modified Citrus Pectin (MCP) was administered in the drinking water at a concentration of 1% (w/v) for 14 days.

  • Assessments:

    • Echocardiography: Left ventricular internal dimensions, wall thickness, and fractional shortening were measured.

    • Histopathology: Heart sections were stained with Picrosirius red to quantify collagen deposition.

    • Gene expression analysis: mRNA levels of profibrotic and inflammatory markers (e.g., collagen I, collagen III, CD68, MCP-1) were determined by quantitative real-time PCR.

Signaling Pathways and Mechanisms of Action

Galectin-3 exerts its pro-fibrotic and pro-inflammatory effects through various signaling pathways. Inhibition of galectin-3 can interfere with these pathological processes.

Galectin-3 Signaling in Cardiac Fibrosis

Galectin_3_Fibrosis_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Galectin-3 Galectin-3 TGF-beta_Receptor TGF-beta_Receptor Galectin-3->TGF-beta_Receptor Enhances Signaling Integrins Integrins Galectin-3->Integrins Activates Smad2_3 Smad2/3 TGF-beta_Receptor->Smad2_3 FAK FAK Integrins->FAK TGF-beta TGF-beta TGF-beta->TGF-beta_Receptor p-Smad2_3 p-Smad2/3 Smad2_3->p-Smad2_3 Phosphorylation Myofibroblast_Activation Myofibroblast Activation p-Smad2_3->Myofibroblast_Activation PI3K_Akt PI3K/Akt FAK->PI3K_Akt PI3K_Akt->Myofibroblast_Activation Collagen_Production Collagen Production Myofibroblast_Activation->Collagen_Production

Caption: Galectin-3 enhances TGF-β signaling and activates integrins, leading to myofibroblast activation and collagen production, key events in cardiac fibrosis.

Mechanism of Action of Galectin-3 Inhibitors

This compound, TD139, and MCP all function by binding to the carbohydrate-recognition domain of galectin-3. This competitive inhibition prevents galectin-3 from interacting with its binding partners on the cell surface and in the extracellular matrix, thereby blocking its downstream signaling.

Galectin_3_Inhibition_Mechanism This compound This compound Galectin-3 Galectin-3 This compound->Galectin-3 Binds to CRD TD139 TD139 TD139->Galectin-3 Binds to CRD MCP MCP MCP->Galectin-3 Binds to CRD Cell_Surface_Receptors Cell Surface Receptors Galectin-3->Cell_Surface_Receptors Interaction Blocked Downstream_Signaling Pro-fibrotic & Pro-inflammatory Signaling Cell_Surface_Receptors->Downstream_Signaling Inhibited

Caption: Galectin-3 inhibitors bind to the carbohydrate-recognition domain (CRD) of galectin-3, preventing its interaction with cell surface receptors and blocking downstream pathological signaling.

Conclusion

This compound, TD139, and MCP all show promise as therapeutic agents to counteract the cardiotoxic effects mediated by galectin-3. While their primary clinical development has focused on other fibrotic diseases, the preclinical evidence strongly suggests their potential utility in cardiovascular applications. MCP has the most direct preclinical evidence in models of chemotherapy-induced cardiotoxicity, where it demonstrates cardioprotective effects by reducing oxidative stress. This compound's proven anti-fibrotic activity in a clinical setting for liver disease, and the potent galectin-3 inhibition by the small molecule TD139, make them strong candidates for further investigation in cardiotoxicity.

Future research, including head-to-head comparative studies and clinical trials specifically designed to evaluate these inhibitors in patients at risk of or with established cardiotoxicity, is warranted to fully elucidate their therapeutic potential and relative efficacy in the cardiovascular space. The choice of inhibitor may ultimately depend on the specific clinical context, including the underlying cause of cardiotoxicity, the desired route of administration, and the safety profile of each agent.

References

A Head-to-Head Comparison of p53-Targeting Cancer Therapeutics: Mutant p53 Reactivators vs. MDM2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of two distinct strategies for restoring p53 tumor suppressor function could not be completed as requested due to the absence of publicly available data on a compound referred to as "Enavermotide." Extensive searches across scientific literature and clinical trial databases yielded no information on a therapeutic agent by this name, preventing a direct head-to-head comparison.

As a comprehensive alternative, this guide provides a detailed comparison between two well-characterized classes of small molecule p53 modulators: mutant p53 reactivators , represented by APR-246 (Eprenetapopt), and p53-MDM2 interaction inhibitors , represented by Navtemadlin (KRT-232). This comparison will serve researchers, scientists, and drug development professionals by objectively detailing the mechanisms, preclinical efficacy, and experimental protocols for these two leading approaches to leveraging p53 in cancer therapy.

Overview of Therapeutic Strategies

The tumor suppressor protein p53 is the most frequently mutated gene in human cancers, making it a prime target for therapeutic intervention.[1] Two predominant strategies have emerged:

  • Mutant p53 Reactivation: In cancers harboring missense mutations in the TP53 gene, the p53 protein is conformationally altered and inactive. Reactivators are small molecules designed to bind to the mutant p53 protein, restore its wild-type conformation, and reinstate its tumor-suppressive functions. APR-246 is a first-in-class compound in this category.[2][3]

  • Inhibition of p53-MDM2 Interaction: In many cancers where p53 is not mutated (wild-type), its function is often suppressed by its primary negative regulator, the E3 ubiquitin ligase MDM2.[4][5] MDM2 binds to p53 and targets it for proteasomal degradation. MDM2 inhibitors are small molecules that occupy the p53-binding pocket on MDM2, preventing this interaction, leading to the stabilization and accumulation of functional p53 protein. Navtemadlin is a potent, selective, and orally available MDM2 inhibitor.

Mechanism of Action

The two classes of compounds restore p53 activity through fundamentally different mechanisms, which dictates their application in specific cancer types based on TP53 mutational status.

APR-246 (Mutant p53 Reactivator): APR-246 is a prodrug that is converted to its active compound, methylene quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53. This covalent modification leads to the refolding of the mutant protein into a wild-type-like conformation, restoring its ability to induce apoptosis, cell cycle arrest, and other tumor-suppressive functions.

cluster_0 Cancer Cell with Mutant p53 APR-246 APR-246 MQ MQ APR-246->MQ Conversion Mutant_p53 Mutant p53 (Inactive) MQ->Mutant_p53 Covalent Binding (Cys Residues) WT_p53_like Restored p53 (Active) Mutant_p53->WT_p53_like Refolding & Reactivation Apoptosis Apoptosis / Cell Cycle Arrest WT_p53_like->Apoptosis

Caption: Mechanism of Action for APR-246.

Navtemadlin (MDM2 Inhibitor): Navtemadlin is a small molecule designed to mimic the key amino acid residues of p53 that are essential for its interaction with MDM2. It competitively binds to the p53-binding pocket on the MDM2 protein, thereby blocking the p53-MDM2 interaction. This prevents MDM2 from ubiquitinating p53, leading to the stabilization and accumulation of wild-type p53 protein. The elevated levels of active p53 can then trigger downstream pathways leading to cell cycle arrest or apoptosis in cancer cells.

cluster_1 Cancer Cell with Wild-Type p53 Navtemadlin Navtemadlin MDM2 MDM2 Navtemadlin->MDM2 Binding & Inhibition Degradation Proteasomal Degradation MDM2->Degradation Ubiquitination WT_p53 Wild-Type p53 WT_p53->MDM2 Interaction WT_p53->Degradation Apoptosis Apoptosis / Cell Cycle Arrest WT_p53->Apoptosis Accumulation & Activation

Caption: Mechanism of Action for Navtemadlin.

Preclinical Performance Data

The following tables summarize key quantitative data from preclinical studies, providing a comparative view of the efficacy of APR-246 and Navtemadlin in various cancer models.

Table 1: In Vitro Cell Viability (IC50 Values)

CompoundCancer TypeCell Linep53 StatusIC50 (µM)Citation(s)
APR-246 PancreaticMIA-PaCa-2Mutant (GOF)~1.8
Head & NeckMultipleMutant5-25
Navtemadlin MelanomaB16-F10Wild-Type~0.2
GlioblastomaMultiple PDXWild-Type0.01 - 1

Table 2: In Vivo Tumor Growth Inhibition

CompoundCancer ModelDosing RegimenOutcomeCitation(s)
APR-246 Melanoma (B16)Combination w/ anti-PD-1Significant delay in tumor growth, increased lifespan
Head & Neck (HNSCC)Combination w/ cisplatinSynergistic tumor growth inhibition
Navtemadlin Melanoma (B16-F10)MonotherapySignificant reduction in tumor growth
Glioblastoma (PDX)25 mg/kgDoubled survival in MDM2-amplified orthotopic model

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate these compounds.

Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., APR-246 or Navtemadlin) in culture medium. Remove the overnight medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression.

Start Start Seed Seed Cells (96-well plate) Start->Seed Treat Add Compound (Serial Dilutions) Seed->Treat Incubate_1 Incubate (48-72h) Treat->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate (2-4h) Add_MTT->Incubate_2 Solubilize Add Solubilizer (DMSO) Incubate_2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

References

Assessing the Specificity of p53 N-Terminal Domain Binders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecules designed to target the N-terminal domain of the tumor suppressor protein p53. The focus of this analysis is on the specificity of these molecules, a critical attribute for therapeutic candidates. While the specific molecule "Enavermotide" is not prominently documented in publicly available literature, this guide will use well-characterized stapled peptides and small molecules that target the p53 N-terminal domain as a framework for comparison. This approach allows for a detailed examination of the experimental methodologies and data presentation relevant to assessing binding specificity for this important cancer target.

The p53 protein plays a crucial role in preventing tumor formation by controlling cell cycle arrest and apoptosis.[1][2] Its activity is tightly regulated, in part, by the interaction of its N-terminal transactivation domain with negative regulators like MDM2 and MDM4 (also known as HDM2 and HDMX).[3][4] Disrupting this interaction is a key strategy in cancer therapy to reactivate p53. Molecules designed for this purpose must exhibit high specificity for the p53 N-terminal binding pocket on MDM2/MDM4 to minimize off-target effects.

Comparative Analysis of p53 N-Terminal Domain Binders

To illustrate the assessment of specificity, this guide compares a representative stapled peptide, analogous to those described in research literature, with the well-known small molecule inhibitor, Nutlin-3. Stapled peptides are synthetic alpha-helical peptides locked into their bioactive conformation, which can lead to improved target affinity and proteolytic resistance.

Quantitative Comparison of Binding Affinity and Cellular Activity

The following table summarizes key quantitative data for a representative stapled peptide (sMTide-02 analog) and Nutlin-3, focusing on their interaction with MDM2 and MDM4. Lower Ki, Kd, and IC50 values indicate higher affinity and potency.

Compound Target Binding Affinity (Ki, nM) Dissociation Constant (Kd, nM) Cellular Activity (IC50, µM) in T22 p53 Reporter Assay Reference
Stapled Peptide (sMTide-02 analog) MDM2174.6 ± 31.10Not explicitly provided3.37 ± 0.21[5]
MDM4394.30 ± 102.20Not explicitly provided4.50 ± 0.40
Nutlin-3 MDM2Data not directly comparableNot explicitly provided22.67 ± 1.58
MDM4InactiveInactiveInactive
Endogenous p53 peptide MDM2Not explicitly provided123Not applicable

Note: The data presented are compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution. The provided data for the stapled peptide and Nutlin-3 are from competitive anisotropy titrations and a p53 reporter assay.

Experimental Protocols for Specificity Assessment

Accurate assessment of binding specificity relies on robust experimental methodologies. Below are detailed protocols for key assays used to characterize molecules targeting the p53 N-terminal domain.

Competitive Fluorescence Anisotropy Assay

This assay measures the ability of a test compound to displace a fluorescently labeled peptide probe from its target protein (e.g., MDM2 or MDM4).

Objective: To determine the binding affinity (Ki) of a test compound.

Methodology:

  • A pre-formed complex is made between the target protein (MDM2 or MDM4) and a FAM-labeled peptide probe derived from the p53 N-terminal domain.

  • The fluorescence anisotropy of this complex is measured. A high anisotropy value indicates that the fluorescent probe is bound to the larger protein and tumbles slowly in solution.

  • Increasing concentrations of the unlabeled test compound (e.g., stapled peptide or Nutlin-3) are titrated into the solution.

  • If the test compound binds to the same site as the probe, it will displace the probe, causing a decrease in the measured anisotropy as the smaller, fluorescent probe tumbles more rapidly.

  • The final anisotropy value should approach that of the free fluorescently labeled peptide.

  • The data is fitted to a competitive binding equation to calculate the Ki value.

T22 p53 Reporter Assay

This is a cell-based assay to measure the activation of the p53 pathway.

Objective: To determine the cellular potency (IC50) of a compound in activating p53-dependent transcription.

Methodology:

  • Murine T22 cells, which are stably transfected with a p53-responsive LacZ reporter gene, are used.

  • Cells are cultured in Dulbecco's Minimal Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

  • Cells are treated with various concentrations of the test compound for 18-24 hours.

  • Following treatment, the cells are lysed, and β-galactosidase activity is measured using a quantitative kit (e.g., FluoReporter LacZ/Galactosidase Quantitation kit).

  • The luminescence or fluorescence is measured using a plate reader.

  • The IC50 value, the concentration at which 50% of the maximal p53 activation is observed, is calculated.

F2H (Fluorescence Two-Hybrid) Co-Localization Assay

This live-cell imaging assay visualizes the disruption of protein-protein interactions in the nucleus.

Objective: To visually confirm the disruption of the p53-MDM2 or p53-MDM4 interaction within a cellular context.

Methodology:

  • A transgenic BHK cell line containing lac operator repeats is used.

  • Two fusion proteins are expressed in these cells:

    • Bait: p53 (1-81) fused to a lac repressor binding domain (LacI) and GFP. This localizes to a distinct green spot in the nucleus.

    • Prey: MDM2 (7-134) or MDM4 (1-129) fused to RFP.

  • In the absence of an inhibitor, the prey protein (RFP-MDM2/4) interacts with the bait protein (GFP-p53) at the lac operator, resulting in the co-localization of green and red fluorescent spots.

  • Cells are treated with the test compound (e.g., 50 µM for 6 hours).

  • If the compound disrupts the p53-MDM2/4 interaction, the red fluorescence of the prey protein will disperse from the green spot of the bait protein.

  • The change in co-localization is observed and quantified using fluorescence microscopy.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the p53 signaling pathway and a typical experimental workflow for assessing binding specificity.

p53_signaling_pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_cellular_response Cellular Response cluster_intervention Therapeutic Intervention Stress DNA Damage, Oncogene Activation p53_active Active p53 Stress->p53_active activates p53 p53 MDM2 MDM2 p53->MDM2 MDM2->p53 degradation p53_active->MDM2 induces Arrest Cell Cycle Arrest p53_active->Arrest Apoptosis Apoptosis p53_active->Apoptosis Inhibitor Stapled Peptide (e.g., sMTide-02) Inhibitor->MDM2 inhibits experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Anisotropy Fluorescence Anisotropy Binding_Affinity Determine Binding Affinity (Ki, Kd) Anisotropy->Binding_Affinity ITC Isothermal Titration Calorimetry (ITC) ITC->Binding_Affinity SPR Surface Plasmon Resonance (SPR) SPR->Binding_Affinity Reporter p53 Reporter Assay Cellular_Potency Assess Cellular Potency (IC50) Reporter->Cellular_Potency CoIP Co-Immunoprecipitation Target_Engagement Confirm Target Engagement in cells CoIP->Target_Engagement F2H F2H Co-localization F2H->Target_Engagement Western Western Blot (p21, MDM2 levels) Western->Cellular_Potency Start Compound Synthesis & Characterization Start->Anisotropy Start->ITC Start->SPR Binding_Affinity->Reporter Binding_Affinity->Western Cellular_Potency->CoIP Cellular_Potency->F2H Specificity_Profile Specificity Profile Target_Engagement->Specificity_Profile

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Enavermotide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like Enavermotide are paramount to maintaining a secure and compliant laboratory environment. This guide provides a comprehensive overview of the proper disposal procedures for this compound, drawing from its classification as a peptide-based, antineoplastic, and immunological agent.

This compound (CAS 524060-93-3) is a synthetic peptide utilized in research for its immunological and antineoplastic properties.[1] Due to its biological activity, special precautions must be taken to mitigate potential health and environmental impacts arising from its disposal. The following procedures are based on general principles for handling potent compounds and specific information where available.

I. Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A dedicated lab coat should be worn to prevent contamination of personal clothing.

  • Respiratory Protection: If there is a risk of aerosolization of powdered this compound, a properly fitted respirator is necessary.

II. Waste Segregation and Container Management

Proper segregation of waste is the first and most critical step in the disposal process. This compound waste should be categorized and handled as follows:

Waste TypeDescription
Bulk this compound Unused, expired, or off-specification this compound powder.
Contaminated Labware Vials, pipette tips, centrifuge tubes, and other disposable labware that have come into direct contact with this compound.
Contaminated Sharps Needles, syringes, and other sharp objects contaminated with this compound.
Liquid Waste Solutions containing this compound, including experimental media and buffer solutions.
Contaminated PPE Used gloves, lab coats, and other personal protective equipment that are contaminated with this compound.

All waste containers must be clearly labeled with the contents, including the name "this compound" and appropriate hazard symbols.

III. Step-by-Step Disposal Procedures

The following workflow outlines the recommended disposal path for this compound waste.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Institutional Disposal Protocol cluster_3 Final Disposition A Bulk this compound F Labeled Hazardous Waste Container (Solid) A->F B Contaminated Labware B->F C Contaminated Sharps G Labeled Sharps Container C->G D Liquid Waste H Labeled Hazardous Waste Container (Liquid) D->H E Contaminated PPE I Labeled Chemotherapy Waste Bag E->I J Contact Environmental Health & Safety (EHS) F->J G->J H->J I->J K Arrange for Licensed Hazardous Waste Contractor Pickup J->K L High-Temperature Incineration K->L

References

Essential Safety and Logistical Information for Handling Enavermotide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of novel therapeutics like Enavermotide is paramount. This guide provides immediate, procedural, and step-by-step guidance on the necessary personal protective equipment (PPE), operational plans for handling, and compliant disposal methods. Adherence to these protocols is critical for laboratory safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its lyophilized powder form, appropriate PPE is essential to prevent inhalation, skin, and eye contact. The following table summarizes the required PPE.

Equipment Specification Purpose
Respiratory Protection NIOSH-approved respirator (e.g., N95)To prevent inhalation of the lyophilized peptide powder.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To avoid direct skin contact.
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes or airborne particles.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.

Operational Plan for Handling this compound

Proper handling of peptide therapeutics like this compound is crucial to ensure both personnel safety and the stability of the compound.

Handling Lyophilized this compound:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation from forming on the peptide, which can affect its stability.

  • Weighing: Conduct weighing operations in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk. Handle the powder quickly to reduce exposure to air and moisture.

  • Storage: After weighing, tightly reseal the vial and store it at the recommended temperature, typically -20°C or colder for long-term storage, protected from light.

Reconstitution and Handling of this compound Solutions:

  • Solvent Selection: Use a sterile, appropriate solvent for reconstitution as specified in the product datasheet.

  • Dissolution: To dissolve the peptide, gently agitate or sonicate the vial. Avoid vigorous shaking, which can cause aggregation.

  • Storage of Solutions: If not for immediate use, aliquot the this compound solution into smaller, single-use volumes and store them frozen at -20°C or below. Avoid repeated freeze-thaw cycles, as this can degrade the peptide.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled in accordance with institutional and local regulations for pharmaceutical waste.

Liquid Waste Disposal:

  • Inactivation: Chemically inactivate liquid waste containing this compound. Common methods include treatment with a 10% bleach solution (to a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (NaOH) for a minimum of 20-60 minutes.

  • Neutralization: If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.

  • Final Disposal: After inactivation and neutralization, consult your institution's Environmental Health & Safety (EHS) department for guidance on whether the solution can be drain disposed with copious amounts of water or if it requires collection as hazardous chemical waste.

Solid Waste Disposal:

  • Segregation: All solid waste contaminated with this compound, including pipette tips, gloves, and empty vials, must be segregated as hazardous waste.

  • Collection: Collect contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.

  • Disposal: Arrange for the disposal of the hazardous waste container through your institution's certified hazardous waste management service.

Experimental Protocol: Representative Signaling Pathway

As the specific signaling pathway for this compound is not publicly available, we present a representative pathway for a well-characterized peptide-based therapeutic, Etanercept, which is a TNF-alpha inhibitor. This illustrates the type of molecular interactions that can be expected from such therapeutics. Etanercept functions as a decoy receptor, binding to Tumor Necrosis Factor-alpha (TNF-α) and preventing it from activating its cell surface receptors, thereby inhibiting downstream inflammatory signaling.

TNF_Signaling_Pathway This compound Etanercept (Decoy Receptor) TNFa TNF-α This compound->TNFa TNFR TNF Receptor (TNFR) TNFa->TNFR Activates TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits RIP1 RIP1 TRAF2->RIP1 Recruits IKK IKK Complex RIP1->IKK Activates NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor Phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation Promotes

Caption: Representative TNF-α signaling pathway inhibited by a decoy receptor therapeutic.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.